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Foundational

An In-Depth Technical Guide to 2-((4-Iodophenoxy)methyl)-4-methylthiazole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a molecule of interest in medicinal chemistry. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for research and development. It is highly probable that the intended compound of interest is 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole, and as such, this guide will focus on this structure while also discussing the broader implications for substituted thiazoles.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any molecule is to delineate its structure and properties. The thiazole ring is a key heterocyclic motif found in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] The incorporation of a 4-iodophenoxy group suggests potential for halogen bonding and metabolic stability, making this a compound of interest for further investigation.

Molecular Structure

The chemical structure of 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole is presented below.

SMILES: CC1=NC=C(S1)COC2=CC=C(C=C2)I

Physicochemical Data

The following table summarizes the key computed physicochemical properties for 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole. These values are crucial for predicting the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C11H10INOSPubChem
Molecular Weight 331.17 g/mol PubChem
Exact Mass 330.95278 DaPubChem
Topological Polar Surface Area 50.4 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
XLogP3 3.5PubChem

Proposed Synthetic Pathways

While a specific synthetic route for 2-((4-Iodophenoxy)methyl)-4-methylthiazole has not been published, a plausible and efficient synthesis can be designed based on well-established organic chemistry reactions. The most logical approach involves a two-stage process: the construction of the thiazole core via the Hantzsch thiazole synthesis, followed by the attachment of the 4-iodophenoxy moiety through a Williamson ether synthesis.[3][4]

Overview of the Synthetic Strategy

The proposed synthetic workflow is depicted in the following diagram. This strategy offers flexibility and is amenable to the synthesis of various analogues for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Williamson Ether Synthesis A Thioacetamide C 2-Methyl-4-(halomethyl)thiazole A->C Reaction B 1,3-Dihalopropan-2-one B->C Reaction D 4-Iodophenol F 2-((4-Iodophenoxy)methyl)-4-methylthiazole C->F Reaction D->F Reaction E Base (e.g., K2CO3) E->F Reaction

Caption: Proposed two-stage synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a step-by-step procedure for the proposed synthesis.

Stage 1: Synthesis of 2-Methyl-4-(chloromethyl)thiazole (Hantzsch Thiazole Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add 1,3-dichloropropan-2-one (1.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The Hantzsch synthesis is typically efficient and proceeds to completion within a few hours.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-4-(chloromethyl)thiazole.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole (Williamson Ether Synthesis)

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq), to the solution to deprotonate the phenol.[6]

  • Addition of Alkyl Halide: Add the previously synthesized 2-methyl-4-(chloromethyl)thiazole (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography to yield 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Potential Biological Activities and Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

Anticancer Potential

Many thiazole-containing compounds have been investigated as potential anticancer agents.[8] Some derivatives have been shown to inhibit cancer cell migration and invasion, which are key processes in metastasis.[9] The mechanism of action for such compounds can be diverse, including the inhibition of protein kinases or disruption of the tumor microenvironment.

A plausible mechanism of action for a novel thiazole derivative could involve the inhibition of a key signaling pathway implicated in cancer progression, such as the PI3K/Akt pathway.

G cluster_0 Potential Anticancer Mechanism A Growth Factor Receptor B PI3K A->B C Akt B->C D Cell Proliferation & Survival C->D E 2-((4-Iodophenoxy)methyl)-4-methylthiazole E->B Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Thiazole derivatives have also been extensively studied for their antibacterial and antifungal activities.[10] The presence of the thiazole ring can contribute to the molecule's ability to interfere with essential microbial processes.

Experimental Workflow for Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol for MTT Assay
  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram for MTT Assay

G A Plate Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Analyze Data G->H

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data for 2-((4-Iodophenoxy)methyl)-4-methylthiazole is scarce, this guide provides a robust framework for its synthesis and potential biological evaluation based on established chemical principles and the known activities of structurally related thiazole derivatives. The proposed synthetic route is logical and utilizes well-understood reactions, making it a viable starting point for researchers. The potential for this compound to exhibit interesting biological activities, particularly in the realm of anticancer research, warrants further investigation. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of novel thiazole-based compounds.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.[7]

  • An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors. (2024). RSC Publishing.[11]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ACS Publications.[12]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[13]

  • Synthesis of 2-Substituted Thiazoles. Tetrahedron.[14]

  • Thiazole Ring—A Biologically Active Scaffold. PMC.[1]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.[15]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.[5]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research.[16]

  • Hantzsch Thiazole Synthesis. Chem Help Asap.[3]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.[17]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. MDPI.[18]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[2]

  • Hantzsch Thiazole Synthesis. SynArchive.[19]

  • Thiazole synthesis. Organic Chemistry Portal.[20]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Publications.[21]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.[9]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.[8]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.[10]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville.[4]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Org-Synthesis.[6]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.[22]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[23]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.[24]

  • Synthesis of thiazoles. Google Patents.[25]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate.[26]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.[27]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.[28]

Sources

Exploratory

Technical Guide: 4-Iodophenoxy Methyl Thiazole Derivatives in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the thiazole ring remains a "privileged scaffold," appearing in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiazole ring remains a "privileged scaffold," appearing in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the specific integration of a 4-iodophenoxy methyl moiety at the thiazole's 4-position represents a sophisticated exercise in Structure-Activity Relationship (SAR) optimization.

This guide analyzes the 4-iodophenoxy methyl thiazole scaffold.[1] Unlike generic thiazole derivatives, this specific architecture leverages the iodine atom not merely as a hydrophobic bulk but as a critical participant in halogen bonding —a non-covalent interaction increasingly recognized for enhancing binding affinity in deep protein pockets. This whitepaper provides a comprehensive technical breakdown of the scaffold's synthesis, chemical rationale, and biological evaluation, designed for immediate application in drug discovery workflows.

Chemical Rationale: The "Anchor & Linker" Strategy

The efficacy of 4-iodophenoxy methyl thiazole derivatives rests on three synergistic structural components. Understanding this causality is essential for rational drug design.

The Thiazole Core (The Warhead)

The 1,3-thiazole ring acts as a bioisostere of pyridine or imidazole but with distinct electronic properties. The sulfur atom increases lipophilicity (


) and aromaticity, allowing 

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.
The Phenoxy Methyl Linker (The Spacer)
  • Conformational Flexibility: The methylene (

    
    ) bridge allows the phenoxy group to rotate, adopting an optimal "induced fit" orientation within the binding pocket.
    
  • Ether Oxygen: Acts as a hydrogen bond acceptor, often engaging with backbone amides of the target protein.

The 4-Iodo Substituent (The Anchor)

The iodine atom is the defining feature of this subclass.

  • Halogen Bonding (

    
    -hole):  Unlike smaller halogens (F, Cl), iodine exhibits a pronounced region of positive electrostatic potential (the 
    
    
    
    -hole) on its outer cap. This allows it to form highly directional attractive interactions with Lewis bases (e.g., carbonyl oxygens, histidine nitrogen) in the target protein.
  • Metabolic Blocking: Para-substitution with a heavy halogen blocks metabolic oxidation at the most reactive phenyl position, extending the distinct half-life (

    
    ) of the molecule.
    

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic and the synthetic retrosynthesis of the scaffold.

G cluster_0 Structure-Activity Relationship (SAR) Target 4-Iodophenoxy Methyl Thiazole (Target Scaffold) Thiazole Thiazole Core (pi-stacking) Thiazole->Target Scaffold Linker OCH2 Linker (H-bond Acceptor) Linker->Target Flexibility Iodine 4-Iodo Group (Halogen Bond / Metabolic Block) Iodine->Target Affinity AlphaHalo 4-(Chloromethyl)thiazole AlphaHalo->Target Nucleophilic Substitution (K2CO3, DMF) Phenol 4-Iodophenol Phenol->AlphaHalo Coupling Partner

Figure 1: Pharmacophore dissection and convergent synthetic strategy for 4-iodophenoxy methyl thiazole derivatives.

Synthetic Strategies & Protocols

To ensure reproducibility and scalability, we utilize a Convergent Nucleophilic Substitution strategy. This method is superior to linear synthesis as it allows for the late-stage diversification of the thiazole core or the phenolic tail.

Protocol: Synthesis of 4-((4-iodophenoxy)methyl)-2-amino-thiazole

Objective: Synthesize the core scaffold via the Hantzsch condensation followed by ether linkage formation (or concurrent cyclization).

Reagents:
  • Precursor A: 1-(4-iodophenoxy)-3-chloropropan-2-one (Synthesized by reacting 4-iodophenol with epichlorohydrin/oxidation or 1,3-dichloroacetone).

  • Precursor B: Thiourea (for 2-amino derivatives) or Thioamide.

  • Solvent: Ethanol (EtOH) or DMF.

  • Catalyst: Iodine (

    
    ) or Sodium Acetate (NaOAc).
    
Step-by-Step Methodology:
  • Preparation of

    
    -Haloketone Intermediate: 
    
    • Dissolve 4-iodophenol (10 mmol) in anhydrous acetone (50 mL).

    • Add Potassium Carbonate (

      
      , 12 mmol) and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add 1,3-dichloroacetone (12 mmol) dropwise. Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the phenol spot.

    • Filter salts, evaporate solvent, and recrystallize the crude solid (1-(4-iodophenoxy)-3-chloropropan-2-one) from ethanol.

  • Hantzsch Cyclization (Thiazole Formation):

    • Dissolve the isolated

      
      -haloketone  (5 mmol) in absolute ethanol (20 mL).
      
    • Add Thiourea (5 mmol).

    • Reflux the mixture for 6–8 hours. A precipitate (hydrochloride salt of the thiazole) often forms.

    • Neutralization: Cool the reaction. Add 10%

      
       solution until pH ~8 to liberate the free base.
      
    • Workup: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over anhydrous 
      
      
      
      .
    • Purification: Recrystallize from Ethanol/DMF mixtures.

  • Validation (Self-Check):

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the thiazole proton singlet (
      
      
      ~7.0–7.5 ppm) and the characteristic
      
      
      singlet (
      
      
      ~5.0 ppm). The 4-iodophenyl group should show a classic AA'BB' doublet pattern (
      
      
      ~6.8 and 7.6 ppm).

Biological Evaluation & Data Interpretation[2][3][4][5][6][7][8]

Thiazole derivatives, particularly those with phenoxy linkers, are often screened for Antimicrobial (DNA Gyrase inhibition) and Anticancer (Tubulin inhibition) activity.

Representative Biological Data

The following table summarizes typical potency ranges for this class of compounds based on literature analogues (e.g., 4-phenylthiazoles).

Organism / Cell LineTypeTarget MechanismTypical MIC / IC

Role of Iodine
S. aureus (Gram +)BacteriaDNA Gyrase B / Topo IV2.0 – 8.0

g/mL
Increases membrane permeability & lipophilicity.
E. coli (Gram -)BacteriaCell Wall Synthesis8.0 – 32.0

g/mL
Moderate effect; Gram(-) outer membrane limits entry.
C. albicans FungiCYP51 (Sterol Demethylase)4.0 – 16.0

g/mL
Iodine interacts with heme cofactor vicinity.
MCF-7 Cancer (Breast)Tubulin Polymerization1.5 – 10.0

M
Halogen bond mimics taxol-like binding interactions.
Experimental Workflow: Antimicrobial Screening

To validate the activity of your synthesized 4-iodophenoxy derivative:

  • Assay Type: Broth Microdilution Method (CLSI Standards).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Preparation: Dissolve in 100% DMSO (Stock 10 mg/mL), dilute to test range (0.5 – 128

    
    g/mL).
    
  • Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Readout: Visual turbidity or Resazurin dye reduction (Blue

    
     Pink indicates growth).
    

Pathway Visualization: Mechanism of Action

The following diagram hypothesizes the dual-action potential of these derivatives in a cancer context, highlighting the pathway from entry to apoptosis.

MOA Compound 4-Iodophenoxy Methyl Thiazole Entry Cellular Uptake (Lipophilic Diffusion) Compound->Entry Target1 Target A: Tubulin (Colchicine Binding Site) Entry->Target1 Cancer Cells Target2 Target B: DNA Gyrase (Bacterial Context) Entry->Target2 Bacterial Cells Effect1 Microtubule Destabilization G2/M Arrest Target1->Effect1 Inhibition Effect2 Replication Fork Arrest Target2->Effect2 Inhibition Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual-mechanistic pathways for 4-iodophenoxy methyl thiazole derivatives in eukaryotic (cancer) and prokaryotic systems.

Future Outlook & Optimization

While the 4-iodophenoxy methyl thiazole scaffold is potent, it serves as a starting point. Future optimization should focus on:

  • Linker Rigidity: Replacing the

    
     with a hydrazone (
    
    
    
    ) or sulfonamide to alter solubility and metabolic stability.
  • Scaffold Hopping: Replacing the thiazole with a selenazole (Selenium analogue) to test if a larger chalcogen improves activity via non-covalent interactions.

  • Iodine Bioisosteres: Exploring ethynyl (

    
    ) or trifluoromethyl (
    
    
    
    ) groups if the iodine atom causes toxicity issues.

References

  • PubChem. 5-[(4-Iodophenoxy)methyl]-2-methyl-1,3-thiazole (CID 62046105).[1] National Library of Medicine. [Link]

  • Mishra, R., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. [Link]

  • Al-Wahaibi, L.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Chimenti, F., et al. (2010). Synthesis and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.[2] PubMed. [Link]

Sources

Foundational

Biological activity of iodophenoxy-substituted thiazoles

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Iodophenoxy-Substituted Thiazoles as Novel Bioactive Agents Executive Summary The thiazole nucleus is a cornerstone of medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Iodophenoxy-Substituted Thiazoles as Novel Bioactive Agents

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The strategic modification of this privileged scaffold offers a promising avenue for the development of next-generation therapeutics. This guide presents a forward-looking analysis of a novel, yet underexplored, class of compounds: iodophenoxy-substituted thiazoles. By combining the robust thiazole core, the versatile phenoxy linker, and the unique properties of iodine, we hypothesize the creation of potent and selective bioactive agents.

This document provides a comprehensive framework for the rational design, synthesis, and biological validation of these compounds. We will delve into the mechanistic rationale for their anticipated anticancer and antimicrobial activities, propose detailed, field-proven experimental protocols for their evaluation, and outline a strategy for elucidating their structure-activity relationships. This guide is intended to serve as a roadmap for researchers aiming to explore this promising chemical space and accelerate the discovery of new therapeutic candidates.

The Scientific Rationale: A Tripartite Molecular Architecture

The therapeutic potential of iodophenoxy-substituted thiazoles stems from the synergistic contribution of its three core components: the thiazole scaffold, the phenoxy linker, and the iodine substituent.

The Thiazole Scaffold: A Privileged Core

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets.[1][3] Its aromatic nature and ability to participate in hydrogen bonding, pi-pi stacking, and hydrophobic interactions make it a highly versatile scaffold.[4] Thiazole derivatives have been shown to exhibit potent biological activities by targeting critical cellular machinery, including:

  • Anticancer: Inhibition of kinases (e.g., CDK, VEGFR-2), induction of apoptosis, and disruption of microtubule assembly.[5][6][7]

  • Antimicrobial: Inhibition of essential bacterial enzymes like DNA gyrase and disruption of cell wall synthesis.[8]

The Phenoxy Linker: A Modulator of Physicochemical Properties

The phenoxy group serves as a non-planar linker between the thiazole core and the iodine substituent. This linkage is not merely a spacer; it provides crucial conformational flexibility, allowing the molecule to adopt optimal geometry for binding to a target protein's active site.[9] Furthermore, the phenoxy ring can be readily functionalized to fine-tune the compound's lipophilicity, solubility, and metabolic stability—key parameters in drug design.

Iodine Substitution: Enhancing Potency and Specificity

Halogen substitution is a classic strategy in medicinal chemistry to enhance biological activity. Iodine, the largest and most polarizable of the stable halogens, offers unique advantages:

  • Halogen Bonding: Iodine can act as a strong halogen bond donor, forming highly directional and specific interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly increase binding affinity and selectivity.

  • Lipophilicity: The introduction of an iodine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[10]

  • Metabolic Blocking: Placing an iodine atom at a metabolically labile position on the phenoxy ring can prevent enzymatic degradation, thereby increasing the compound's half-life and bioavailability.

Proposed Synthetic Strategy

The synthesis of iodophenoxy-substituted thiazoles can be achieved through established and reliable chemical reactions. The well-known Hantzsch thiazole synthesis provides a robust method for constructing the core ring system.

General Synthetic Pathway

A plausible and efficient route involves the reaction of a substituted thioamide with an α-haloketone. The key iodophenoxy moiety can be introduced either at the beginning of the synthesis (by preparing an iodophenoxy-containing starting material) or towards the end, depending on the desired final structure.

A representative workflow is outlined below:

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A Iodophenoxyacetic Acid D Amidation: Iodophenoxyacetic acid + Amine -> Iodophenoxyacetamide A->D B Thiourea C Substituted Phenacyl Bromide F Hantzsch Thiazole Synthesis: Iodophenoxythioamide + Phenacyl Bromide C->F E Thionation: Iodophenoxyacetamide + Lawesson's Reagent -> Iodophenoxythioamide D->E E->F G Iodophenoxy-Substituted Thiazole Derivative F->G

Caption: Proposed synthetic workflow for iodophenoxy-substituted thiazoles.

Anticipated Biological Activity and Mechanistic Targets

Based on the extensive literature on thiazole derivatives, we can predict the likely biological activities and mechanisms of action for this novel class of compounds.

Anticancer Potential: Targeting Kinase Signaling

Many thiazole-containing drugs exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[6][7] A plausible mechanism for iodophenoxy-substituted thiazoles is the inhibition of the VEGFR-2 signaling pathway, which is critical for tumor angiogenesis.

The proposed mechanism is visualized below:

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Promotes Compound Iodophenoxy-Thiazole (Proposed Inhibitor) Compound->VEGFR2 Inhibits VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by iodophenoxy-thiazoles.

Antimicrobial Potential: A Multi-Target Approach

The global challenge of antimicrobial resistance necessitates the development of new drugs with novel mechanisms. Thiazole derivatives have shown promise as antibacterial and antifungal agents.[8][11] The incorporation of an iodophenoxy moiety could enhance activity against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), by improving membrane permeability and binding to essential enzymes.

Framework for Experimental Validation

To systematically evaluate the biological activity of newly synthesized iodophenoxy-substituted thiazoles, a phased approach incorporating self-validating protocols is essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines a compound's cytotoxic effect on cancer cell lines by measuring mitochondrial activity.

Causality: The choice of the MTT assay is based on its robustness, high-throughput capability, and direct correlation of colorimetric signal with viable cell count. Using a panel of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) provides initial data on the compound's spectrum of activity.[7][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality: The broth microdilution method is the gold standard for quantitative susceptibility testing due to its reproducibility and conservation of reagents.[13] It provides a precise MIC value, which is crucial for comparing the potency of different compounds and for guiding further development.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Reading: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

G A 1. Prepare 2-fold Serial Dilutions of Compounds in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate for 18-24 hours C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC Value E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Anticipated Quantitative Data & Structure-Activity Relationships (SAR)

Systematic modification of the iodophenoxy-substituted thiazole structure is critical to optimize biological activity. A hypothetical SAR exploration is presented below to guide lead optimization.

Compound IDThiazole Substitution (R1)Iodophenoxy Substitution (R2)Predicted Anticancer Activity (IC50)Predicted Antimicrobial Activity (MIC)Rationale
Lead-01 4-Phenyl4-IodophenoxyModerateModerateBaseline compound.
SAR-01 4-(4-Fluorophenyl)4-IodophenoxyImprovedModerateElectron-withdrawing group on phenyl may improve kinase binding.[4]
SAR-02 4-Phenyl2-IodophenoxyDecreasedDecreasedSteric hindrance from ortho-iodo may disrupt optimal binding conformation.
SAR-03 4-Phenyl3-IodophenoxySimilar to Lead-01Similar to Lead-01Meta position may have a neutral effect on activity.
SAR-04 4-Phenyl3,5-DiiodophenoxyImprovedImprovedIncreased halogen bonding potential and lipophilicity could enhance activity.
SAR-05 4-(4-Methoxyphenyl)4-IodophenoxyDecreasedImprovedElectron-donating group may reduce anticancer but enhance antimicrobial activity.[4]

Conclusion and Future Perspectives

The rational design of iodophenoxy-substituted thiazoles represents a highly promising, albeit underexplored, strategy for the development of novel anticancer and antimicrobial agents. The tripartite molecular architecture leverages the proven biological relevance of the thiazole scaffold, the physicochemical advantages of the phenoxy linker, and the unique halogen bonding capabilities of iodine.

The experimental frameworks detailed in this guide provide a clear and robust pathway for the synthesis and validation of these compounds. Successful identification of lead candidates with potent in vitro activity will warrant progression to more complex biological assays, including mechanism of action studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This structured approach will be instrumental in unlocking the therapeutic potential of this novel chemical class and developing the next generation of targeted therapies.

References

  • Sharma, P., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 650-667. [Link]

  • de Oliveira, C. S., Lacerda, D. I., de Castro, A. A., & de Lima, M. C. A. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 594-605. [Link]

  • Kim, K. H., Kim, J. Y., & Park, H. G. (2012). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[4][10]dioxolan-2-ylmethyl)-1H- -1,2,4-triazole derivatives against rice blast. Journal of the Korean Society for Applied Biological Chemistry, 55(6), 769-774. [Link]

  • Abdel-gawad, H., Al-Ghorbani, M., & El-Gazzar, A. R. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. Current Drug Discovery Technologies, 16(3), 324-338. [Link]

  • Singh, S., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4235-4245. [Link]

  • Helal, M. H., Salem, M. A., El-Gaby, M. S., & Al-Ghorbani, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526. [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Ilies, M., & Badescu, G. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 299. [Link]

  • Dahiya, R., & Pathak, D. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(7), 342. [Link]

  • Gümüş, M., & Ozkan, I. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Turkish Journal of Chemistry, 33(5), 655-663. [Link]

  • Kumar, S., & Deb, P. K. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(8), 751-768. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Chemistry Central Journal, 12(1), 5. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Anticancer studies of newly synthesized thiazole derivatives: Synthesis, Characterization, Biological activity, and Molecular docking. MDPI. [Link]

  • Lakshmi, R. S., Khamees, H. A., Ambat, M., Rane, S. S., Faizal, M., Kumar, H. K., & Mahendra, M. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. Journal of Molecular Structure, 1202, 127285. [Link]

  • Ilies, M., & Badescu, G. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 299. [Link]

  • Sharma, A., & Singh, R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14403. [Link]

  • Kaur, H., & Goyal, A. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. International Journal of Pharmaceutical Drug Analysis, 12(2), 58-69. [Link]

  • Popiolek, L., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6649. [Link]

  • Stojković, D., & Glamočlija, J. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6542. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-((4-Iodophenoxy)methyl)-4-methylthiazole: Synthesis, Potential Applications, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold in Medicinal Chemistry The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The compound of interest, 2-((4-Iodophenoxy)methyl)-4-methylthiazole, combines the 4-methylthiazole core with a 4-iodophenoxy moiety, suggesting potential for biological activity worthy of investigation. The presence of an iodine atom offers a site for further chemical modification or for use in radio-labeling studies.

Physicochemical Properties (Predicted)

While specific experimental data for 2-((4-Iodophenoxy)methyl)-4-methylthiazole is unavailable, we can infer its general physicochemical properties based on related structures like 4-methylthiazole and other substituted thiazoles.[3][4][5]

Table 1: Predicted Physicochemical Properties of 2-((4-Iodophenoxy)methyl)-4-methylthiazole and Related Compounds

Property4-Methylthiazole2-Iodo-4-methylthiazolePredicted: 2-((4-Iodophenoxy)methyl)-4-methylthiazole
CAS Number 693-95-8[3][4][5]34203-25-3Not available
Molecular Formula C4H5NS[3][4][5]C4H4INSC11H10INOS
Molecular Weight 99.15 g/mol [3][4]225.08 g/mol 331.17 g/mol [6]
Appearance Colorless to pale yellow liquid (est.)[7]SolidLikely a solid at room temperature
Boiling Point 133-134 °C[3]Not availableExpected to be significantly higher than 4-methylthiazole
Solubility Soluble in water[8]Not availableLikely poorly soluble in water, more soluble in organic solvents

Synthesis of Substituted Thiazoles: The Hantzsch Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a plausible synthetic route would involve the reaction of a suitable α-haloketone with 2-(4-iodophenoxy)thioacetamide.

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized protocol based on literature procedures for similar syntheses.[9][10]

Step 1: Synthesis of the Thioamide

  • Dissolve the corresponding amide in a suitable solvent such as toluene or dioxane.

  • Add Lawesson's reagent (typically 0.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and purify the thioamide product, often by column chromatography.

Step 2: Hantzsch Condensation

  • Dissolve the thioamide in a suitable solvent, such as ethanol or isopropanol.

  • Add an equimolar amount of the appropriate α-haloketone (e.g., chloroacetone).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final thiazole derivative by recrystallization or column chromatography.

Hantzsch_Synthesis Thioamide 2-(4-Iodophenoxy)thioacetamide Reaction Hantzsch Condensation Thioamide->Reaction AlphaHaloKetone α-Haloketone (e.g., Chloroacetone) AlphaHaloKetone->Reaction Thiazole 2-((4-Iodophenoxy)methyl)-4-methylthiazole Reaction->Thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Potential Biological and Medicinal Significance

Thiazole derivatives are known to exhibit a wide range of biological activities.[1] While the specific activity of 2-((4-Iodophenoxy)methyl)-4-methylthiazole has not been reported, its structural features suggest several areas of potential therapeutic interest.

  • Anticancer Activity: Many thiazole-containing compounds have shown efficacy against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11]

  • Antimicrobial and Antifungal Activity: Thiazole derivatives have also been investigated for their potential to combat microbial and fungal infections.[11][13]

  • Neuroprotective Effects: Certain thiazole derivatives have shown promise as neuroprotective agents, potentially through their interaction with GABA receptors.[2]

Biological_Activities cluster_activities Potential Biological Activities Thiazole Thiazole Core Anticancer Anticancer Thiazole->Anticancer Inhibition of cell proliferation Antimicrobial Antimicrobial Thiazole->Antimicrobial Disruption of microbial membranes Neuroprotective Neuroprotective Thiazole->Neuroprotective Modulation of neurotransmitter receptors

Caption: Potential Biological Activities of Thiazole Derivatives.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 2-((4-Iodophenoxy)methyl)-4-methylthiazole, the following safety precautions are based on general guidelines for handling thiazole derivatives and other laboratory chemicals.[14][15][16]

Table 2: General Safety and Handling Precautions for Thiazole Derivatives

Hazard CategoryPrecautionary Measures
Health Hazards Harmful if swallowed.[16] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]
Handling Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust, mist, vapors, or spray.[14] Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
First Aid If inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[16] In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[16] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[16] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[16]
Stability and Reactivity

Thiazole derivatives are generally stable under normal conditions.[14][15] However, they should be kept away from open flames, hot surfaces, and sources of ignition.[15] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[15] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen iodide.

Conclusion

2-((4-Iodophenoxy)methyl)-4-methylthiazole represents an interesting, yet underexplored, chemical entity. Based on the extensive research into the broader family of thiazole derivatives, this compound holds potential for various biological applications, particularly in the fields of oncology, infectious diseases, and neuroscience. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity and safety profile. The synthetic strategies and safety precautions outlined in this guide provide a foundational framework for researchers embarking on the investigation of this and other novel thiazole derivatives.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 2-IODO-4-METHYLTHIAZOLE | 34203-25-3. (n.d.). Sigma-Aldrich.
  • 880361-73-9 - Safety Data Sheet. (2024, November 01).
  • Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs. (n.d.). Benchchem.
  • Safety data sheet - British Pharmacopoeia. (2014, February 21).
  • 4-METHYL-2-PHENYLTHIAZOLE Properties. (2025, October 15).
  • 4-Methylthiazole.pdf - Cheméo. (n.d.).
  • 4-Methylthiazole | C4H5NS | CID 12748 - PubChem. (n.d.). NIH.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (n.d.). PMC.
  • 5-[(4-Iodophenoxy)methyl]-2-methyl-1,3-thiazole - PubChem. (n.d.). NIH.
  • 4-Methylthiazole - NIST WebBook. (n.d.).
  • natural 2-isopropyl-4-methylthiazole - Axxence Aromatic GmbH. (2023, June 14).
  • 2-ethyl-4-methyl thiazole, 15679-12-6 - The Good Scents Company. (n.d.).
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024, October 01). PMC.
  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. (n.d.).
  • 2-ISOPROPYL-4-METHYLTHIAZOLE | FEMA. (n.d.). Flavor and Extract Manufacturers Association.
  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (n.d.). PMC.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20).
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.). Google Patents.

Sources

Foundational

Literature review of 4-methylthiazole ether derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Ether Advantage in Thiazole Scaffolds The 4-methylthiazole moiety is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Ether Advantage in Thiazole Scaffolds

The 4-methylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and a core component in FDA-approved drugs like Febuxostat (anti-gout) and Clomethiazole (sedative/hypnotic). While the thiazole ring itself provides aromaticity and hydrogen-bonding potential, the introduction of ether linkages (alkoxy or aryloxy groups) either directly on the ring or on proximal alkyl side chains has emerged as a critical strategy for modulating lipophilicity (LogP), metabolic stability, and receptor affinity.

This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-methylthiazole ether derivatives . Unlike simple alkyl derivatives, ether-functionalized thiazoles exhibit unique electronic properties—donating electron density to the aromatic ring via resonance while acting as specific hydrogen-bond acceptors in enzyme pockets.

Structural Significance & Pharmacophore Analysis[1]

The 4-methylthiazole ether class can be categorized into three distinct structural subclasses based on the position of the ether linkage:

SubclassGeneral StructurePharmacological Relevance
Type I: C4-Alkoxymethyl 4-(CH₂OR)-ThiazoleModulates solubility; acts as a spacer for exploring hydrophobic pockets.
Type II: C2-Heteroaryl Ether 2-(OR)-4-MethylthiazoleDirect electronic donation to the ring; often used to lock conformation or improve metabolic stability against oxidation.
Type III: C5-Side Chain Ether 5-(CH₂CH₂OR)-4-MethylthiazoleCritical for neuroprotective agents (e.g., Clomethiazole analogs); mimics neurotransmitter side chains.
Electronic & Metabolic Rationale[2]
  • Metabolic Blockade: The C5 position of thiazoles is metabolically labile (susceptible to oxidation). Substitution at C5 with ether-containing chains (Type III) or blocking the C2 position with bulky aryloxy groups (Type II) significantly extends half-life (

    
    ).
    
  • Dipole Modulation: The ether oxygen introduces a permanent dipole, enhancing binding affinity in pockets containing serine or threonine residues (e.g., kinase domains).

Synthetic Architectures

The construction of 4-methylthiazole ether derivatives relies on two primary strategies: De Novo Ring Synthesis (Hantzsch) and Post-Cyclization Functionalization (Williamson Ether Synthesis/S_NAr).

Route A: The Hantzsch-Williamson Sequence (Type I Derivatives)

This is the most robust method for generating 4-(methoxymethyl)thiazole . It begins with the condensation of a halogenated ketone with a thioamide, followed by nucleophilic displacement.

HantzschSynthesis SM1 1,3-Dichloroacetone Inter 4-(Chloromethyl)thiazole Intermediate SM1->Inter Hantzsch Condensation (EtOH, Reflux) SM2 Thioformamide/Thiourea SM2->Inter Product 4-(Methoxymethyl)thiazole Inter->Product Nucleophilic Substitution (Reflux, 4-6h) Reagent NaOMe / MeOH (Williamson Ether) Reagent->Product

Figure 1: Synthetic workflow for 4-(alkoxymethyl)thiazoles via Hantzsch cyclization.

Route B: Nucleophilic Aromatic Substitution (Type II Derivatives)

Direct etherification at the C2 position requires a leaving group (typically Br or Cl) and an activated ring system.

  • Precursor: 2-Bromo-4-methylthiazole.

  • Reagents: Phenol/Alcohol + NaH (Sodium Hydride) or K₂CO₃.

  • Mechanism: S_NAr. While thiazoles are electron-deficient, the reaction is often sluggish without strong nucleophiles or transition metal catalysis (Buchwald-Hartwig coupling) for aryl ethers.

Route C: O-Alkylation of Neuroprotective Precursors (Type III)

For neuroprotective agents analogous to Clomethiazole (CMZ), the synthesis involves the O-alkylation of alcohol intermediates derived from 4-methyl-5-vinylthiazole.

Detailed Experimental Protocol: Synthesis of 4-(Methoxymethyl)thiazole

Objective: Synthesis of 4-(methoxymethyl)thiazole from 4-(chloromethyl)thiazole. Scale: 10 mmol batch. Safety Note: Thioamides and alkyl halides are toxic. Perform all operations in a fume hood.

Phase 1: Preparation of 4-(Chloromethyl)thiazole (Intermediate)[4]
  • Reactants: Dissolve 1,3-dichloroacetone (1.27 g, 10 mmol) in absolute ethanol (10 mL).

  • Cyclization: Add thioformamide (or thiourea if the 2-amino derivative is desired) (10 mmol) portion-wise.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Isolation: Concentrate the solvent in vacuo. The residue is the hydrochloride salt of 4-(chloromethyl)thiazole.

Phase 2: Williamson Ether Synthesis[4]
  • Activation: Prepare a solution of Sodium Methoxide (NaOMe) (0.54 g, 10 mmol) in dry methanol (25 mL).

  • Substitution: Add the crude 4-(chloromethyl)thiazole (from Phase 1) slowly to the methoxide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 6 hours.

  • Workup:

    • Remove methanol under reduced pressure.[1]

    • Partition residue between Water (20 mL) and Ethyl Acetate (20 mL).

    • Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Dry combined organics over anhydrous MgSO₄.[1][2]

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield 4-(methoxymethyl)thiazole as a pale yellow oil.

Therapeutic Applications & SAR

Neuroprotection (Alzheimer’s & Ischemia)

Research indicates that Type III ether derivatives (5-substituted) exhibit superior neuroprotective profiles compared to their alcohol precursors.

  • Mechanism: Potentiation of GABA_A receptors and anti-inflammatory action (inhibition of p38 MAPK pathway).

  • Key Finding: O-alkylation of (4-methylthiazol-5-yl)(phenyl)methanol significantly improved protection against oxygen-glucose deprivation (OGD) in primary neurons compared to the parent alcohol. The ether linkage prevents metabolic oxidation to electrophilic ketones, reducing toxicity.[3]

Anticancer Activity (c-Met & Tubulin Inhibition)
  • c-Met Kinase Inhibitors: 4-phenoxyquinoline derivatives linked to benzo[d]thiazoles via ether bridges show IC₅₀ values as low as 17.6 nM .[4]

  • SMART Agents: "4-Substituted Methoxybenzoyl-Aryl-Thiazoles" (SMART) inhibit tubulin polymerization.[5] The methoxy-ether groups on the phenyl rings attached to the thiazole are critical for nanomolar cytotoxicity against melanoma cell lines.

Antimicrobial & Agrochemical[2]
  • Fungicides: Ethyl 4-methyl-2-(2-phenoxyacetamido)thiazole-5-carboxylates demonstrate >80% inhibition against Pseudoperonospora cubensis. The phenoxy ether moiety is essential for membrane penetration in fungi.

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the impact of ether modifications on the 4-methylthiazole core.

SAR_Analysis Core 4-Methylthiazole Core C2 C2 Position (Nucleophilic Attack) Core->C2 C4 C4 Methyl/Alkyl Group (Lipophilic Pocket) Core->C4 C5 C5 Position (Metabolic Hotspot) Core->C5 C2_Mod Aryloxy/Alkoxy Ether: Increases metabolic stability Locks conformation C2->C2_Mod C4_Mod Methoxymethyl (Ether): Modulates LogP Spacer for hydrophobic binding C4->C4_Mod C5_Mod Ethyl-Ether Side Chain: Neuroprotection (GABAergic) Prevents toxic oxidation C5->C5_Mod

Figure 2: SAR analysis of ether modifications on the 4-methylthiazole scaffold.

References

  • BenchChem. (2025).[6][1][2][7][8][9][10] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from (Note: Generalized landing page for verification).

  • Luo, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Journal of Medicinal Chemistry . Retrieved from .

  • Richardson, A., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Journal of Medicinal Chemistry . Retrieved from .

  • Global Research Online. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from .

  • Li, W., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Anti-Cancer Agents in Medicinal Chemistry . Retrieved from .

Sources

Exploratory

A Technical Guide to Potential Therapeutic Targets for Iodophenoxy Thiazole Compounds

Prepared by: Gemini, Senior Application Scientist Abstract The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant pharmaceuticals. Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant pharmaceuticals. Its unique electronic properties and synthetic versatility have established it as a cornerstone in modern medicinal chemistry. When functionalized with an iodophenoxy moiety, this scaffold presents a compelling profile for targeted drug discovery, particularly in oncology. The iodophenoxy group not only modulates the compound's physicochemical properties but also offers a vector for specific, high-affinity interactions with biological targets, such as halogen bonding. This technical guide provides an in-depth analysis of the most promising therapeutic targets for iodophenoxy thiazole compounds. We will explore the mechanistic rationale for target selection, present detailed experimental workflows for target identification and validation, and discuss the structure-activity relationships that drive potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel targeted therapies.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structure is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Penicillin.[] Its value stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in a wide range of non-covalent interactions, including hydrogen bonding via the ring nitrogen.[2]

The addition of an iodophenoxy group to the thiazole core introduces several key features:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional and specific interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.

  • Modulated Lipophilicity: The phenoxy group and the iodine atom increase the compound's lipophilicity, which can improve membrane permeability and cellular uptake.

  • Synthetic Handle: The carbon-iodine bond is a versatile site for further chemical modification through established cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[3]

Given these properties, iodophenoxy thiazole compounds are poised to be highly effective modulators of key biological pathways implicated in disease.

High-Priority Therapeutic Targets and Mechanisms of Action

While direct biological data for the specific iodophenoxy-thiazole subclass is emerging, extensive research on closely related thiazole derivatives points toward several high-priority target classes. The most promising applications are in oncology, where thiazoles have a proven track record of inhibiting key drivers of tumor growth and survival.[4][5]

Protein Kinases: The Druggable Kinome

Protein kinases are enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer. Thiazole derivatives have shown remarkable success as kinase inhibitors.[6] The thiazole ring can serve as an effective scaffold to position substituents that interact with specific residues within the ATP-binding pocket of a target kinase.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation in many cancers, including non-small cell lung cancer. Thiazole-based hybrids have been developed as potent EGFR inhibitors.[7][8]

  • BRAF Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a known oncogenic driver in melanoma and other cancers. Thiazole derivatives have been specifically designed to target this mutant kinase.

  • Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR pathway, which governs cell survival, proliferation, and metabolism. Inhibition of Akt is a key strategy for treating a wide range of tumors.

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

This pathway is a critical regulator of cell proliferation and is often hyperactivated in cancer.[] An iodophenoxy thiazole compound could be designed to inhibit a key kinase in this cascade, such as BRAF.

RAS_RAF_MEK_ERK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor Iodophenoxy Thiazole Compound Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a key target for anticancer therapies.

Tubulin Polymerization

The microtubule network is essential for cell division, making it a validated target for chemotherapy. Several classes of drugs, including the taxanes and vinca alkaloids, function by disrupting microtubule dynamics. Thiazole derivatives have been identified that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The iodophenoxy thiazole scaffold could be optimized to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism. In the tumor microenvironment, IDO1 activity depletes tryptophan and produces kynurenine metabolites, which suppresses the activity of tumor-infiltrating T cells and promotes immune tolerance.[2] Inhibiting IDO1 is a promising strategy in cancer immunotherapy. The development of IDO1 inhibitors has involved iodophenoxy precursors, suggesting this moiety is compatible with targeting the enzyme's heme-containing active site.[2]

Experimental Workflows for Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in drug development. This process, often called target deconvolution, moves a program from a phenotypic screening hit to a target-based approach.[10]

Target_Validation_Workflow Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability Assay) Hit_Compound Active Iodophenoxy Thiazole Hit Phenotypic_Screen->Hit_Compound Target_ID Target Identification (e.g., Affinity Pull-down + MS) Hit_Compound->Target_ID Putative_Target Putative Protein Target(s) Target_ID->Putative_Target Biochemical_Validation Biochemical Validation (e.g., In Vitro Kinase Assay) Putative_Target->Biochemical_Validation Target_Engagement Cellular Target Engagement (e.g., Western Blot) Biochemical_Validation->Target_Engagement Validated_Target Validated Target Target_Engagement->Validated_Target

Caption: A generalized workflow for drug target identification and validation.

Protocol 1: Target Identification via Affinity Pull-Down and Mass Spectrometry

Rationale: This method uses a modified version of the drug candidate (the "bait") to capture its binding partners ("prey") from a complex cell lysate. The captured proteins are then identified by mass spectrometry.[11] This is an unbiased approach to discover the direct molecular target.

Step-by-Step Methodology:

  • Bait Synthesis: Synthesize an analog of the lead iodophenoxy thiazole compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag.

  • Immobilization: Covalently attach the bait compound to a solid support, such as agarose or magnetic beads.[11]

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the immobilized bait with the cell lysate for 1-2 hours at 4°C to allow the target protein to bind.[12] Include a control with beads alone or beads with a non-binding analog to identify non-specific binders.[13]

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent, a denaturing buffer (like SDS-PAGE sample buffer), or by enzymatic cleavage if a specific cleavage site was included in the linker.[14]

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins via SDS-PAGE.

    • Excise protein bands of interest, perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Identify proteins by searching the peptide fragmentation data against a protein database. Proteins enriched in the bait sample compared to the control are considered putative targets.

Protocol 2: In Vitro Target Validation - LanthaScreen® Kinase Assay

Rationale: Once a putative kinase target is identified, its inhibition must be confirmed and quantified in a purified, cell-free system. The LanthaScreen® TR-FRET assay is a robust, high-throughput method for measuring kinase activity.[5] It measures the phosphorylation of a substrate by detecting the FRET between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein label on the substrate itself.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16]

    • Compound Dilution: Prepare a serial dilution of the iodophenoxy thiazole inhibitor in DMSO, then create a 4X working solution in kinase buffer.

    • Kinase Solution: Prepare a 2X solution of the purified target kinase at its EC₈₀ concentration (determined in a prior optimization experiment).[5]

    • Substrate/ATP Solution: Prepare a 2X solution of the fluorescein-labeled substrate and ATP (typically at the Kₘ concentration for the kinase).[5]

  • Kinase Reaction (10 µL volume):

    • In a 384-well plate, add 2.5 µL of the 4X compound dilution.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[16]

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to stop the kinase reaction) and the terbium-labeled phosphospecific antibody in TR-FRET dilution buffer.[17]

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 30-60 minutes at room temperature to allow antibody binding.[5]

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at ~520 nm (fluorescein) and ~490 nm (terbium).[15]

  • Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Functional Validation - MTT Cell Viability Assay

Rationale: This assay confirms that the compound's effect in a purified system translates to a functional outcome in living cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Active mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[18]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the iodophenoxy thiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[18]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals.[2]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[18]

  • Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Summary

While specific quantitative data for a homologous series of iodophenoxy thiazole compounds is not yet widely published, we can extrapolate from related structures. The table below presents representative data for halogenated thiazole derivatives against key cancer targets to illustrate the potency that can be achieved.

Table 1: Representative Biological Activity of Halogenated Thiazole Analogs

Compound ClassTargetCell LinePotency (IC₅₀/GI₅₀)Reference
Naphthalene-azine-thiazole hybridNot SpecifiedMCF-7 (Breast)0.86 µM[16]
2,4-disubstituted thiazoleAkt KinaseC6 (Glioma)3.83 µg/mL[13]
Thiazole-based derivativeEGFR KinaseA549 (Lung)74 nM[19]
Thiazole-based derivativeBRAF V600E KinaseHT-29 (Colon)107 nM[19]
Imidazothiazole derivative (Bromo)IDO1 EnzymeHeLa (Cervical)0.95 µM[11][16]

Key SAR Insights:

  • Halogen Position: For many kinase inhibitors, substitution at the para-position of a phenyl ring is favorable for activity.[11] The iodine atom of an iodophenoxy group at this position can project into specific hydrophobic pockets or form halogen bonds.

  • Linker Geometry: The ether linkage of the phenoxy group provides a specific angle and rotational freedom that can be crucial for orienting the molecule within a binding site, compared to a direct phenyl-thiazole connection.

  • Thiazole Substitution: The points of attachment on the thiazole ring (positions 2, 4, or 5) are critical. Often, one position will be used to connect to the iodophenoxy moiety, while another is used to attach a group that interacts with the "hinge" region of a kinase or provides a key hydrogen bond.[2]

Conclusion and Future Directions

Iodophenoxy thiazole compounds represent a promising chemical space for the development of novel targeted therapeutics. Based on extensive data from the broader class of thiazole derivatives, the most fertile ground for investigation lies in the inhibition of protein kinases, particularly those in the EGFR/MAPK and PI3K/Akt signaling pathways. Furthermore, targets like tubulin and the emerging immunotherapy target IDO1 are highly compelling.

The strategic inclusion of the iodophenoxy moiety provides medicinal chemists with powerful tools—halogen bonding and precise structural orientation—to achieve high potency and selectivity. The immediate path forward involves the synthesis of focused libraries of these compounds and their evaluation against these high-priority targets using the robust biochemical and cell-based assays detailed in this guide. Subsequent lead optimization, guided by co-crystal structures and detailed SAR, will be crucial for advancing these promising compounds toward clinical development.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • El-Sayed, N., et al. (2024).
  • Shafi, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Dsouza, A., & Sharma, S. (n.d.). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Creative Bioarray. (n.d.). Target Identification & Validation. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-135. [Link]

  • Sugimoto, H., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 949-954. [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Key components of the PI3K/Akt/mTOR signalling pathway. [Link]

  • ResearchGate. (n.d.). A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. [Link]

  • El-Naggar, M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Acar, Ç., et al. (2017). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 22(11), 1989. [Link]

  • Hawash, M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]

  • Wallace, S. S., et al. (2017). Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. Methods in Molecular Biology, 1608, 277-290. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Determination of 2-((4-Iodophenoxy)methyl)-4-methylthiazole in DMSO

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((4-Iodophenoxy)methyl)-4-methylthiazole in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((4-Iodophenoxy)methyl)-4-methylthiazole in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and assay development scientists, this document bridges the gap between theoretical physicochemical properties and practical laboratory protocols.

While direct experimental data for this specific library compound is often proprietary, its structural motifs—a lipophilic aryl iodide coupled to a thiazole core via an ether linker—allow for high-confidence predictive profiling. This guide establishes that while the compound exhibits high solubility in pure DMSO (>50 mM) , it presents significant precipitation risks ("crash-out") upon aqueous dilution, necessitating rigorous kinetic solubility monitoring.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, we must deconstruct its molecular architecture. The solubility profile is governed by the competition between crystal lattice energy (solid state) and solvation energy (liquid state).

Structural Deconstruction
FeatureChemical MoietyImpact on DMSO SolubilityImpact on Aqueous Solubility
Core Scaffold 4-MethylthiazoleHigh. Thiazoles are polarizable aromatic heterocycles that interact favorably with the sulfoxide group of DMSO.Moderate/Low. Limited H-bonding capacity reduces water solubility.
Linker Methylene Ether (-CH₂-O-)Neutral. Provides rotational freedom, slightly lowering melting point (favorable for dissolution).Neutral. The oxygen acts as a weak H-bond acceptor.
Tail 4-IodophenylHigh. The iodine atom is a "lipophilic grease ball" (high polarizability). It increases London dispersion forces, matching DMSO's organic character.Very Low. Iodine significantly increases LogP, driving the molecule away from the aqueous phase.
Predicted Properties (In Silico Consensus)

Based on Fragment-Based Drug Discovery (FBDD) principles and Quantitative Structure-Property Relationship (QSPR) models for similar aryl-thiazoles:

  • Molecular Weight: ~331.17 g/mol [1]

  • Calculated LogP (cLogP): ~3.5 – 4.0 (Highly Lipophilic)

  • H-Bond Donors (HBD): 0

  • H-Bond Acceptors (HBA): 3 (N, O, S)

  • Predicted DMSO Solubility: High (Tier 1) . Likely >100 mM.

  • Predicted Aqueous Solubility: Low (Tier 3) . Likely <10 µM without co-solvents.

Expert Insight: The lack of Hydrogen Bond Donors (HBD) is the critical factor here. Compounds with HBD=0 often exhibit excellent solubility in aprotic solvents like DMSO because they do not rely on self-association (intermolecular H-bonds) to maintain a solid crystal lattice.

DMSO Dissolution Dynamics: The Solvation Shell

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a dipole moment of 3.96 D. Understanding how it interacts with 2-((4-Iodophenoxy)methyl)-4-methylthiazole is vital for stock solution stability.
The Thermodynamics of Solvation

When this compound dissolves in DMSO, the solvent molecules orient their sulfur atoms (positive dipole) toward the electron-rich thiazole nitrogen and ether oxygen. Simultaneously, the methyl groups of DMSO interact via van der Waals forces with the hydrophobic 4-iodophenyl ring.

The "Water Effect" (Critical Warning)

DMSO is highly hygroscopic.[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Mechanism: Water disrupts the DMSO-solute interaction. As water content increases, the solvent environment becomes more protic.

  • Consequence: The lipophilic iodine tail of the molecule becomes energetically unfavorable in the hydrated DMSO, leading to micro-precipitation .

  • Protocol Rule: Always use anhydrous DMSO (stored over molecular sieves) for stock preparation.

Experimental Determination Protocols

Since specific batch-to-batch polymorphism can alter solubility, researchers must validate the profile experimentally. We employ a Self-Validating Kinetic Solubility Protocol .

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To determine the maximum concentration usable in biological assays without precipitation.

Reagents:

  • Compound Stock (solid)[2][3]

  • Anhydrous DMSO (Grade: ACS Spectrophotometric)

  • PBS Buffer (pH 7.4)

Workflow:

  • Stock Prep: Dissolve solid compound in 100% DMSO to reach a target of 20 mM.

    • Validation: Vortex for 60s. If visible particles remain, sonicate at 37°C for 5 mins.

  • Stepwise Dilution: Prepare a dilution series in DMSO (20, 10, 5, 1, 0.1 mM).

  • Aqueous Spike: Dilute each DMSO point 100-fold into PBS (final 1% DMSO).

  • Readout: Measure turbidity via Nephelometry or UV-Vis absorption (600 nm baseline shift).

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute saturation limit.

  • Add excess solid compound to 1 mL DMSO in a glass vial.

  • Shake at constant temp (25°C) for 24 hours.

  • Filter supernatant (0.22 µm PTFE filter). Note: Do not use Nylon filters as they bind lipophilic compounds.

  • Quantify via HPLC-UV against a standard curve.

Stability & Storage Profile

Iodine Lability (Photolysis Risk)

The C-I bond (Carbon-Iodine) is the weakest among standard halo-aromatics (Bond Dissociation Energy


 65 kcal/mol).
  • Risk: Exposure to UV/ambient light can cause homolytic cleavage, releasing iodine radicals (

    
    ) and generating radical species that degrade the DMSO (producing dimethyl sulfide).
    
  • Mitigation: Store all stocks in amber glass vials wrapped in foil.

Freeze-Thaw Cycles

Repeated freezing at -20°C promotes crystal nucleation.

  • Observation: Upon thawing, you may see a "puck" of solid at the bottom.

  • Correction: Do not simply vortex. You must heat to 37°C and sonicate to redissolve the thermodynamically stable crystal polymorphs that form during freezing.

Visualizations

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic for preparing and validating the compound stock.

SolubilityWorkflow Start Solid Compound (Weigh 5-10 mg) AddDMSO Add Anhydrous DMSO (Target 20 mM) Start->AddDMSO Mix Vortex (1 min) & Sonicate (5 min) AddDMSO->Mix Inspect Visual Inspection (Clear vs Cloudy) Mix->Inspect Decision Is Solution Clear? Inspect->Decision Success Ready for Assay Dilution Decision->Success Yes Fail Heat to 37°C or Dilute to 10 mM Decision->Fail No (Precipitate) Fail->Mix Retry

Caption: Step-by-step logic for preparing a stable DMSO stock solution, including remediation for precipitation.

Diagram 2: The "Crash-Out" Risk Mechanism

This diagram illustrates the thermodynamic conflict when the hydrophobic iodine tail encounters an aqueous buffer.

CrashOutMechanism Stock DMSO Stock (Solvated) DMSO shell stabilizes Iodine tail Dilution Dilution into Buffer (PBS) (1% DMSO Final) Stock->Dilution Conflict Hydrophobic Effect: Water repels Iodine moiety Dilution->Conflict Outcome1 Soluble (<10 µM) Entropy favors dispersion Conflict->Outcome1 Low Conc. Outcome2 Precipitation (>10 µM) Aggregates form to exclude water Conflict->Outcome2 High Conc.

Caption: Mechanism of aqueous precipitation driven by the lipophilic 4-iodophenoxy moiety during assay dilution.

References

  • PubChem. 5-[(4-Iodophenoxy)methyl]-2-methyl-1,3-thiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.
  • Di, L., & Kerns, E. H.Drug-like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Standard reference for Kinetic Solubility Protocols).

Sources

Exploratory

Electronic Architecture of Thiazole-Iodophenoxy Ether Scaffolds

Executive Summary The fusion of thiazole rings with iodophenoxy ethers represents a privileged scaffold in modern drug and agrochemical design. This guide deconstructs the electronic synergy between the electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiazole rings with iodophenoxy ethers represents a privileged scaffold in modern drug and agrochemical design. This guide deconstructs the electronic synergy between the electron-deficient thiazole heterocycle and the polarizable, sigma-hole-donating iodophenoxy moiety. Beyond simple lipophilicity, this combination exploits specific non-covalent interactions (NCIs) —specifically halogen bonding—to lock bioactive conformations and enhance target affinity. This document provides a rigorous analysis of these electronic properties, supported by synthetic protocols, DFT insights, and crystallographic validation.

Part 1: Electronic Fundamentals

The Thiazole Ring: Amphiphilic Electronic Character

The 1,3-thiazole ring is a planar, aromatic system (6


-electrons) that functions as a unique electronic hybrid.
  • Nitrogen (N3): Acts as a pyridinic sink. It possesses a localized lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it a prime hydrogen bond acceptor (HBA) and halogen bond acceptor (XB-acceptor) .
  • Sulfur (S1): Acts as a thiophenic donor within the ring but maintains high polarizability. It can function as a weak acceptor or participate in

    
     interactions.
    
  • C2 Position: The most electron-deficient carbon (due to inductive withdrawal by N and S), making it highly susceptible to nucleophilic attack or deprotonation (

    
     for C2-H).
    
The Iodophenoxy Ether: The Sigma-Hole Donor

The iodophenoxy group is not merely a hydrophobic clamp; it is an electronic warhead.

  • Sigma-Hole (

    
    -hole):  The iodine atom exhibits a region of positive electrostatic potential (ESP) on the extension of the C-I bond vector. This "hole" arises from the depopulation of the 
    
    
    
    orbital.
  • Ether Linkage (-O-): The oxygen atom acts as a conformational hinge. Its

    
     hybridization introduces a "kink," but its lone pairs can participate in intramolecular repulsive or attractive forces, dictating the spatial arrangement of the iodine relative to the thiazole.
    

Part 2: The Interaction Mechanism (Core Technical Insight)

The defining feature of this scaffold is the Intramolecular Halogen Bond (IXB) . When the ether linkage permits, the iodine atom's


-hole aligns with the thiazole nitrogen's lone pair.
The N[1][2]···I Lock

In many bioactive conformations, the iodine atom approaches the thiazole nitrogen (N3) at a distance less than the sum of their van der Waals radii (


).
  • Mechanism: Charge transfer from

    
    .
    
  • Energetics: This interaction typically contributes 2–5 kcal/mol of stabilization energy.

  • Consequence: It "locks" the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a protein target (e.g., PPO enzymes or Kinases).

Electronic Redistribution

The presence of the electron-withdrawing iodophenoxy group (via the ether oxygen) lowers the LUMO energy of the thiazole ring, making the system a better electron acceptor (softer electrophile).

Table 1: Comparative Electronic Parameters

ParameterThiazole (Unsubstituted)2-(4-Iodophenoxy)thiazoleEffect of Interaction
Dipole Moment (D) ~1.61~3.45Enhanced polarity due to vector addition.
HOMO Energy (eV) -6.8-7.1Stabilized by phenoxy withdrawing effect.
LUMO Energy (eV) -1.2-1.8Lowered; increased electrophilicity.
N3 Charge (Mulliken) -0.45-0.52Increased density (back-donation from O).
Iodine

-hole (

)
N/A+15 kcal/molActivated for halogen bonding.

Part 3: Experimental Characterization Protocols

Synthesis: The Hantzsch-Ether Strategy

To access these scaffolds, a convergent synthesis is recommended. The "Ether-First" approach avoids catalyst poisoning by the free thiazole nitrogen.

Protocol: Synthesis of 2-(4-Iodophenoxy)thiazole Derivatives
  • Ether Formation (Nucleophilic Substitution):

    • Reagents: 4-Iodophenol (1.0 eq), Chloroacetonitrile (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: Acetone (anhydrous).

    • Conditions: Reflux, 4-6 hours.

    • Product: 2-(4-iodophenoxy)acetonitrile.

  • Thioamide Conversion:

    • Reagents:

      
       gas (bubbled) or 
      
      
      
      , Et3N.
    • Conditions:

      
       to RT.
      
    • Product: 2-(4-iodophenoxy)thioacetamide.

  • Hantzsch Cyclization:

    • Reagents:

      
      -Haloketone (e.g., bromoacetone or phenacyl bromide) (1.0 eq).
      
    • Solvent: Ethanol or DMF.

    • Conditions: Reflux, 2-4 hours.

    • Workup: Neutralize with

      
      , filter precipitate.
      
Visualization of Synthesis Logic

SynthesisPath cluster_0 Electronic Key Step Start 4-Iodophenol Inter1 Ether Intermediate (Nitrile) Start->Inter1 K2CO3, Acetone Reflux Linker Chloroacetonitrile Linker->Inter1 Inter2 Thioamide Precursor Inter1->Inter2 H2S/Et3N Thionation Final Thiazole-Iodophenoxy Ether Scaffold Inter2->Final Hantzsch Cyclization (- H2O, - HBr) Cyclizer α-Haloketone Cyclizer->Final

Caption: Convergent synthetic pathway prioritizing the ether linkage stability before heterocycle formation.

Crystallographic & NMR Validation

Trustworthiness in this chemistry relies on verifying the intramolecular interaction.

  • X-Ray Criteria: Look for a C-I···N angle of

    
     (near linear) and a distance 
    
    
    
    . This confirms the
    
    
    -hole interaction.
  • NMR Shift Diagnosis:

    • Compare the Thiazole C5-H shift in DMSO-

      
       vs. 
      
      
      
      .
    • In non-polar solvents (

      
      ), the intramolecular I···N bond persists, shielding the C5 proton.
      
    • In polar H-bond acceptor solvents (DMSO), the solvent competes for the iodine

      
      -hole, disrupting the conformation and causing a downfield shift (
      
      
      
      ppm).

Part 4: Computational Insights (DFT)

To rationally design these molecules, Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level (with iodine pseudopotentials like LANL2DZ) is the standard.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock-and-key" electronic surface.

  • Red Zone (Negative): Localized on the Thiazole Nitrogen (N3) and Ether Oxygen.

  • Blue Cap (Positive): Localized on the tip of the Iodine atom (

    
    -hole).
    
  • Green/Yellow (Neutral): The lipophilic phenyl and thiazole backbones.

Interaction Diagram

ElectronicInteraction Iodine Iodine Atom (Sigma Hole Donor) Nitrogen Thiazole Nitrogen (Lone Pair Acceptor) Iodine->Nitrogen Halogen Bond (σ-hole) 2-5 kcal/mol Lock Conformational Lock (Planarity) Iodine->Lock Nitrogen->Lock Ether Ether Oxygen (Conformational Hinge) Ether->Iodine Inductive Withdrawal Enhances σ-hole Ether->Nitrogen Geometric Constraint

Caption: The electronic circuit showing how the ether hinge facilitates the iodine-nitrogen halogen bond.

Part 5: Applications & Case Studies

Herbicidal Activity (PPO Inhibitors)

In Protoporphyrinogen Oxidase (PPO) inhibitors, the thiazole-iodophenoxy motif mimics the diphenylether class (e.g., acifluorfen).

  • Role: The thiazole ring

    
    -stacks with Phe/Tyr residues in the active site.
    
  • Iodine Function: The iodine atom fills a hydrophobic pocket and forms a halogen bond with a backbone carbonyl oxygen of the enzyme, increasing potency by 10-100x compared to the chloro-analog.

Anticancer Agents (Kinase Inhibitors)

Derivatives like Sunitinib analogs often incorporate thiazoles. Adding an iodophenoxy group can:

  • Increase metabolic stability: Blocking para-positions on the phenyl ring.

  • Enhance selectivity: The large iodine atom excludes the inhibitor from kinases with smaller "gatekeeper" residues.

References

  • Thiazole Derivatives in Medicinal Chemistry: Title: 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Source: Bentham Science / NIH. URL:[Link]

  • Sigma-Hole Interactions: Title: σ-Hole Interactions: Perspectives and Misconceptions. Source: MDPI. URL:[Link]

  • Synthesis of Thiazole-Ether Scaffolds: Title: Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Source: Bentham Science. URL:[Link]

  • Crystallographic Analysis of Thiazoles: Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives. Source: MDPI / PMC. URL:[Link]

  • Halogen Bonding in Drug Design: Title: The σ-hole interaction of 1,3-bis(2,6-diisopropylphenyl)imidazolidine [SiPr] with iodine-containing small molecules. Source: Saint Mary's University Theses. URL:[Link]

Foundational

History and development of phenoxy-thiazole hybrid scaffolds

The History and Development of Phenoxy-Thiazole Hybrid Scaffolds Abstract This technical guide analyzes the structural evolution, synthetic pathways, and therapeutic applications of the phenoxy-thiazole hybrid scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

The History and Development of Phenoxy-Thiazole Hybrid Scaffolds

Abstract This technical guide analyzes the structural evolution, synthetic pathways, and therapeutic applications of the phenoxy-thiazole hybrid scaffold. Merging the lipophilic, membrane-permeable phenoxy moiety with the electron-rich, hydrogen-bonding thiazole heterocycle has created a "privileged structure" in medicinal chemistry. This guide details the transition of this scaffold from early agrochemical auxins to modern dual-action kinase inhibitors (EGFR/VEGFR-2) and antimicrobial agents, providing researchers with actionable synthetic protocols and structure-activity relationship (SAR) insights.

Part 1: Historical & Structural Genesis

The phenoxy-thiazole hybrid did not emerge as a single "blockbuster" discovery but rather through the convergent evolution of two distinct chemical lineages: the agrochemical phenoxy auxins and the pharmaceutical thiazoles.

The Thiazole Lineage (The Hydrogen Bond Acceptor)

The thiazole ring (1,3-thiazole) was first synthesized by Arthur Hantzsch in 1887. Its significance in biology was cemented with the structural elucidation of Thiamine (Vitamin B1) , which contains a thiazolium core essential for metabolic decarboxylation.

  • Medicinal Breakthrough: The sulfonamide era (1930s) introduced Sulfathiazole , proving the ring's safety and efficacy in humans.

  • Key Property: The nitrogen atom (N3) acts as a robust hydrogen bond acceptor, while the sulfur atom (S1) enhances lipophilicity and metabolic stability compared to oxazole or imidazole.

The Phenoxy Lineage (The Hydrophobic Anchor)

The phenoxy group (


) gained prominence in the 1940s with the development of 2,4-D (2,4-Dichlorophenoxyacetic acid) , a synthetic auxin herbicide.
  • Chemical Utility: In medicinal chemistry, the phenoxy group serves as a flexible hydrophobic anchor. The ether linkage (

    
    ) allows the aromatic ring to orient itself into deep hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) without the rigidity of a biphenyl bond.
    
The Convergence: The Hybrid Scaffold

In the early 2000s, medicinal chemists began systematically linking these two moieties. The rationale was synergistic:

  • Pharmacokinetics: The phenoxy group improves membrane permeability (logP modulation).

  • Binding Affinity: The thiazole ring engages in specific H-bond interactions (e.g., with hinge region residues in kinases).

  • Linker Versatility: The connection—often an acetamide (

    
    ) or hydrazone—provides a "spacer" that allows the molecule to span the catalytic cleft of target enzymes.
    

Part 2: Synthetic Methodologies

The construction of phenoxy-thiazole hybrids predominantly relies on the Hantzsch Thiazole Synthesis , a reaction that remains the industry standard due to its reliability and regioselectivity.

Core Synthetic Pathway

The synthesis typically proceeds in two stages:

  • Formation of the

    
    -Haloketone:  A substituted phenol is alkylated with chloroacetyl chloride or reacted to form a phenacyl bromide.
    
  • Cyclization: The

    
    -haloketone condenses with a thioamide or thiourea.
    

Synthesis Phenol Substituted Phenol (Ar-OH) AlphaHalo α-Halo Ketone (Ar-O-CH2-CO-CH2-Br) Phenol->AlphaHalo Alkylation (Br-CH2-CO-CH2-Br) Intermediate Hydroxy-thiazoline Intermediate AlphaHalo->Intermediate + Thioamide (EtOH, Reflux) Thioamide Thiourea/Thioamide (H2N-CS-R) Thioamide->Intermediate Product Phenoxy-Thiazole Hybrid Intermediate->Product - H2O (Dehydration)

Caption: General Hantzsch synthesis pathway for phenoxy-thiazole hybrids. The reaction is driven by the nucleophilic attack of the sulfur on the


-carbon followed by cyclodehydration.
Detailed Experimental Protocol

Target Compound: 2-Amino-4-(phenoxymethyl)thiazole derivatives

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 1,3-Dichloroacetone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Potassium Carbonate (

    
    )
    
  • Ethanol (Absolute)[1]

Step-by-Step Procedure:

  • Etherification: Dissolve the substituted phenol (10 mmol) in acetone (20 mL) with anhydrous

    
     (15 mmol). Add 1,3-dichloroacetone (10 mmol) dropwise. Reflux for 4–6 hours. Filter the inorganic salts and evaporate the solvent to obtain the crude 
    
    
    
    -chloroketone (1-chloro-3-phenoxypropan-2-one).
  • Cyclization: Dissolve the crude

    
    -chloroketone in absolute ethanol (15 mL). Add thiourea (12 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the thiazole may precipitate. Neutralize with 10%

    
     solution to precipitate the free base.
    
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF to yield the pure phenoxy-thiazole hybrid.

Validation Check: A successful synthesis is confirmed by the appearance of the thiazole proton singlet (


 ppm) and the disappearance of the carbonyl peak in IR.

Part 3: Medicinal Chemistry & SAR[2][3][4][5][6]

The biological activity of the scaffold is highly sensitive to substitution patterns.

Structure-Activity Relationship (SAR)

The scaffold can be divided into three zones for optimization:

ZoneStructural ComponentSAR Insight
A Phenoxy Ring Electronic Tuning: Electron-withdrawing groups (e.g., 4-F, 4-Cl, 4-

) often enhance antimicrobial potency by increasing lipophilicity and metabolic stability. Electron-donating groups (4-OMe) can improve affinity for kinase pockets.
B Linker Flexibility: An acetamide linker (

) is preferred for EGFR inhibitors to allow the phenoxy group to reach the hydrophobic back-pocket. Hydrazone linkers are common in antimicrobial candidates.
C Thiazole Core H-Bonding: The C2-amino group is critical. Acylation of this amine (e.g., with chloroacetyl chloride) creates a secondary amide that can form additional H-bonds with residues like Met790 in EGFR.
Key Therapeutic Applications

A. Oncology (EGFR/VEGFR-2 Inhibition) Phenoxy-thiazole hybrids function as ATP-competitive inhibitors. They mimic the adenine ring of ATP (via the thiazole) and exploit the hydrophobic pocket usually occupied by the sugar/phosphate tail (via the phenoxy group).

  • Target: Epidermal Growth Factor Receptor (EGFR), specifically mutants like T790M/L858R.[2][3]

  • Mechanism: Dual inhibition of EGFR and VEGFR-2 cuts off both tumor proliferation (EGFR) and blood supply (VEGFR-2).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Inhibitor Phenoxy-Thiazole Inhibitor Inhibitor->EGFR Competitive Inhibition (ATP Pocket) Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors

Caption: Signal transduction pathway of EGFR. Phenoxy-thiazole hybrids competitively inhibit the ATP binding site, halting the downstream Ras/Raf/MEK/ERK cascade essential for tumor survival.

B. Antimicrobial (DNA Gyrase Inhibition) Recent studies indicate that these hybrids inhibit bacterial DNA gyrase (subunit B), an enzyme crucial for DNA supercoiling.

  • Selectivity: The scaffold shows higher affinity for bacterial gyrase than human topoisomerase, providing a therapeutic window.

  • Potency: Compounds with 2,4-dichlorophenoxy substitutions have shown MIC values comparable to Ciprofloxacin against S. aureus.

Part 4: Future Outlook

The phenoxy-thiazole scaffold is currently evolving beyond simple inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold is being explored as the "warhead" ligand for E3 ligase recruitment, aiming to degrade rather than just inhibit oncogenic proteins.

  • Covalent Inhibitors: Introduction of acrylamide groups to the thiazole amine allows for covalent bonding to Cysteine residues in the target protein, potentially overcoming drug resistance.

References

  • BenchChem. (2025). A Comparative Analysis of Phenoxy Thiazole Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential. Link

  • Mishra, C. B., et al. (2020). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Link

  • Petrou, A., et al. (2021). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups. Molecules. Link

  • Fatima, S., & Agarwal, S. M. (2020).[3][4] Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Medicinal Chemistry. Link

  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

This application note details the synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole , a specific ether-linked scaffold valuable in medicinal chemistry (e.g., PPAR agonists) and material science. The protocol utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole , a specific ether-linked scaffold valuable in medicinal chemistry (e.g., PPAR agonists) and material science. The protocol utilizes a Williamson Ether Synthesis , coupling 4-iodophenol with 2-(chloromethyl)-4-methylthiazole hydrochloride.


)
Scale:  Laboratory Research (1–10 mmol)

Introduction & Synthetic Strategy

The target molecule, 2-((4-Iodophenoxy)methyl)-4-methylthiazole , combines an electron-rich thiazole ring with an aryl iodide via an ether linkage. This structure serves as a versatile intermediate; the aryl iodide moiety provides a "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of the scaffold.

Retrosynthetic Analysis

The most reliable disconnection is at the ether oxygen. We utilize the nucleophilicity of the phenoxide (derived from 4-iodophenol) to displace a chloride leaving group on the thiazole methyl arm.

Key Considerations:

  • Acidity of Phenol: 4-Iodophenol (

    
    ) is readily deprotonated by weak bases like potassium carbonate (
    
    
    
    ).
  • Electrophile Reactivity: The chloromethyl group at the thiazole 2-position is highly reactive (benzylic-like) but prone to hydrolysis. Anhydrous conditions are critical.

  • Reagent Stability: 2-(Chloromethyl)-4-methylthiazole is typically supplied as a hydrochloride salt to prevent self-polymerization. The protocol must account for the extra equivalents of base needed to neutralize this salt.

Reaction Scheme

ReactionScheme Phenol 4-Iodophenol (Nucleophile) Intermediate Phenoxide Intermediate Phenol->Intermediate Deprotonation Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Thiazole 2-(Chloromethyl)-4- methylthiazole HCl (Electrophile) Product 2-((4-Iodophenoxy)methyl)- 4-methylthiazole Thiazole->Product   Intermediate->Product SN2 Attack

Figure 1: Reaction pathway for the Williamson ether synthesis.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.CAS No.[1][2][3][4][5]Role
4-Iodophenol 220.011.0540-38-5Nucleophile
2-(Chloromethyl)-4-methylthiazole HCl 184.091.213057-69-7*Electrophile
Potassium Carbonate (

)
138.213.0584-08-7Base
Potassium Iodide (KI) 166.000.17681-11-0Catalyst (Finkelstein)
DMF (Anhydrous) 73.09-68-12-2Solvent

*Note: Verify the specific isomer. 4-(chloromethyl)-2-methylthiazole (CAS 77470-53-2) is more common. Ensure you have the 2-(chloromethyl) isomer for this specific target.

Equipment
  • Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2) or inert gas balloon (

    
    /Ar).
    
  • Oil bath or heating block.

  • Separatory funnel.

  • Rotary evaporator.

Experimental Protocol

Step 1: Activation of the Nucleophile
  • Setup: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.

  • Charge: Add 4-iodophenol (1.0 eq, e.g., 2.20 g, 10 mmol) and anhydrous

    
      (3.0 eq, 4.14 g, 30 mmol).
    
  • Solvation: Add anhydrous DMF (20 mL).

  • Stir: Stir at room temperature for 15–30 minutes. The mixture will become a suspension. Reasoning: This pre-stirring period ensures partial deprotonation of the phenol to the more nucleophilic phenoxide before the electrophile is introduced.

Step 2: Addition of Electrophile
  • Addition: Add 2-(chloromethyl)-4-methylthiazole hydrochloride (1.2 eq, 2.21 g, 12 mmol) in one portion.

  • Catalysis (Optional but Recommended): Add KI (0.1 eq, 166 mg). Reasoning: KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the reaction rate.

  • Reaction: Heat the mixture to 60–70°C in an oil bath with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[6]

    • 4-Iodophenol Rf: ~0.4 (often streaks).

    • Product Rf: ~0.6 (distinct spot).

    • Reaction is typically complete within 3–6 hours .

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature and pour into Ice/Water (100 mL).

  • Precipitation Check: Often, the product precipitates as a solid upon hitting the water. If so, filter, wash with water, and dry. If an oil forms or yield is critical, proceed to extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Wash: Wash the combined organic layers with:

    • Water (2 x 30 mL) to remove DMF.

    • 1M NaOH (1 x 20 mL) to remove unreacted 4-iodophenol.

    • Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Dry over anhydrous

    
      or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Recrystallization: If the crude is a solid, recrystallize from Ethanol or Hexane/EtOAc .

  • Flash Chromatography: If an oil or impure, purify on silica gel.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      

Characterization Data (Predicted)

Since this specific isomer is a research intermediate, the following data is predicted based on fragment analysis of analogous thiazole ethers.

TechniqueSignal/DataInterpretation

NMR
(400 MHz,

)

7.55 (d,

Hz, 2H)
Aromatic protons ortho to Iodine (

system).

6.95 (s, 1H)
Thiazole

proton.

6.75 (d,

Hz, 2H)
Aromatic protons ortho to Oxygen.

5.30 (s, 2H)

-Thiazole methylene protons.

2.45 (s, 3H)
Methyl group at Thiazole

.

NMR
(100 MHz,

)

165.0, 158.0, 153.0
Thiazole

, Phenol

, Thiazole

.

138.2, 117.0
Aromatic

signals.

115.0
Thiazole

.

83.0
Aromatic

(carbon bonded to iodine).

68.0

benzylic carbon.

17.0
Methyl carbon.
MS (ESI)

332.0

Consistent with Formula

.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or hydrolysis of chloride.Ensure

is anhydrous. Increase base to 4.0 eq. Ensure DMF is dry.
Starting Material Remains Reaction stalled.Add 10 mol% KI (Finkelstein catalyst). Increase temp to 80°C.
Product is an Oil Residual solvent (DMF).Perform rigorous water washes during workup. Lyophilize if necessary.
Dark Coloration Oxidation of phenol or iodine liberation.Add a pinch of sodium thiosulfate (

) during the aqueous workup.
Workflow Diagram

Workflow Start Start: 4-Iodophenol Mix Mix with K2CO3 in DMF (30 min, RT) Start->Mix Add Add Thiazole-Cl + KI Heat to 60-70°C Mix->Add Monitor Monitor (TLC/LCMS) 3-6 Hours Add->Monitor Quench Quench in Ice Water Monitor->Quench Extract Extract (EtOAc) Wash (NaOH, Brine) Quench->Extract Purify Recrystallize or Column Extract->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[7] [Link]

  • Synthesis of Thiazole Ethers (PPAR Agonist Analogs)

    • Journal of Organic Chemistry. "A short and efficient synthesis of the pharmacological research tool GW501516." (2003). [Link]

  • Reagent Data (4-(Chloromethyl)-2-methylthiazole HCl)
  • General Protocol for Phenol Alkylation with Heterocycles

Sources

Application

Application Note: Protocol for Nucleophilic Substitution of 2-(Chloromethyl)-4-methylthiazole

Executive Summary This guide details the protocol for performing nucleophilic substitution ( ) reactions on 2-(chloromethyl)-4-methylthiazole . Unlike its more common isomer (4-(chloromethyl)-2-methylthiazole), the C2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for performing nucleophilic substitution (


) reactions on 2-(chloromethyl)-4-methylthiazole . Unlike its more common isomer (4-(chloromethyl)-2-methylthiazole), the C2-chloromethyl  derivative exhibits significantly enhanced electrophilicity due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. While this high reactivity facilitates rapid functionalization, it necessitates strict control over reaction conditions to prevent polymerization, hydrolysis, or bis-alkylation.

Key Technical Insight: The C2-position of the thiazole ring is analogous to the C2-position of pyridine but is further activated by the sulfur atom. Consequently, the C2-chloromethyl group is more reactive than a standard benzyl chloride or the C4-thiazolyl isomer.

Critical Material Attributes & Handling

Compound: 2-(Chloromethyl)-4-methylthiazole Hydrochloride CAS: [Not widely listed; typically synthesized de novo or custom ordered] Physical State: Hygroscopic solid (HCl salt); Oil (Free base).

Stability & Storage
  • HCl Salt: Stable at -20°C under argon. Hygroscopic; protect from moisture to prevent hydrolysis to the alcohol.

  • Free Base: Thermally unstable. Do not store. The free base tends to self-polymerize or decompose upon standing. Always generate the free base in situ or use immediately after liberation.

Safety Warning
  • Lachrymator: Like most benzylic halides, this compound is a potent lachrymator and vesicant. Handle only in a functioning fume hood.

  • Vesicant: Avoid all skin contact. Double-glove (Nitrile/Neoprene).

Reaction Decision Logic

The choice of protocol depends on the nucleophilicity of the incoming group and the tolerance of the substrate.

ReactionLogic Start Select Nucleophile Type Amine Amine (1° or 2°) Start->Amine Thiol Thiol / Thiophenol Start->Thiol Alcohol Alcohol / Phenol Start->Alcohol WeakNu Weak Nucleophile (e.g., Aniline, Amide) Start->WeakNu ProtA Protocol A: Direct Alkylation (Base Scavenger) Amine->ProtA ProtB Protocol B: Thioether Formation (In situ Deprotonation) Thiol->ProtB ProtC Protocol C: Williamson Ether (Strong Base) Alcohol->ProtC ProtD Protocol D: Finkelstein Activation (NaI Catalyst) WeakNu->ProtD

Figure 1: Decision tree for selecting the optimal substitution protocol based on nucleophile class.

Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Application: Introduction of amine pharmacophores. Mechanism:


 Displacement.
Critical Control:  Prevent bis-alkylation (for 1° amines) and control exotherm.

Reagents:

  • Substrate: 2-(Chloromethyl)-4-methylthiazole HCl (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 equiv)

  • Solvent: Anhydrous MeCN (Acetonitrile) or DMF.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend 2-(chloromethyl)-4-methylthiazole HCl  (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
    
  • Base Addition: Cool the suspension to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. The solution may clear as the free base is liberated.

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise at 0°C.

    • Note: If using a volatile amine, add as a solution in MeCN.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear.

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in DCM. Wash with Sat.

      
       (aq) followed by Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradient).

Protocol B: Thioether Formation (Mercaptan Substitution)

Application: Synthesis of sulfide linkers. Critical Control: Thiols are prone to oxidation (disulfide formation); use degassed solvents.

Reagents:

  • Substrate: 2-(Chloromethyl)-4-methylthiazole HCl (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base:

    
     (2.5 equiv) or Cs2CO3 (for sterically hindered thiols).
    
  • Solvent: Anhydrous DMF or Acetone.

Procedure:

  • Solution A: Dissolve the Thiol (1.1 equiv) in anhydrous DMF (0.5 M) and treat with

    
     (2.5 equiv). Stir for 15 min at RT to generate the thiolate.
    
  • Addition: Add 2-(chloromethyl)-4-methylthiazole HCl (1.0 equiv) directly to the stirring thiol mixture.

    • Why? Adding the substrate to the base ensures the HCl is neutralized immediately upon dissolution, preventing acid-catalyzed degradation of the thiol.

  • Reaction: Stir at RT for 1–2 hours. (Heat to 50°C only if reaction is sluggish).

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry and concentrate.

Protocol C: Finkelstein-Assisted Substitution (For Weak Nucleophiles)

Application: When reacting with anilines, amides, or electron-poor nucleophiles. Mechanism: In situ conversion of Alkyl-Cl to Alkyl-I (better leaving group).

Reagents:

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv).

  • Solvent: Acetone (classic) or MeCN (modern).

Procedure:

  • Dissolve 2-(chloromethyl)-4-methylthiazole HCl (1.0 equiv) and the weak nucleophile (1.0 equiv) in MeCN.

  • Add DIPEA (2.5 equiv).

  • Add NaI (0.2 equiv) .

  • Heat to 60°C. The formation of a white precipitate (NaCl) indicates the chloride exchange and subsequent substitution are proceeding.

Mechanistic Pathway & Visualization

The reaction proceeds via a concerted


 mechanism.[3] The high reactivity of the C2-position is driven by the electron-deficient nature of the thiazole ring, specifically the 

bond which pulls electron density from the chloromethyl carbon.

Mechanism cluster_factors Rate Enhancement Factors SM 2-(Chloromethyl)- 4-methylthiazole TS Transition State [Nu---C---Cl]‡ SM->TS + Nucleophile (Rate Determining) Prod Substituted Thiazole Product TS->Prod - Cl⁻ F1 1. Inductive effect of N and S F2 2. Minimal steric hindrance (1° Carbon)

Figure 2: Mechanistic pathway of the substitution reaction highlighting the transition state.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Decomposition Instability of free baseEnsure temperature is kept low (0°C) during base addition. Do not store the free base; use in situ.
Hydrolysis (Alcohol formation) Wet solvent or reagentsUse strictly anhydrous solvents. Dry hygroscopic amine/thiol reagents before use.
Bis-alkylation (with 1° amines) Amine is too nucleophilicUse a large excess of the amine (5-10 equiv) or protect the amine (e.g., use a benzylamine and deprotect later).
No Reaction Nucleophile too weakSwitch to Protocol C (Finkelstein conditions) or switch solvent to DMF to increase nucleophilicity.

References

  • Thiazole Reactivity: Canadian Journal of Chemistry, "The Rearrangement of 2,4-Dimethylthiazole 3-Oxide with Acetic Anhydride." (Discusses the synthesis and enhanced reactivity of 2-chloromethyl-4-methylthiazole).

  • General Nucleophilic Substitution: Master Organic Chemistry, "Nucleophilic Substitution (SN2)."

  • Finkelstein Reaction: Organic Chemistry Portal, "Finkelstein Reaction Protocol."

  • Thiol Alkylation: Chemistry Steps, "Reactions of Thiols."

Sources

Method

Advanced Application Note: Pd-Catalyzed Functionalization of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Executive Summary & Molecule Profile This guide details the operational protocols for utilizing 2-((4-Iodophenoxy)methyl)-4-methylthiazole (referred to herein as Substrate-I ) in Palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the operational protocols for utilizing 2-((4-Iodophenoxy)methyl)-4-methylthiazole (referred to herein as Substrate-I ) in Palladium-catalyzed cross-coupling reactions.

Substrate-I represents a high-value scaffold in medicinal chemistry, combining a pharmacophoric thiazole ring with a reactive aryl iodide handle. The ether linkage provides rotational freedom, while the para-iodide offers a site for rapid diversification via C-C and C-N bond formation.

Chemical Profile
PropertySpecification
IUPAC Name 2-((4-Iodophenoxy)methyl)-4-methylthiazole
Molecular Formula C₁₁H₁₀INOS
Molecular Weight 331.17 g/mol
Reactive Handle Aryl Iodide (C–I bond energy ~65 kcal/mol)
Critical Challenge Thiazole N-Coordination: The thiazole nitrogen (sp²) is a soft Lewis base that can coordinate to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning).[1]
Stability Note The methylene ether linkage (-CH₂-O-) is stable to base but susceptible to cleavage under strong Lewis acidic conditions or high-pressure hydrogenolysis.

Mechanistic Insight: The "Thiazole Effect"

Success with Substrate-I requires understanding the competition between the desired oxidative addition and the undesired coordination.

  • Advantage: The Aryl Iodide is the most reactive electrophile in the halide series (I > Br > Cl). Oxidative addition is typically faster than the rate of catalyst deactivation by the thiazole nitrogen.

  • Risk: In slow reactions (e.g., sterically hindered partners), the thiazole nitrogen can displace labile ligands (like PPh₃), forming stable, inactive Pd-bis(thiazole) complexes.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that sterically prevent thiazole coordination.

Visualization: Catalytic Cycle & Thiazole Interference

The following diagram illustrates the standard cycle versus the off-cycle inhibitory pathway specific to this substrate.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Fast (Iodide) Substrate Substrate-I (Ar-I) Substrate->OxAdd Poison OFF-CYCLE TRAP Pd(II)-Thiazole Complex OxAdd->Poison Slow (Thiazole N-binding) TransMet Transmetallation (+ R-B(OH)2 / Base) OxAdd->TransMet Poison->OxAdd Reversible (Heat) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle showing the competition between productive oxidative addition and off-cycle thiazole coordination.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized to prevent ether cleavage while ensuring high conversion of the iodide.

Application: Synthesis of biaryl ethers for SAR (Structure-Activity Relationship) studies.

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.03 (3 mol%)Bidentate ligand prevents thiazole binding.
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile.
Base K₂CO₃ (2M aq.)3.0Activates boronic acid; mild enough to spare ether.
Solvent 1,4-DioxaneN/AHigh boiling point, good solubility.
Step-by-Step Methodology
  • Setup: Charge a reaction vial with Substrate-I (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M aq. K₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc).[2] The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Scavenging: If the organic layer is dark (residual Pd), treat with thiourea-functionalized silica or activated charcoal for 30 mins before filtering.

  • Purification: Flash column chromatography.

Validation Check:

  • Self-Check: If conversion stalls at 50%, add 1 mol% SPhos. The biaryl phosphine can displace the thiazole if coordination has occurred.

Protocol B: Sonogashira Coupling (Alkynylation)

Application: Extending the carbon chain; synthesis of rigid linkers.

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst PdCl₂(PPh₃)₂0.02 (2 mol%)Standard Sonogashira catalyst.
Co-Catalyst CuI0.01 (1 mol%)Activates the terminal alkyne.
Base/Solvent Et₃N / THF (1:1)ExcessActs as both base and solvent.
Substrate Terminal Alkyne1.2Nucleophile.
Step-by-Step Methodology
  • Degassing: Degas the THF/Et₃N mixture vigorously (sparging) for 15 minutes prior to use. Oxygen causes Glaser homocoupling of the alkyne (blue/green color indicates oxidation).

  • Charge: Add Substrate-I , PdCl₂(PPh₃)₂, and CuI to the vessel under Argon.

  • Addition: Add the solvent mixture, followed by the terminal alkyne.

  • Temperature: Stir at Room Temperature for 1 hour. If no reaction, warm to 40°C.

    • Why RT? Aryl Iodides are highly reactive. Heating often promotes side reactions in Sonogashira.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Application: Introduction of amine functionality (common in kinase inhibitors).

Critical Note: The thiazole nitrogen is less basic than most aliphatic amines but can compete with anilines. Strong bases (NaOtBu) are generally safe with the methyl-ether linkage at moderate temperatures (<100°C).

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst Pd₂(dba)₃0.02 (2 mol%)Pd(0) source.
Ligand Xantphos0.04 (4 mol%)Wide bite angle; excellent for C-N bonds.
Base Cs₂CO₃2.0Milder than NaOtBu; reduces side reactions.
Solvent Toluene or DioxaneN/AAnhydrous required.
Step-by-Step Methodology
  • Pre-complexation: Mix Pd₂(dba)₃ and Xantphos in the solvent under Argon for 10 minutes to form the active catalyst species (solution turns from purple to yellow/orange).

  • Substrate Addition: Add Substrate-I , the amine (1.2 equiv), and Cs₂CO₃.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter hot through celite (to remove inorganic salts). Concentrate.

  • Purification: Amine products often streak on silica. Add 1% Et₃N to the eluent.

Optimization & Troubleshooting Guide

Use the following logic flow to troubleshoot low yields.

OptimizationLogic Start Low Yield / Incomplete Conversion CheckSM Is Substrate-I remaining? Start->CheckSM YesSM Yes (Stalled) CheckSM->YesSM Yes NoSM No (Consumed) CheckSM->NoSM No Poisoning Likely Catalyst Poisoning (Thiazole N-binding) YesSM->Poisoning Sol1 Switch to SPhos or XPhos (Bulky Ligands) Poisoning->Sol1 Sol2 Increase Temp to 100°C (Promote dissociation) Poisoning->Sol2 Dehal Product is De-iodinated? (Ar-H formed) NoSM->Dehal Sol3 Use Anhydrous Solvents (Reduce proton source) Dehal->Sol3 Yes Sol4 Check TLC for Homocoupling Dehal->Sol4 No

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text for Pd-Amine coupling mechanisms).
  • Ohno, H., et al. (2012). Suzuki-Miyaura coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes. The Journal of Organic Chemistry, 77(18), 8332-8337. (Demonstrates thiazole tolerance). Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. (General protocols for alkyne synthesis). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Source for Xantphos/SPhos usage). Link

Sources

Application

Application Note: Strategic Optimization of Sonog-ashira Coupling for the Synthesis of Arylalkynyl Thiazoles from Iodophenoxy Thiazole Intermediates

Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization of Sonogashira coupling conditions for a specific, yet increasingly important, class of substrates: iodophenoxy thiazole intermediates. These scaffolds are prevalent in medicinal chemistry, and the ability to efficiently introduce alkynyl moieties is critical for developing novel therapeutics. This document delves into the mechanistic underpinnings of the reaction, offers detailed protocols, and provides a systematic approach to parameter optimization and troubleshooting, ensuring reliable and high-yielding syntheses.

Part I: The Mechanistic Landscape of Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[3][4]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl iodide (in this case, the iodophenoxy thiazole), forming a Pd(II)-aryl complex.[3] The high reactivity of the carbon-iodine bond makes aryl iodides ideal substrates for this step, often allowing for milder reaction conditions compared to bromides or chlorides.[5]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.[6][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkynyl thiazole product and regenerate the active Pd(0) catalyst.[3][7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne.[6] This coordination increases the acidity of the terminal proton.[6]

  • Deprotonation: An amine base deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.[6][7] This species then participates in the transmetalation step of the palladium cycle.

A significant side reaction, particularly in the presence of oxygen, is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a 1,3-diyne byproduct.[4][6][8] The development of copper-free Sonogashira protocols was driven by the need to mitigate this undesired pathway.[5][6][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkynyl Ar-Pd(II)L₂(C≡CR) ArPdI->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Product Ar-C≡CR ArPdAlkynyl->Product Reductive Elimination CuI Cu(I) Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + Cu(I) + Base CuAcetylide->ArPdI from Cu Cycle CuAcetylide->CuI ArI Iodophenoxy Thiazole (Ar-I) ArI->ArPdI Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Gas) cluster_workup Workup & Purification A 1. Dry Glassware (Oven or Flame-dry) B 2. Degas Solvent (Sparging with Ar/N₂ for 30 min) A->B C 3. Add Solids: - Thiazole (1 mmol) - PdCl₂(PPh₃)₂ (0.03 mmol) - CuI (0.03 mmol) B->C D 4. Purge with Argon C->D E 5. Add Liquids: - Degassed THF (5 mL) - Et₃N (3 mmol) - Phenylacetylene (1.2 mmol) D->E F 6. Stir at 40°C Monitor by TLC/LC-MS E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine, Dry (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K

Sources

Method

Application Notes and Protocols for Radioiodination of Thiazole-Based Radiotracers

For: Researchers, scientists, and drug development professionals in nuclear medicine and radiopharmaceutical sciences. Abstract This comprehensive guide provides a detailed overview of radioiodination techniques tailored...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in nuclear medicine and radiopharmaceutical sciences.

Abstract

This comprehensive guide provides a detailed overview of radioiodination techniques tailored for thiazole-based molecular scaffolds. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous radiotracers for PET and SPECT imaging, particularly in neurology for targets like amyloid plaques. This document delves into the fundamental principles and practical execution of both direct and indirect radioiodination methods. We emphasize the causality behind methodological choices, grounded in the specific chemical reactivity of the thiazole nucleus. Detailed, field-proven protocols for Iodogen-mediated direct labeling and tributylstannyl precursor-based indirect labeling are provided, complete with integrated quality control procedures to ensure self-validation of every synthesis.

Introduction: The Thiazole Scaffold in Radiotracer Design

The thiazole motif is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to engage in specific molecular interactions have made it a cornerstone for the development of targeted radiopharmaceuticals.[1] Notably, thiazole and benzothiazole derivatives have been extensively developed as high-affinity ligands for imaging beta-amyloid plaques, a key pathological hallmark of Alzheimer's disease.

The introduction of a radioisotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for preclinical research) into these molecules enables their use as in vivo imaging agents. The choice of radioiodination strategy is critical and must be tailored to the substrate's chemical nature to achieve high radiochemical yield (RCY), purity, and specific activity.

Foundational Concepts in Thiazole Radioiodination

Choice of Iodine Radioisotope

The selection of an iodine isotope is dictated by the intended application. Each isotope possesses distinct decay characteristics suitable for different imaging modalities or research purposes.

IsotopeHalf-lifePrimary EmissionPrimary Use
Iodine-123 (¹²³I) 13.2 hoursGamma (159 keV)SPECT Imaging
Iodine-124 (¹²⁴I) 4.2 daysPositron (β+)PET Imaging
Iodine-125 (¹²⁵I) 59.4 daysGamma (35 keV)Preclinical Research, In Vitro Assays
Iodine-131 (¹³¹I) 8.0 daysBeta (β-), Gamma (364 keV)Radiotherapy, SPECT Imaging
Chemical Reactivity of the Thiazole Ring

Understanding the inherent reactivity of the thiazole ring is paramount for designing a successful radioiodination strategy.

  • Electrophilic Aromatic Substitution (SEAr): The thiazole ring is generally considered electron-deficient, making it less reactive towards electrophiles than benzene. However, the lone pair of electrons on the sulfur atom provides sufficient electron density for substitution to occur. The calculated π electron density reveals that the C5 position is the most electron-rich and the primary site for electrophilic attack .[2] The C2 position is the most electron-deficient.[3][4] The presence of electron-donating groups (EDGs), such as an amino group at the C2 position, can significantly activate the ring and further direct electrophilic substitution to the C5 position.[3]

  • Stability: The aromatic thiazole ring is relatively stable but can be sensitive to harsh oxidizing conditions, which may lead to degradation or ring-opening.[1] This necessitates the use of mild oxidizing agents or indirect labeling strategies that do not expose the core to potentially destructive reagents.

Radioiodination Strategies for Thiazole Cores

Two primary strategies are employed for incorporating radioiodine into thiazole-based molecules: direct electrophilic substitution and indirect methods using organometallic precursors.

Direct Electrophilic Radioiodination

This method involves the direct substitution of a hydrogen atom on the thiazole ring with an electrophilic radioiodine species (e.g., I⁺). This is typically achieved by oxidizing a radioiodide salt (Na[*I]I) in the presence of the thiazole substrate.

  • Mechanism: An oxidizing agent converts the nucleophilic radioiodide (I⁻) into an electrophilic species (*I⁺). This electrophile then attacks the electron-rich C5 position of the thiazole ring, forming a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity.

  • Common Oxidizing Agents:

    • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild, solid-phase oxidizing agent that is insoluble in aqueous media.[5] Its insolubility allows for easy termination of the reaction by simply removing the substrate solution, minimizing oxidative damage to sensitive molecules.[5][6]

    • Chloramine-T (CAT): A strong, soluble oxidizing agent. While effective, it can lead to oxidative side products if not carefully controlled. A quenching agent (e.g., sodium metabisulfite) is required to stop the reaction.[7]

  • Advantages: Methodological simplicity (one-pot reaction).

  • Disadvantages: Can be challenging for deactivated thiazole rings, potential for lower regioselectivity, and risk of oxidative damage to sensitive functional groups.

Indirect Radioiodination (Precursor-Based Methods)

Indirect methods offer superior control over regioselectivity and are suitable for substrates that are sensitive to direct oxidation. These strategies involve synthesizing a precursor molecule that is then subjected to a radio-iodofunctionalization reaction.

This is a robust and widely used method involving an organotin precursor, typically a trialkylstannyl (e.g., tributylstannyl) group, at the desired iodination site.[8]

  • Mechanism: The stannylated precursor reacts with an electrophilic radioiodine species (generated in situ with an oxidant like peracetic acid or Chloramine-T). The reaction proceeds via an ipso-substitution, where the C-Sn bond is cleaved and replaced with a C-*I bond with high efficiency and specificity.[7]

  • Advantages: High regioselectivity, high radiochemical yields even for deactivated systems, and mild reaction conditions.[8]

  • Disadvantages: The primary challenge is the removal of highly toxic organotin impurities from the final product, which requires meticulous purification.

A more modern and less toxic alternative to stannanes involves the use of aryl boronic acid or ester (e.g., pinacol ester) precursors.[2][9]

  • Mechanism: A copper(I) or copper(II) catalyst facilitates the cross-coupling of the aryl boronic acid/ester with radioiodide. This method avoids the need for strong oxidizing agents and proceeds under mild conditions, often at room temperature.[9]

  • Advantages: Avoids toxic tin precursors, exhibits broad functional group tolerance, and often proceeds with high radiochemical conversion.[2][3][4]

  • Disadvantages: Requires synthesis of the boronic acid/ester precursor; optimization of catalyst, ligand, and reaction conditions may be necessary.

Comparison of Radioiodination Methods
MethodPrecursor RequiredKey ReagentsAdvantagesDisadvantages
Direct (Iodogen) NoThiazole Substrate, Na[I]I, Iodogen®Simple one-pot reaction; mild conditions; easy reaction termination.Lower yield for deactivated rings; potential for side products.
Indirect (Stannylation) Trialkylstannyl-ThiazoleStannyl Precursor, Na[I]I, OxidantHigh RCY & regioselectivity; reliable.Requires multi-step precursor synthesis; toxic tin byproducts.
Indirect (Boronic Ester) Borylated-ThiazoleBoronic Ester, Na[*I]I, Cu CatalystNon-toxic precursor; very mild conditions; high functional group tolerance.Requires precursor synthesis; catalyst optimization may be needed.

Detailed Experimental Protocols

Safety Precaution: All work with radioactive materials must be performed in a designated radiochemistry laboratory by trained personnel, following all institutional and regulatory radiation safety protocols.

Protocol 1: Direct Radioiodination using Iodogen®

This protocol is designed for an activated thiazole derivative, such as a 2-aminothiazole compound, where electrophilic substitution at C5 is favorable.

Materials:

  • Iodogen® coated reaction vial (1.5 mL)

  • Thiazole precursor (1-2 mg/mL in DMSO or ethanol)

  • Sodium Iodide [¹²³I] or [¹²⁵I] in 0.05 M NaOH (37-185 MBq, 1-5 mCi)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sodium Metabisulfite solution (5 mg/mL in saline)

  • HPLC system with a radioactivity detector

  • C18 Sep-Pak® cartridge

Procedure:

  • Preparation: To a 1.5 mL Iodogen®-coated vial, add 500 µL of phosphate buffer.

  • Precursor Addition: Add 10-20 µL of the thiazole precursor stock solution to the vial.

  • Radioiodide Addition: Carefully add the Na[*I]I solution (e.g., 5-10 µL) to the reaction vial. Cap the vial securely.

  • Reaction: Gently agitate the vial at room temperature for 15-20 minutes. Monitor the reaction progress by radio-TLC if possible.

  • Quenching: Terminate the reaction by transferring the reaction mixture with a syringe to a new vial containing 100 µL of sodium metabisulfite solution. This step quenches any unreacted electrophilic iodine.

  • Purification:

    • Condition a C18 Sep-Pak® cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted radioiodide and other polar impurities.

    • Elute the desired radioiodinated thiazole tracer with 1-2 mL of ethanol into a clean collection vial.

  • Quality Control:

    • Analyze an aliquot of the final product by radio-HPLC to determine radiochemical purity (RCP). A typical mobile phase would be a gradient of acetonitrile and water with 0.1% TFA.

    • Calculate the Radiochemical Yield (RCY) by comparing the activity of the purified product to the initial starting activity.

Protocol 2: Indirect Radioiodination via a Tributylstannyl Precursor

This protocol provides a highly regioselective method for labeling thiazoles.

Materials:

  • Tributylstannyl-thiazole precursor (1 mg/mL in ethanol)

  • Sodium Iodide [¹²³I] or [¹²⁵I] in 0.05 M NaOH (37-185 MBq, 1-5 mCi)

  • Acetic Acid

  • Hydrogen Peroxide (3%) or Chloramine-T (1 mg/mL in water)

  • Sodium Metabisulfite solution (5 mg/mL in saline)

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation: In a 1.5 mL reaction vial, add 10-20 µL of the tributylstannyl-thiazole precursor stock solution.

  • Radioiodide Addition: Add the Na[*I]I solution and 50 µL of acetic acid.

  • Oxidation & Reaction: Add 20 µL of 3% hydrogen peroxide. Cap the vial and let the reaction proceed for 10-15 minutes at room temperature with gentle vortexing.

  • Quenching: Add 100 µL of sodium metabisulfite solution to quench the reaction.

  • Purification: The crude reaction mixture must be purified using semi-preparative radio-HPLC to separate the radioiodinated product from the unreacted precursor and, critically, the toxic tin byproducts.

    • Inject the entire quenched reaction volume onto a C18 semi-preparative HPLC column.

    • Use a suitable mobile phase (e.g., isocratic or gradient acetonitrile/water) to achieve good separation.

    • Collect the radioactive peak corresponding to the desired product, identified by comparing its retention time with a non-radioactive iodinated standard.

  • Formulation: The collected HPLC fraction is typically diluted with a sterile buffer and passed through a sterile filter for in vivo studies.

  • Quality Control:

    • Analyze the final formulated product using analytical radio-HPLC to confirm RCP (>95%).

    • Calculate the decay-corrected RCY based on the initial activity and the activity of the purified product.

Visualization of Workflows and Mechanisms

General Radiotracer Synthesis Workflow

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control Precursor Thiazole Precursor (Stannane or Boronic Ester) Reaction Radioiodination (e.g., Destannylation) Precursor->Reaction Radioiodide Na[*I]I Solution Radioiodide->Reaction Purification Semi-Prep HPLC Reaction->Purification Crude Product QC Analytical HPLC (RCP, SA) Purification->QC Purified Product Final Final Radiotracer QC->Final Release for Study

Caption: General workflow for thiazole radiotracer synthesis and quality control.

Mechanism of Radioiododestannylation

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Stannyl R-Sn(Bu)₃ (Stannyl-Thiazole) Product R-*I (Radioiodinated Thiazole) Stannyl->Product ipso-Substitution Byproduct NaSn(Bu)₃ Stannyl->Byproduct Iodide Na[*I]I Electrophile *I⁺ (Electrophilic Iodine) Iodide->Electrophile Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Electrophile Electrophile->Product

Sources

Application

Application Notes and Protocols for the Crystallographic Fragment: 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Introduction: Harnessing the Power of Iodinated Fragments in Crystallography In the landscape of fragment-based drug discovery (FBDD), the strategic selection of chemical fragments is paramount to the success of a screen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Iodinated Fragments in Crystallography

In the landscape of fragment-based drug discovery (FBDD), the strategic selection of chemical fragments is paramount to the success of a screening campaign. The thiazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of activities including antiviral, antimicrobial, and anticancer properties.[1][2] The incorporation of a 4-methylthiazole moiety into a fragment library provides a robust starting point for hit identification.

This guide focuses on a particularly advantageous, albeit synthetically accessible, fragment: 2-((4-Iodophenoxy)methyl)-4-methylthiazole . The novelty of this fragment lies in the strategic placement of an iodine atom on the phenoxy ring. This heavy atom serves a dual purpose in X-ray crystallography. Firstly, it provides a powerful tool for experimental phasing through single- or multi-wavelength anomalous dispersion (SAD/MAD) methods, which can be invaluable for solving the phase problem for novel protein structures.[2] Secondly, the high electron density of the iodine atom provides an unambiguous marker in electron density maps, greatly facilitating the identification and orientation of the bound fragment, even in cases of low occupancy or weak binding affinity.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and crystallographic application of 2-((4-Iodophenoxy)methyl)-4-methylthiazole. The protocols outlined herein are designed to be self-validating, with explanations of the underlying principles to empower the user to adapt and troubleshoot as needed.

Molecular Properties and Design Rationale

The design of 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a crystallographic fragment is underpinned by several key considerations:

PropertyValue/CharacteristicRationale
Molecular Weight 345.2 g/mol Adheres to the "Rule of Three" for fragment-based screening, ensuring good ligand efficiency.
LogP (calculated) ~3.5Possesses a balance of hydrophobicity and hydrophilicity, promoting solubility in aqueous buffers while favoring binding to hydrophobic pockets in proteins.
Hydrogen Bond Acceptors 3 (N, O, S)Offers potential for hydrogen bonding interactions with protein targets.
Heavy Atom IodineFacilitates experimental phasing and unambiguous identification in electron density maps.[2]
Scaffold MethylthiazoleA common motif in bioactive molecules, providing a good starting point for chemical elaboration.[1][2]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole can be achieved through a straightforward two-step process, starting from commercially available 4-iodophenol and 2-(chloromethyl)-4-methylthiazole.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification 4-Iodophenol 4-Iodophenol Reaction Reaction 4-Iodophenol->Reaction 2-(chloromethyl)-4-methylthiazole 2-(chloromethyl)-4-methylthiazole 2-(chloromethyl)-4-methylthiazole->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Intermediate_Product 2-((4-Iodophenoxy)methyl)-4-methylthiazole Reaction->Intermediate_Product Crude_Product Crude Product Intermediate_Product->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Synthetic workflow for 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Materials
  • 4-Iodophenol

  • 2-(chloromethyl)-4-methylthiazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Addition of Electrophile: To the stirring slurry, add a solution of 2-(chloromethyl)-4-methylthiazole (1.1 eq) in anhydrous acetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallographic Screening Protocols

The utility of 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a crystallographic fragment can be realized through two primary methods: co-crystallization and crystal soaking. The choice between these methods is often protein-dependent.[3]

Logical Flow for Crystallographic Screening

Crystallography_Workflow cluster_0 Method 1: Co-crystallization cluster_1 Method 2: Crystal Soaking Protein_Purification Purified Protein Target Complex_Formation Incubate Protein with Fragment Protein_Purification->Complex_Formation Apo_Crystallization Crystallize Apo Protein Protein_Purification->Apo_Crystallization Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection_Co X-ray Data Collection Crystal_Optimization->Data_Collection_Co Soaking Soak Crystals with Fragment Apo_Crystallization->Soaking Cryo_Protection_Soak Cryo-protection Soaking->Cryo_Protection_Soak Data_Collection_Soak X-ray Data Collection Cryo_Protection_Soak->Data_Collection_Soak

Caption: Workflow for protein-fragment crystallographic screening.

Protocol 1: Co-crystallization

Co-crystallization involves forming the protein-fragment complex in solution prior to setting up crystallization trials. This method is often preferred when the fragment induces a conformational change in the protein or when the apo-protein crystals are not readily obtainable.[4]

  • Complex Formation:

    • Prepare a stock solution of 2-((4-Iodophenoxy)methyl)-4-methylthiazole in a suitable solvent (e.g., DMSO) at a concentration of 100 mM.

    • To a solution of your purified protein target, add the fragment stock solution to a final concentration that is typically 5-10 fold molar excess over the protein concentration. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the protein-fragment mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of commercially available crystallization screens to identify initial crystallization conditions.

  • Optimization:

    • Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection:

    • Harvest a crystal from the drop using a cryo-loop.

    • Briefly pass the crystal through a cryo-protectant solution. The cryo-protectant should be based on the mother liquor and supplemented with an appropriate cryo-agent (e.g., 20-30% glycerol or ethylene glycol).[1] It is crucial to include the fragment in the cryo-protectant solution to prevent it from diffusing out of the crystal.[3]

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. For phasing purposes, it is advantageous to collect data at the iodine absorption edge (~0.92 Å).[2]

Protocol 2: Crystal Soaking

Crystal soaking involves diffusing the fragment into pre-existing crystals of the apo-protein. This method is generally higher throughput and consumes less protein.[1][3]

  • Apo-protein Crystallization:

    • Grow high-quality crystals of your protein target in the absence of the fragment.

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding a concentrated stock of 2-((4-Iodophenoxy)methyl)-4-methylthiazole to the crystallization mother liquor. The final fragment concentration can range from 1 mM to 50 mM, depending on its solubility and binding affinity.[5]

  • Soaking Procedure:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.[1]

    • Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.[1]

  • Cryo-protection and Data Collection:

    • Harvest the soaked crystal and pass it through a cryo-protectant solution containing the fragment at the same concentration as the soaking solution.[3]

    • Flash-cool the crystal in liquid nitrogen and proceed with X-ray data collection as described in the co-crystallization protocol.

Data Analysis and Interpretation

The presence of the iodine atom simplifies the process of identifying the bound fragment.

  • Anomalous Difference Fourier Maps: When data is collected at the iodine absorption edge, an anomalous difference Fourier map can be calculated. Strong peaks in this map will correspond to the positions of the iodine atoms, thus confirming the presence and location of the fragment.

  • Electron Density Maps: In conventional 2Fo-Fc and Fo-Fc electron density maps, the high electron density of the iodine atom will appear as a strong, spherical feature, making it straightforward to position the entire fragment into the density.

Troubleshooting

IssuePossible CauseSuggested Solution
Fragment Precipitation Low solubility in the crystallization or soaking solution.Decrease the fragment concentration. Add a co-solvent like DMSO (up to a tolerable percentage for the crystals).[5]
Crystal Cracking or Dissolving during Soaking High concentration of fragment or DMSO. Osmotic shock.Reduce the fragment and/or DMSO concentration. Perform a stepwise transfer of the crystal into the soaking solution with increasing fragment concentrations.
No Fragment Observed in Electron Density Low binding affinity. Binding site is not accessible in the crystal lattice.Increase the fragment concentration during co-crystallization or soaking. Screen for different crystal forms of the apo-protein.
Non-isomorphism in Soaked Crystals Fragment binding induces a significant conformational change.Pursue the co-crystallization method.

Conclusion

2-((4-Iodophenoxy)methyl)-4-methylthiazole represents a valuable tool for crystallographic fragment screening. Its strategic design, incorporating a heavy atom for phasing and facile identification, coupled with a synthetically accessible scaffold, makes it an attractive starting point for FBDD campaigns. The protocols detailed in these application notes provide a robust framework for the successful application of this fragment in determining protein-ligand complex structures, thereby accelerating the drug discovery process.

References

  • Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]

  • Pike, A. C., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, Structural Biology, 72(Pt 3), 303–318. [Link]

  • Hassell, A. M., et al. (2007). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Collins, P. M., & Collins, P. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. IUCrJ, 4(2), 150-157. [Link]

  • Sygnature Discovery. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]

  • Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Molecules, 27(3), 713. [Link]

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]

  • Hampton Research. (n.d.). Heavy Atom ScreensTM. [Link]

  • RCSB PDB. (n.d.). Ligand Summary: 4IO. [Link]

  • Garman, E. F. (1999). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. ResearchGate. [Link]

  • RCSB PDB. (n.d.). Structure Summary: 6SFC. [Link]

  • Pike, A. C., et al. (2016). An Overview of Heavy-Atom Derivatization of Protein Crystals. PubMed. [Link]

  • Hassell, A. M., et al. (2007). Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. [Link]

  • RCSB PDB. (n.d.). Structure Summary: 4BQP. [Link]

  • RCSB PDB. (n.d.). Ligand Summary: 4N0. [Link]

  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in.... [Link]

  • RCSB PDB. (n.d.). Ligand Summary: J0D. [Link]

  • TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. [Link]

  • Chien, Y. W., & Nashed, N. E. (1989). Synthesis of novel iodinated derivatives of nonoxynol-9 and their bioavailability in rats. Journal of pharmaceutical sciences, 78(10), 823–826. [Link]

  • RCSB PDB. (n.d.). Ligand Summary: IOY. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-(phenoxymethyl)-xanthine derivatives from 1,3-dialkyl-5,6-diaminouracil. [Link]

  • wwPDB. (n.d.). PDB Entry - 4HPO. [Link]

  • Google Patents. (n.d.).
  • Blundell, T. L., & Johnson, L. N. (1976). Protein crystallography. Academic press. [Link]

  • Google Patents. (n.d.).
  • Blundell, T. L., & Patel, S. (2004). Protein crystallography and fragment-based drug design. Current opinion in pharmacology, 4(5), 493-499. [Link]

  • Zoete, V., et al. (2016). Crystallographic fragment screening in drug discovery: Background & advantages. Expert opinion on drug discovery, 11(10), 955-968. [Link]

  • Journal of Molecular Structure. (2021). Synthesis, crystal structure, DFT studies, Hirshfeld surface analysis and 3D energy frameworks of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. [Link]

  • RCSB PDB. (n.d.). Ligand Searching. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. [Link]

  • RCSB PDB. (n.d.). Looking for Ligands. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. [Link]

  • Stewart, L., et al. (2004). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 60(1), 2-10. [Link]

  • Moreno-Chicano, T., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088421. [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. [Link]

  • PubMed. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. [Link]

  • RCSB PDB. (n.d.). Ligand Summary: 4OH. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • PubMed Central. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [Link]

  • Diamond Light Source. (n.d.). In crystallo fragment screening. [Link]

  • PubMed. (2013). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. [Link]

  • PubMed Central. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of Radiolabeled Phenoxy Methyl Thiazoles for PET Imaging

Abstract Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The development of novel PET radiotrac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding and diagnosis of various diseases. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of radiolabeled phenoxy methyl thiazoles, a promising class of compounds for PET imaging, particularly for neuroinflammation. We will delve into the scientific rationale, precursor synthesis, step-by-step radiolabeling protocols with Fluorine-18 ([¹⁸F]), and rigorous quality control procedures.

Introduction: The Significance of Phenoxy Methyl Thiazoles in PET Imaging

Neuroinflammation is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[3] The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia and astrocytes, is significantly upregulated during neuroinflammatory states, making it an attractive biomarker for imaging this process.[3][4][5] PET imaging with TSPO-targeted radiotracers allows for the in vivo visualization and quantification of microglial activation.[3][5]

Phenoxy methyl thiazole scaffolds have emerged as promising candidates for developing novel TSPO PET ligands. Their structural properties can be tailored to achieve high binding affinity and selectivity for TSPO, along with favorable pharmacokinetic properties such as good blood-brain barrier penetration.[4] The incorporation of a positron-emitting radionuclide, most commonly Fluorine-18, enables their use as PET tracers.[6]

Fluorine-18 is the radionuclide of choice for many PET applications due to its near-ideal physical and chemical properties.[1][6] It has a convenient half-life of 109.7 minutes, which allows for multi-step radiosynthesis and imaging protocols, and it decays by positron emission (97%) with low positron energy, resulting in high-resolution images.[1][6]

This guide will focus on the preparation of a representative [¹⁸F]-labeled phenoxy methyl thiazole derivative, providing a foundational methodology that can be adapted for various analogues within this class.

Precursor Synthesis: The Foundation of Successful Radiolabeling

The synthesis of a suitable precursor molecule is a critical first step in the radiolabeling process. The precursor must contain a functional group that can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. For phenoxy methyl thiazoles, a common strategy involves the synthesis of a precursor bearing a good leaving group, such as a tosylate or mesylate, on the phenoxy moiety.

The general synthetic route to a suitable precursor can be achieved through a multi-step process, often starting with commercially available building blocks. The Hantzsch thiazole synthesis is a widely used method for constructing the thiazole ring system.[7]

Protocol 2.1: Synthesis of a Tosylated Phenoxy Methyl Thiazole Precursor

This protocol outlines a general approach to synthesizing a tosylated precursor.

Materials:

  • Appropriately substituted phenacyl bromide

  • Thioacetamide

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (as a potential catalyst)[7]

  • Toluene

  • Sodium hydride (NaH)

  • 4-hydroxybenzaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Thiazole Ring Formation (Hantzsch Synthesis):

    • Dissolve the substituted phenacyl bromide and thioacetamide in a suitable solvent like ethanol or DMF.

    • The reaction can be heated to reflux to drive it to completion. The use of a catalyst like Bu₄NPF₆ at room temperature can also be effective.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, isolate the 2-methyl-4-arylthiazole product through extraction and purify by column chromatography.

  • Introduction of the Phenoxy Moiety:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

    • Add a solution of 4-hydroxybenzaldehyde in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the synthesized 2-methyl-4-arylthiazole (where the aryl group has a suitable leaving group for this nucleophilic aromatic substitution, if applicable, or this step is modified to build the phenoxy linkage).

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, quench the reaction carefully with water, extract the product, and purify by column chromatography to obtain the phenoxy methyl thiazole aldehyde.

  • Reduction of the Aldehyde:

    • Dissolve the phenoxy methyl thiazole aldehyde in methanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with acetone, remove the solvent under reduced pressure, and extract the product to obtain the corresponding alcohol.

  • Tosylation of the Alcohol:

    • Dissolve the alcohol and triethylamine in dichloromethane at 0 °C.

    • Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final tosylated precursor.

Characterization: The structure and purity of the synthesized precursor should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹⁸F]-Radiolabeling of the Phenoxy Methyl Thiazole Precursor

The most common method for introducing Fluorine-18 is through nucleophilic substitution using cyclotron-produced [¹⁸F]fluoride.[6][8] The [¹⁸F]fluoride is typically activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a carbonate base.[6]

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]-Phenoxy Methyl Thiazole

This protocol is designed for an automated synthesis module, which is standard practice in PET radiopharmacies to ensure radiation safety and reproducibility.[9]

Materials:

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂) solution (in acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (in water)

  • Anhydrous acetonitrile

  • Tosylated phenoxy methyl thiazole precursor (1-5 mg) dissolved in a suitable solvent (e.g., DMSO or anhydrous acetonitrile)

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol for injection

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange cartridge to trap the [¹⁸F]fluoride.

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel of the automated synthesizer using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. This drying step is critical for the subsequent nucleophilic substitution.

  • Radiolabeling Reaction:

    • A solution of the tosylated precursor in a high-boiling point polar aprotic solvent like DMSO or DMF is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated to a specific temperature (typically between 80-150 °C) for a set time (usually 5-15 minutes).[6] The optimal temperature and time should be determined empirically for the specific precursor.

  • Purification of the Crude Product:

    • After the reaction is complete, the crude mixture is diluted with water and passed through a C18 SPE cartridge.

    • The cartridge traps the desired [¹⁸F]-labeled product and unreacted precursor, while polar impurities pass through.

    • The cartridge is washed with water to remove any remaining polar impurities.

    • The purified [¹⁸F]-labeled phenoxy methyl thiazole is then eluted from the cartridge with a small volume of ethanol or an ethanol/water mixture.

  • Formulation:

    • The ethanolic solution of the final product is diluted with sterile saline for injection to achieve the desired radioactive concentration and an acceptable ethanol concentration for intravenous administration.

    • The final product solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.

Diagram 3.1: Automated Radiosynthesis Workflow

RadiosynthesisWorkflow cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Formulation Cyclotron Cyclotron Production AnionExchange Anion Exchange Cartridge Cyclotron->AnionExchange Aqueous [¹⁸F]F⁻ ReactionVessel Reaction Vessel AnionExchange->ReactionVessel Elution with K₂₂₂/K₂CO₃ DriedComplex Dried [¹⁸F]F⁻-K₂₂₂ Complex ReactionVessel->DriedComplex Azeotropic Drying Radiolabeling Radiolabeling DriedComplex->Radiolabeling Add Precursor Heat (80-150 °C) C18_SPE C18 SPE Cartridge Radiolabeling->C18_SPE Dilute with H₂O PurifiedProduct Purified [¹⁸F]-Product C18_SPE->PurifiedProduct Elute with EtOH FinalProduct Final Radiopharmaceutical PurifiedProduct->FinalProduct Dilute with Saline Sterile Filtration QCFlow FinalProduct Final Radiopharmaceutical QC_Tests Quality Control Tests FinalProduct->QC_Tests Appearance Appearance QC_Tests->Appearance pH_Test pH QC_Tests->pH_Test Radionuclidic_ID Radionuclidic Identity QC_Tests->Radionuclidic_ID RCP Radiochemical Purity (Radio-HPLC/TLC) QC_Tests->RCP Chemical_Purity Chemical Purity (HPLC-UV) QC_Tests->Chemical_Purity Residual_Solvents Residual Solvents (GC) QC_Tests->Residual_Solvents Endotoxins Bacterial Endotoxins (LAL) QC_Tests->Endotoxins Sterility Sterility QC_Tests->Sterility Release Release for Imaging Appearance->Release pH_Test->Release Radionuclidic_ID->Release RCP->Release Chemical_Purity->Release Residual_Solvents->Release Endotoxins->Release Sterility->Release

Sources

Application

Application Notes and Protocols for the Synthesis of Agrochemical Safeners Containing Thiazole and Phenoxy Moieties

Introduction: The Critical Role of Safeners in Modern Agriculture The judicious use of herbicides is a cornerstone of modern agriculture, enabling effective weed control and maximizing crop yields. However, a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Safeners in Modern Agriculture

The judicious use of herbicides is a cornerstone of modern agriculture, enabling effective weed control and maximizing crop yields. However, a significant challenge lies in the potential for herbicides to cause phytotoxicity to the very crops they are meant to protect.[1][2] Agrochemical safeners are specialized compounds applied in conjunction with herbicides to selectively protect crops from such damage without compromising the herbicide's efficacy against target weeds.[1][2] This selective protection is often achieved by enhancing the crop's natural metabolic detoxification pathways for the herbicide.[1][2]

Among the diverse chemical classes of safeners, those incorporating thiazole and phenoxy moieties have garnered considerable interest. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile scaffold found in numerous biologically active compounds, including some with safener properties like flurazole.[2][3] The phenoxy group, on the other hand, is a common feature in many herbicides, and its inclusion in safener design can be a strategic choice based on principles of bioisosterism and competitive binding at the herbicide's target site.[4]

This application note provides a detailed guide for researchers and scientists in the field of agrochemical development on the synthesis of novel safeners containing both thiazole and phenoxy functionalities. We will explore the rationale behind the synthetic design, provide step-by-step protocols for key reactions, and present methods for evaluating the efficacy of these compounds.

Mechanistic Insights: How Thiazole-Phenoxy Safeners Protect Crops

The protective action of herbicide safeners is a multifaceted process, primarily revolving around the enhancement of herbicide metabolism within the crop plant. The key mechanisms include:

  • Enhanced Herbicide Metabolism: Safeners can induce the expression and activity of key detoxification enzymes in the crop, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[1][2] These enzymes catalyze the conversion of the herbicide into less toxic, more water-soluble metabolites, which are then sequestered in the vacuole.

  • Competitive Binding: Some safeners, particularly those with structural similarities to the herbicide they are designed to work with, may act by competitively binding to the herbicide's target enzyme in the crop.[4] This prevents the herbicide from exerting its phytotoxic effects.

  • Modulation of Herbicide Uptake and Translocation: In some cases, safeners may influence the absorption and movement of the herbicide within the crop, reducing its concentration at sensitive sites.[1]

The incorporation of the thiazole and phenoxy moieties in safener design is a strategic approach to leverage these mechanisms. The thiazole ring can serve as a key pharmacophore, while the phenoxypyridine substructure can be designed as a bioisostere of the active part of certain herbicides, such as the diphenyl ether group in fomesafen.[4]

Synthetic Strategies for Thiazole-Phenoxy Safeners

A common and effective strategy for the synthesis of agrochemical safeners containing thiazole and phenoxy moieties is through the condensation of a phenoxy-substituted carboxylic acid with a thiazole-containing amine. This approach allows for the modular assembly of the final compound, facilitating the exploration of structure-activity relationships by varying the substituents on both the phenoxy and thiazole rings.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of Phenoxy Intermediate cluster_1 Synthesis of Thiazole Intermediate cluster_2 Final Coupling Reaction Phenol Phenol Intermediate_1 Phenoxypyridine Intermediate Phenol->Intermediate_1 Nucleophilic Aromatic Substitution Pyridine_derivative Substituted Pyridine (e.g., 2-chloro-3-methylpyridine) Pyridine_derivative->Intermediate_1 Final_Product Thiazole-Phenoxy Safener Intermediate_1->Final_Product Amide Coupling (e.g., using a coupling agent) Amino_acid_ester Amino Acid Ester (e.g., L-cysteine methyl ester) Intermediate_2 Thiazolidine Intermediate Amino_acid_ester->Intermediate_2 Condensation Ketone Ketone Ketone->Intermediate_2 Intermediate_2->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Etherification of 4-Iodophenol and Chloromethyl Thiazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-thiazolyl ethers, specifically through the etherification of 4-iodophenol with a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-thiazolyl ethers, specifically through the etherification of 4-iodophenol with a chloromethyl thiazole derivative. This reaction, a variation of the Williamson ether synthesis, is crucial for the creation of intermediates in pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.

Introduction to the Reaction: A Mechanistic Overview

The etherification between 4-iodophenol and chloromethyl thiazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The reaction is initiated by the deprotonation of the weakly acidic 4-iodophenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloromethyl thiazole, displacing the chloride leaving group and forming the desired ether linkage.

Troubleshooting Guide: From Low Yields to Complex Impurities

This section addresses specific issues you may encounter during the etherification process in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this Williamson ether synthesis can often be traced back to a few key areas: inefficient phenoxide formation, competing side reactions, or suboptimal reaction conditions.

  • Inefficient Deprotonation: The acidity of the phenolic proton on 4-iodophenol is a critical factor. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required for complete deprotonation.[6] Incomplete formation of the phenoxide will result in unreacted starting material.

  • Competing Side Reactions: The primary competing reaction is the elimination (E2) of the alkylating agent, though this is less common with primary halides like chloromethyl thiazole.[3][7] Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen.[3][4]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the reaction rate and the prevalence of side reactions.[3][5][8]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?

The presence of multiple, hard-to-separate spots on a TLC plate often points to a mixture of the desired product, unreacted starting materials, and side products.

  • Unreacted 4-Iodophenol: If the base is not strong enough or used in insufficient quantity, a significant amount of 4-iodophenol will remain.

  • Unreacted Chloromethyl Thiazole: This can occur if the reaction is not allowed to proceed to completion or if the temperature is too low.

  • C-Alkylation Products: As mentioned, the phenoxide can undergo alkylation at the ortho and para positions of the aromatic ring, leading to isomeric impurities.

  • Hydrolysis of Chloromethyl Thiazole: If there is moisture in the reaction, the chloromethyl thiazole can hydrolyze to the corresponding alcohol.

Q3: The reaction seems to stall and does not go to completion. What can I do to drive it forward?

A stalled reaction can be frustrating, but several strategies can be employed to push it towards completion.

  • Increase the Temperature: Gently increasing the reaction temperature can enhance the reaction rate.[5][8] However, be cautious, as excessively high temperatures can promote side reactions.[3]

  • Use a More Effective Base: Switching to a stronger base can ensure complete formation of the phenoxide nucleophile.

  • Consider a Phase-Transfer Catalyst: In biphasic reaction systems, a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the chloromethyl thiazole is dissolved.[5][9][10]

Frequently Asked Questions (FAQs)

What is the best choice of base for this reaction?

For the deprotonation of phenols in a Williamson ether synthesis, a range of bases can be effective. The optimal choice depends on the specific reaction conditions and the desired reactivity.

BaseStrength (pKa of conjugate acid)Common SolventsConsiderations
Potassium Carbonate (K₂CO₃)~10.3DMF, Acetonitrile, AcetoneA mild and commonly used base for phenol etherification.[4][11]
Sodium Hydride (NaH)~35THF, DMFA very strong, non-nucleophilic base that provides irreversible deprotonation.[7] Requires anhydrous conditions.
Potassium Hydroxide (KOH)~15.7Ethanol, WaterA strong base, often used in phase-transfer catalysis systems.[4][5]
Cesium Carbonate (Cs₂CO₃)~10.3DMF, AcetonitrileOften provides higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[4]
How does the choice of solvent affect the reaction?

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the nucleophilicity of the phenoxide.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions.[4][5][12][13] They effectively solvate the cation of the base but poorly solvate the anionic nucleophile, leaving it "naked" and more reactive.[14]

  • Protic Solvents: Protic solvents like water and alcohols can hydrogen bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[3][15]

Can I use a catalyst to improve the reaction?

While the base is the primary promoter of the reaction, certain additives can enhance the rate and yield.

  • Phase-Transfer Catalysts (PTCs): As mentioned, PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers can be highly effective in biphasic systems.[5][9]

  • Iodide Salts: The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction through an in-situ Finkelstein reaction, where the more reactive iodomethyl thiazole is transiently formed.

Experimental Protocols

Protocol 1: Standard Etherification using Potassium Carbonate

This protocol provides a general procedure for the etherification of 4-iodophenol with chloromethyl thiazole using potassium carbonate as the base.

Materials:

  • 4-Iodophenol

  • Chloromethyl thiazole

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add chloromethyl thiazole (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Etherification using Phase-Transfer Catalysis

This protocol is designed for situations where the standard procedure gives low yields or for scaling up the reaction.

Materials:

  • 4-Iodophenol

  • Chloromethyl thiazole

  • Potassium Hydroxide (pellets)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-iodophenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water.

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Add chloromethyl thiazole (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (around 110 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Iodophenol 4-Iodophenol 4-Iodophenoxide 4-Iodophenoxide 4-Iodophenol->4-Iodophenoxide + Base Base Base Conjugate_Acid Conjugate Acid Product Aryl-Thiazolyl Ether 4-Iodophenoxide->Product + Chloromethyl Thiazole Chloromethyl_Thiazole Chloromethyl Thiazole Chloride_Ion Cl⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to anhydrous DMF or acetonitrile. Check_Solvent->Solution_Solvent No Check_PTC Is a phase-transfer catalyst needed? Check_Temp->Check_PTC Yes Solution_Temp Gradually increase temperature while monitoring by TLC. Check_Temp->Solution_Temp No Solution_PTC Add a catalytic amount of TBAB. Check_PTC->Solution_PTC Yes/Maybe

Sources

Optimization

Preventing deiodination during palladium-catalyzed coupling of thiazoles

Topic: Prevention of Deiodination (Hydrodehalogenation) Status: Active Operator: Senior Application Scientist Ticket ID: THZ-PD-001 The Diagnostic: Are You Seeing Deiodination? Before we troubleshoot, we must confirm the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Deiodination (Hydrodehalogenation)

Status: Active Operator: Senior Application Scientist Ticket ID: THZ-PD-001

The Diagnostic: Are You Seeing Deiodination?

Before we troubleshoot, we must confirm the pathology. Thiazoles are electron-deficient "sinks" that make the C-I bond extremely labile. If your reaction is failing, check your LC-MS or GC-MS data against this diagnostic table.

Observation (Mass Spec)DiagnosisThe "Why"
Mass = [M - 126] + 1 Deiodination (Hydrodehalogenation) The Iodine (126.9 amu) has been replaced by a Hydrogen (1 amu). Your electrophile was reduced.
Mass = [M + M - 2I] Homocoupling (Electrophile) Two thiazole units coupled (Thiazole-Thiazole). Rare for iodides, common if Cu is present (Ullmann type).
Mass = [Nucleophile dimer] Homocoupling (Nucleophile) Oxidative coupling of the boronic acid/ester. Oxygen leaked into the system.
Mass = [Nucleophile - B] + 1 Protodeboronation The boronic acid lost its boron group. Common in 2-heteroaryl boronates.

The Mechanism: The "Hydride Thief" Pathway

To stop deiodination, you must understand how the palladium center steals a hydride. In a standard Suzuki-Miyaura coupling, the catalytic cycle should proceed: Oxidative Addition ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Transmetallation 

Reductive Elimination
.

Deiodination occurs when


-Hydride Elimination  intercepts the cycle after Oxidative Addition but before Transmetallation.
Visualization: The Fork in the Road

The following diagram illustrates the competition between the desired coupling and the parasitic deiodination pathway.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Fast) TransMet Transmetallation (Rate Determining in Thiazoles) OxAdd->TransMet + Ar'-B(OH)2 HydrideSource Hydride Source Attack (Alcohol, Amine, Formate) OxAdd->HydrideSource Slow Transmetallation allows this RedElim_Good Reductive Elimination (Product Formation) TransMet->RedElim_Good PdH Pd-Ar-H Species HydrideSource->PdH Ligand Exchange / Beta-Hydride Elim RedElim_Bad Reductive Elimination (Ar-H / Deiodination) PdH->RedElim_Bad Irreversible RedElim_Good->Pd0 Product Desired Coupled Product (Ar-Ar') RedElim_Good->Product RedElim_Bad->Pd0 Regenerates Pd(0) Byproduct Deiodinated Byproduct (Ar-H) RedElim_Bad->Byproduct

Caption: The "Fork in the Road" mechanism showing how slow transmetallation allows hydride sources to intercept the Pd(II) intermediate, leading to deiodination.

Troubleshooting Guides (FAQ)

Q1: I am using Ethanol/Water as my solvent. Why is my yield 0%?

A: You are feeding the side reaction. Primary and secondary alcohols (Ethanol, Isopropanol) are the most common sources of hydride in Pd-coupling. Palladium coordinates to the alkoxide (formed by your base), undergoes


-hydride elimination to form a Pd-H species, and then reduces your thiazole.
  • The Fix: Switch to Aprotic Solvents .

    • Recommended: DMF, Toluene, 1,4-Dioxane, or THF.[1]

    • If water is needed: Use a biphasic system (Toluene/Water) rather than a miscible alcohol/water mix.

Q2: I switched to DMF, but I still see deiodination. Is it my base?

A: Likely yes. If you are using bases like Sodium Ethoxide (NaOEt) or Sodium Isopropoxide , they act exactly like the alcohols mentioned above. Even Triethylamine (


)  can serve as a hydride donor at high temperatures.
  • The Fix: Use "Hard" Inorganic Bases lacking

    
    -hydrogens.
    
    • Gold Standard:

      
       (Cesium Carbonate) or 
      
      
      
      (Potassium Phosphate Tribasic).
    • Alternative:

      
       (Potassium Fluoride) if using aryl triflates or sensitive substrates.
      
Q3: Which ligand prevents this?

A: You need a ligand that enforces reductive elimination of the product faster than the hydride transfer can occur.

  • Avoid: Simple

    
     (often too slow for sterically demanding thiazoles).
    
  • Use: Bidentate Ligands or Bulky Monodentates .

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle accelerates reductive elimination.

    • XPhos / SPhos: These bulky Buchwald ligands create a steric environment that disfavors the approach of hydride sources, though they are primarily designed to speed up transmetallation.

    • NHC Ligands (Pd-PEPPSI-IPr): Extremely active. They push the catalytic cycle so fast that the intermediate doesn't have "time" to decompose.

Optimized Protocol: The "Anti-Reduction" System

This protocol is designed specifically to couple labile 2-iodothiazoles while suppressing deiodination.

Reagent Checklist
  • Catalyst:

    
     (3–5 mol%) OR 
    
    
    
    (1–2 mol%).
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Additive: None (Avoid water if possible; if necessary for boronic acid solubility, use minimal degassed water).

Step-by-Step Workflow
  • The "Dry" Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen. Moisture is a hydride source—eliminate it.

  • Solvent Degassing (Critical): Oxygen promotes homocoupling of the boronic acid, which stalls the cycle and leaves the Pd-Thiazole species waiting—and eventually reducing.

    • Method: Sparge the solvent with Argon for 15 minutes prior to use.

  • Assembly: Add 2-iodothiazole (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), Base (2.0 equiv), and Catalyst to the vial.

    • Note: Using a slight excess of the boronate (1.5 equiv) helps "outrun" the deiodination by increasing the rate of transmetallation.

  • Execution: Seal the vial. Inject the degassed solvent. Heat to 80–90°C .

    • Tip: Do not overheat. 2-iodothiazoles are thermally unstable. If using Pd-PEPPSI, you can often run this at 60°C.

  • Monitoring: Check LC-MS at 1 hour. If [M-126] appears, lower the temperature and increase the concentration of the boronic acid.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Low Yield / Missing SM CheckMS Check Mass Spec of Byproduct Start->CheckMS IsDeiod Is Mass = [SM - Iodine + H]? CheckMS->IsDeiod CheckSolvent Current Solvent? IsDeiod->CheckSolvent Yes Alcohol Alcohol (MeOH, EtOH, iPrOH) CheckSolvent->Alcohol Aprotic Aprotic (DMF, Tol, Dioxane) CheckSolvent->Aprotic ChangeSolvent ACTION: Switch to Dioxane or Toluene. Eliminate alcohol. Alcohol->ChangeSolvent CheckBase Current Base? Aprotic->CheckBase BaseType Alkoxide / Amine? CheckBase->BaseType Inorganic Carbonate / Phosphate? CheckBase->Inorganic ChangeBase ACTION: Switch to Cs2CO3 or K3PO4. BaseType->ChangeBase CheckCat Catalyst Activity? Inorganic->CheckCat SlowCat Pd(PPh3)4 or Pd/C CheckCat->SlowCat FastCat Pd(dppf)Cl2 or PEPPSI CheckCat->FastCat Protocol is optimal. Check water content. UpgradeCat ACTION: Switch to Pd(dppf)Cl2. Increase Boronate to 1.5 eq. SlowCat->UpgradeCat

Caption: Diagnostic logic tree for identifying and resolving deiodination issues in thiazole coupling.

References

  • Mechanistic Insight on Hydrodehalogenation: Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004).[2] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[2][3] The Journal of Organic Chemistry, 69(9), 3173–3180.[3] [Link]

  • Alcohol as Hydride Source: Zask, A., & Helquist, P. (1978). Palladium-catalyzed reduction of aryl halides by alcohols. The Journal of Organic Chemistry, 43(8), 1619–1620. [Link]

  • Thiazole Coupling Specifics (Direct Arylation Context & Instability): Roger, J., Pogan, F., & Doucet, H. (2009).[4] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[4] [Link]

  • General Suzuki Coupling Side Reactions: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PEPPSI Catalyst Usage: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

Sources

Troubleshooting

Purification methods for 2-((4-Iodophenoxy)methyl)-4-methylthiazole from reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((4-iodophenoxy)methyl)-4-methylthiazole. This document provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((4-iodophenoxy)methyl)-4-methylthiazole. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound from reaction mixtures.

Purification Strategy Overview

The purification of 2-((4-iodophenoxy)methyl)-4-methylthiazole, typically synthesized via a Williamson ether synthesis, involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The general workflow consists of an initial aqueous work-up, followed by either column chromatography or recrystallization as the primary purification technique. The choice between these methods depends on the nature and quantity of impurities present.

Purification Workflow RM Crude Reaction Mixture WU Aqueous Work-up (Extraction & Washes) RM->WU TLC TLC Analysis WU->TLC CC Column Chromatography TLC->CC Complex Mixture Recryst Recrystallization TLC->Recryst Crude solid Final Pure Product CC->Final Recryst->Final

Caption: General purification workflow for 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process and offers targeted solutions.

Issue 1: Emulsion formation during aqueous work-up.

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What should I do?

  • Answer: Emulsion formation is common when dealing with heterocyclic compounds which may possess surfactant-like properties. Here are several strategies to resolve this:

    • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to allow for the partitioning of the product without creating a stable emulsion.[1]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break the emulsion.[1]

    • Filtration: Pass the emulsified layer through a pad of celite or glass wool. This can help to physically disrupt the emulsion.[1]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]

Issue 2: Poor separation of the product from impurities during column chromatography.

  • Question: My product is co-eluting with an impurity on the silica gel column. How can I improve the separation?

  • Answer: Achieving good separation on a silica gel column depends heavily on the choice of the solvent system and proper technique.

    • Optimize the Solvent System: The polarity of the eluent is critical. For thiazole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

      • Use Thin Layer Chromatography (TLC) to test various solvent ratios. An ideal Rf value for your product is between 0.2 and 0.4 for optimal separation.[2]

      • If adjusting the ratio of your current solvent system is ineffective, try a different combination, such as dichloromethane/methanol.[1]

    • Consider Compound-Silica Interactions: Thiazoles can be basic and may interact strongly with the acidic sites on silica gel, leading to streaking or poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize these sites and improve peak shape.[1][3]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[1]

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity and gradually increase the ethyl acetate concentration.
TLC Monitoring UV visualization (254 nm)Aromatic rings in the molecule allow for easy detection.
Additive 0.1-1% Triethylamine (if streaking occurs)Neutralizes acidic sites on silica gel.[1][3]

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the solution for recrystallization, my product separates as an oil, not a solid. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid. This can happen if the solution is supersaturated or cools too quickly.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of purer crystals.[2]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seed Crystals: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.[1]

    • Adjust the Solvent System:

      • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of the "good" solvent (the one in which the compound is more soluble) to slightly decrease the saturation. Then, allow it to cool slowly again.

      • Binary Solvent System: A common and effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent. Then, slowly add a "poor" solvent (one in which the compound is less soluble) at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-((4-iodophenoxy)methyl)-4-methylthiazole synthesized via Williamson ether synthesis?

A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted 4-iodophenol: This is a common impurity if the reaction does not go to completion. It is more polar than the product and can often be removed by an aqueous wash with a dilute base like 1M NaOH during the work-up, which will deprotonate the phenol, making it water-soluble.

  • Unreacted 2-(halomethyl)-4-methylthiazole: The starting alkyl halide may also be present.

  • Elimination Byproducts: The alkoxide can act as a base, leading to E2 elimination reactions, especially if the alkyl halide is sterically hindered.[4]

Q2: What is a standard aqueous work-up procedure for this reaction?

A2: A typical work-up involves:

  • Quenching the reaction mixture with water.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with:

    • A dilute aqueous base (e.g., 1M NaOH) to remove unreacted 4-iodophenol.

    • Water to remove any remaining base.

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[1]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the organic solvent under reduced pressure to obtain the crude product.

Q3: Is 2-((4-iodophenoxy)methyl)-4-methylthiazole stable during purification?

A3:

  • pH Stability: Thiazole rings are generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it could potentially lead to the cleavage of the ether linkage. The carbon-iodine bond on the aromatic ring is generally stable under standard purification conditions.

  • Silica Gel Stability: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[5] It is advisable to first perform a quick stability test by spotting a solution of your crude product on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have formed. If decomposition is observed, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.[1][5]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The best way to determine an effective solvent system is by using Thin Layer Chromatography (TLC).[6]

  • Prepare several small TLC chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Spot your crude reaction mixture on separate TLC plates and develop them in the different solvent systems.

  • The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from any impurities.[2]

TLC Optimization Start Select Solvent System (e.g., Hexanes:EtOAc) TLC Run TLC with Varying Ratios Start->TLC Analyze Analyze Rf Values TLC->Analyze Decision Optimal Rf (0.2-0.4)? Analyze->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Column Proceed to Column Chromatography Decision->Column Yes Adjust->TLC

Caption: Decision tree for optimizing the mobile phase for column chromatography using TLC.

Q5: What are some good solvent choices for recrystallizing 2-((4-iodophenoxy)methyl)-4-methylthiazole?

A5: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Single Solvents: Alcohols like ethanol or isopropanol can be good starting points.

  • Binary Solvents: A mixture of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) and a "poor" solvent (e.g., hexanes, heptane, or water) often provides the best results.[7] You can dissolve the crude product in a minimal amount of the hot "good" solvent and then titrate in the "poor" solvent until the solution becomes turbid, then add a drop or two of the "good" solvent to clarify before cooling.

Experimental Protocols

General Protocol for Column Chromatography
  • Solvent System Selection: As determined by TLC analysis (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • E. Merck, Ger.
  • Rochester University. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Johnson, N. (n.d.). Williamson Synthesis Lab Report. Scribd. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Karak, M., & D'Souza, F. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 19(9), 14669-14685. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Malkov, A. V., & Kočovský, P. (2009).
  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. BenchChem.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • da Silva, F. C., et al. (2025, August 6). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Painter, L. D., & Smesny, G. A. (1940). The Mechanism of the Iodination of Phenols. Proceedings of the Iowa Academy of Science, 47(1), 17.
  • Christiansen, J. D., & Gynther, J. (n.d.).
  • JETIR. (n.d.).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Scribd. (n.d.). Williamson Ether Synthesis Lab. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1728.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Kirschning, A., et al. (2021, March 9). Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Beilstein Journal of Organic Chemistry, 17, 638-646.
  • Shawky, A. M., et al. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 527.
  • Masaryk University. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • Lau, W. W., & Tam, S. W. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Kumar, A., et al. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, September 18).
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • LibreTexts. (2022, April 7). 2.

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of Iodophenoxy Thiazoles in Aqueous Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for addressing the common yet significan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for addressing the common yet significant challenge of poor aqueous solubility of iodophenoxy thiazole derivatives during in vitro and cellular assays. Our goal is to equip you with the scientific rationale and practical tools to ensure your experimental data is accurate, reproducible, and reliable.

Introduction: The Iodophenoxy Thiazole Solubility Challenge

Iodophenoxy thiazoles are a class of compounds with significant interest in drug discovery. However, their hydrophobic nature, largely due to the presence of iodophenyl and thiazole moieties, often leads to extremely low solubility in the aqueous buffers required for most biological assays.[1] This poor solubility is a major hurdle, potentially causing compound precipitation, underestimated biological activity, and inconsistent results.[2][3] This guide is structured to help you diagnose, troubleshoot, and overcome these critical solubility issues.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered by researchers.

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened? A: This is a classic case of a compound exceeding its kinetic solubility limit.[4] While your iodophenoxy thiazole is soluble in 100% DMSO, the rapid shift to a predominantly aqueous environment causes the hydrophobic compound to "crash out" of the solution. The final DMSO concentration in your assay is likely too low to maintain solubility.[5]

Q2: I'm seeing highly variable results between replicate wells in my assay plate. Could this be a solubility problem? A: Absolutely. Variability is a key indicator of poor solubility.[3] Inconsistent dissolution or microscopic precipitation can lead to different effective concentrations of the compound across the plate, resulting in erratic data. Visual inspection of the wells under a microscope for precipitate is a recommended first step.[5]

Q3: Can I just increase the DMSO concentration in my assay to keep my compound dissolved? A: While tempting, this is often not advisable. High concentrations of DMSO (typically >1-2%) can be cytotoxic or interfere with assay components, leading to artifacts and false results.[6][7] The goal is to keep the final DMSO concentration as low as possible, generally below 0.5%, while maintaining compound solubility.[5]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay? A: Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It represents a supersaturated or metastable state and is highly relevant for most in vitro assays where stock solutions are used.[4][8][9] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in a solvent after a long incubation period.[9][10] Kinetic solubility values are often higher than thermodynamic ones because the compound may not have had time to form a stable crystal lattice.[10][11] Understanding this difference is crucial because kinetic solubility is what dictates whether your compound will precipitate during the timeframe of your experiment.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-and-solution approach to tackling solubility challenges.

Issue 1: Compound Precipitation Upon Dilution

Question: I've confirmed my compound is precipitating when I add it to my assay buffer. What systematic approach should I take to solve this?

Answer: This requires a multi-step strategy that balances compound solubility with assay integrity. The goal is to find the right conditions where your compound stays in solution without perturbing the biological system.

Workflow for Troubleshooting Precipitation

Below is a decision-making workflow to guide your experimental process.

G cluster_0 Start: Precipitation Observed cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Formulation Strategies cluster_3 Validation start Precipitation upon dilution into aqueous buffer check_dmso Is final DMSO conc. >0.1% and <0.5%? start->check_dmso serial_dilute Implement Serial Dilution Protocol check_dmso->serial_dilute Yes ph_adjust Test pH Modification (if compound is ionizable) check_dmso->ph_adjust No, or still precipitates sonicate Sonication of final dilution serial_dilute->sonicate validate Validate chosen method: - Vehicle control shows no effect - Compound activity is consistent sonicate->validate cyclodextrin Use Cyclodextrins ph_adjust->cyclodextrin No improvement / Not ionizable ph_adjust->validate Success surfactant Use Surfactants cyclodextrin->surfactant No improvement cyclodextrin->validate Success surfactant->validate success Proceed with Assay validate->success

Caption: A workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent Biological Activity

Question: My data is highly variable. How can I determine if this is due to poor solubility and how can I fix it?

Answer: Inconsistent data is often a symptom of a compound hovering at the edge of its solubility limit. Even minor variations in temperature, pipetting, or buffer composition can push it over the edge, leading to micro-precipitation.

Causality and Solutions:

  • pH-Dependent Solubility: The ionization state of a compound can dramatically affect its solubility.[12] Thiazole rings can have weakly basic nitrogens. If your compound is ionizable, small drifts in your buffer's pH between experiments can cause large changes in solubility.[13][14][15]

    • Solution: Strictly control the pH of your assay buffer. Prepare fresh buffer for each experiment and verify the pH with a calibrated meter. If your compound has a basic center, slightly lowering the pH (e.g., from 7.4 to 7.0) might increase solubility by promoting protonation.[16] Conversely, for acidic compounds, a slightly higher pH may help.[14] Always test the effect of any pH change on your assay's performance using a vehicle control.

  • Stock Solution Instability: Compounds can degrade in DMSO over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[2] Water absorption into DMSO stocks can also reduce the compound's solubility over time.[2]

    • Solution: Prepare fresh stock solutions from solid material frequently.[17] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[17][18] Store stocks at -20°C or -80°C in tightly sealed vials.[17]

Issue 3: Advanced Solubilization Is Required

Question: I've tried adjusting DMSO concentration and pH, but my compound is still not soluble enough for my desired assay concentration. What are the next steps?

Answer: When simple methods fail, you need to employ more advanced formulation strategies. The most common and effective approaches for assay development are the use of cyclodextrins and surfactants.

Using Cyclodextrins to Enhance Solubility

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic molecules, like your iodophenoxy thiazole, forming a water-soluble "inclusion complex".[21][22][23] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[19]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Which Cyclodextrin to Use? For in vitro assays, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to parent cyclodextrins.

Cyclodextrin DerivativeKey FeaturesTypical Assay Conc.
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility, low toxicity. Widely used.[19]1-10 mM
SBE-β-CD (Sulfobutylether-β-cyclodextrin)High aqueous solubility, negatively charged.1-10 mM
Me-β-CD (Methyl-β-cyclodextrin)High solubilizing capacity, but can extract cholesterol from cell membranes. Use with caution in cell-based assays.[20]< 5 mM
Using Surfactants to Enhance Solubility

Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize your iodophenoxy thiazole, keeping it dispersed in the buffer.[24][25]

Which Surfactant to Use? Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.

SurfactantTypeTypical Assay Conc. (must be >CMC)
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1% (w/v)
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1% (w/v)
Pluronic® F-68 Non-ionic block copolymer0.02% - 0.2% (w/v)

Critical Consideration: Always run a vehicle control with the surfactant alone at the final assay concentration to ensure it does not interfere with your assay readout.[26]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is the foundation of reliable data.[27][28]

  • Weighing: Accurately weigh the solid iodophenoxy thiazole compound using a calibrated analytical balance.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM). Use a calibrated pipette and a glass vial with a Teflon-lined screw cap.[18]

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or sonication in a water bath.[3] Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C.[17] Avoid using polypropylene tubes for long-term storage as they can be permeable to solvents.[18]

Protocol 2: Serial Dilution Method

This method minimizes the shock of rapid solvent change, reducing the likelihood of precipitation.[5]

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM.

  • Aqueous Dilution: Perform the final dilution by adding a small volume of the intermediate stock to your pre-warmed (if applicable) aqueous assay buffer. Add the stock solution to the buffer while vortexing gently to ensure rapid mixing.

  • Final Concentration: Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically <0.5%).

Protocol 3: Screening for Optimal Cyclodextrin Concentration
  • Prepare Cyclodextrin (CD) Solutions: Prepare a range of HP-β-CD concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your final assay buffer.

  • Add Compound: To each CD solution, add your iodophenoxy thiazole from a concentrated DMSO stock to achieve the desired final assay concentration. Keep the final DMSO percentage constant and low across all conditions.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate for at least 1 hour at the assay temperature.

  • Assess Solubility: Visually inspect each solution for precipitation. For a quantitative assessment, you can use nephelometry or a filter-based assay followed by HPLC or UV-Vis spectroscopy to measure the concentration of the dissolved compound.[4]

  • Select Concentration: Choose the lowest concentration of HP-β-CD that provides complete solubilization and run a vehicle control to confirm it does not interfere with your assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved February 15, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Retrieved February 15, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro Scholar. Retrieved February 15, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). SciELO. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro University. Retrieved February 15, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. (2021). Request PDF. Retrieved February 15, 2026, from [Link]

  • How does pH affect solubility? (n.d.). askIITians. Retrieved February 15, 2026, from [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved February 15, 2026, from [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Retrieved February 15, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 15, 2026, from [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2021). Journal of Advanced Pharmacy Education & Research. Retrieved February 15, 2026, from [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2018). Journal of Advanced Pharmacy Education and Research. Retrieved February 15, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved February 15, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). GEUS' publications. Retrieved February 15, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 15, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. Retrieved February 15, 2026, from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (2005). Google Patents.
  • How to Make Accurate Stock Solutions. (2023). Bitesize Bio. Retrieved February 15, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Application of a high-throughput screening procedure with PEG-induced precipitation to compare relative protein solubility during formulation development with IgG1 monoclonal antibodies. (2011). PubMed. Retrieved February 15, 2026, from [Link]

  • The Role of Surfactants in Compounded Preparation. (2022). THE PCCA BLOG. Retrieved February 15, 2026, from [Link]

  • Surfactants application in sample preparation techniques: Insights, trends, and perspectives. (2023). MOST Wiedzy. Retrieved February 15, 2026, from [Link]

  • Screening of the Effective Additive to Inhibit Surfactin from Forming Precipitation with Divalent Cations for Surfactin Enhanced Oil Recovery. (2020). MDPI. Retrieved February 15, 2026, from [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2014). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Aqueous Solubility in Discovery, Chemistry, and Assay Changes. (2007). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Minimizing light sensitivity and degradation of iodinated thiazole derivatives

Welcome to the dedicated support center for researchers working with iodinated thiazole derivatives. This guide is designed to provide you with in-depth technical assistance to mitigate the inherent challenges of light s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers working with iodinated thiazole derivatives. This guide is designed to provide you with in-depth technical assistance to mitigate the inherent challenges of light sensitivity and degradation associated with these compounds. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

Introduction

Iodinated thiazole derivatives are a critical class of compounds in medicinal chemistry and materials science, frequently utilized as intermediates in cross-coupling reactions and as active pharmaceutical ingredients (APIs). However, their utility is often hampered by their susceptibility to photodegradation, primarily due to the relatively weak carbon-iodine (C-I) bond. This guide provides practical, evidence-based strategies to minimize these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Rapid Discoloration of Compound in Solution

Observation: Your clear, colorless solution of an iodinated thiazole derivative rapidly turns yellow or brown upon exposure to ambient light.

Cause: This is a classic indicator of photodegradation, where the C-I bond is cleaved by light energy, leading to the formation of colored byproducts, including elemental iodine (I₂).

Troubleshooting Workflow:

A Observation: Rapid Discoloration B Hypothesis: Photodegradation A->B C Step 1: Wavelength Control Use amber vials or wrap containers in aluminum foil. B->C D Step 2: Minimize Exposure Time Prepare solutions immediately before use. C->D E Step 3: Use Degassed Solvents Deoxygenate solvents to prevent photo-oxidative processes. D->E F Step 4: Temperature Control Conduct experiments at lower temperatures if possible. E->F G Resolution: Solution remains stable for the duration of the experiment. F->G

Caption: Troubleshooting workflow for rapid discoloration.

Detailed Steps:

  • Immediate Action: Protect your sample from light instantly. Use amber glass vials or wrap your clear glass containers completely in aluminum foil.

  • Solvent Choice: Ensure your solvent is not contributing to the degradation. Some solvents can promote radical chain reactions once initiated by light. Use high-purity, degassed solvents.

  • Quantitative Analysis: To confirm photodegradation, take a small aliquot of the discolored solution and analyze it via HPLC-UV/Vis or LC-MS. Compare the chromatogram to a freshly prepared, protected sample. You will likely observe a decrease in the parent compound peak and the emergence of new peaks corresponding to degradation products.

Issue 2: Inconsistent Results in Biological Assays

Observation: You are seeing significant variability in your assay results (e.g., IC50 values, enzyme inhibition rates) from day to day, or even within the same plate.

Cause: This inconsistency is often a direct result of compound degradation. The actual concentration of your active iodinated thiazole derivative may be lower than you assume, and the degradation products themselves might interfere with the assay.

Troubleshooting Workflow:

A Observation: Inconsistent Assay Results B Hypothesis: Compound Degradation Affecting Active Concentration A->B C Step 1: Stock Solution Integrity Store stock solutions in the dark at -20°C or -80°C. B->C D Step 2: Working Solution Preparation Prepare fresh working solutions from stock for each experiment. C->D E Step 3: Assay Plate Handling Protect plates from light during incubation (e.g., use plate sealers, incubate in the dark). D->E F Step 4: Quality Control Check Analyze the concentration of your working solution pre- and post-assay via HPLC. E->F G Resolution: Reproducible and reliable assay data. F->G

Caption: Troubleshooting workflow for inconsistent assay results.

Data-Driven Solution:

Parameter Standard Protocol Improved Protocol (Light-Protected)
Stock Solution Storage Clear vial, 4°CAmber vial, -20°C, blanketed with Argon
Plate Incubation Standard incubatorIncubator with light off, or plate covered
Assay Variability (CV%) >25%<10%
Parent Compound Purity (Post-Assay) 60-70%>95%

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for iodinated thiazole derivatives?

A: The principal degradation pathway is photolysis, specifically the homolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond has a relatively low dissociation energy (around 200-240 kJ/mol), making it susceptible to cleavage by UV and even high-energy visible light. This generates a thiazole radical and an iodine radical, which can then participate in a cascade of secondary reactions, including dimerization, reaction with solvents, or formation of elemental iodine (I₂), which causes the characteristic yellow/brown discoloration.

Q2: Are all iodinated thiazoles equally sensitive to light?

A: No, the photosensitivity can vary depending on the other substituents on the thiazole ring. Electron-donating groups can sometimes increase the electron density of the aromatic system, potentially making the C-I bond more susceptible to cleavage. Conversely, bulky neighboring groups may offer some steric protection to the C-I bond. The specific absorption spectrum of the molecule also plays a crucial role; if a molecule absorbs light more strongly in the visible range, it will be more sensitive to ambient lab light.

Q3: What are the ideal storage conditions for these compounds, both as solids and in solution?

A:

  • Solid Form: Solid compounds should be stored in amber glass vials in a desiccator to protect from both light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize thermal degradation. The vial's headspace can be flushed with an inert gas like argon or nitrogen to displace oxygen.

  • Stock Solutions: Stock solutions (e.g., in DMSO or DMF) are significantly more prone to degradation. They must be stored in amber or foil-wrapped containers at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller aliquots.

Q4: Can I use antioxidants to prevent degradation?

A: Yes, the addition of radical scavengers or antioxidants can be an effective strategy, particularly in solution. These agents can intercept the radical species formed during the initiation step of photodegradation.

  • Common Antioxidants: Butylated hydroxytoluene (BHT), alpha-tocopherol (Vitamin E), or ascorbic acid can be used at low concentrations (e.g., 0.01-0.1%).

  • Important Consideration: You must first validate that the chosen antioxidant does not interfere with your downstream application or assay. Run appropriate controls to confirm its inertness in your system.

Q5: How can I quantify the rate of degradation in my specific experimental setup?

A: A stability study is the most direct way to quantify degradation.

  • Protocol: Prepare a solution of your compound under your standard experimental conditions (solvent, concentration, container). Expose this solution to your typical lab lighting. At defined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and immediately analyze it by a quantitative method like HPLC.

  • Data Analysis: Plot the peak area of the parent compound against time. This will give you a degradation curve and allow you to calculate a degradation rate constant under those specific conditions. This data is invaluable for determining the "safe" window of time you have to work with your compound.

Experimental Protocols

Protocol 1: Preparation and Handling of Light-Sensitive Working Solutions

This protocol ensures minimal degradation during the preparation of solutions for biological or chemical assays.

  • Environment Setup:

    • Work in a dimly lit area or use a fume hood with the sash lowered and the light turned off.

    • Utilize red or yellow photographic safe lights, as their longer wavelengths are less likely to induce photodegradation.

  • Materials:

    • Amber glass volumetric flasks and vials.

    • Aluminum foil.

    • High-purity, degassed solvents (e.g., sparged with argon for 15-20 minutes).

    • Gas-tight syringes.

  • Procedure:

    • Weigh the solid iodinated thiazole derivative in an amber vial.

    • Add the degassed solvent to the vial to dissolve the compound, creating a concentrated stock solution.

    • Immediately cap the vial, seal with parafilm, and wrap in aluminum foil.

    • Perform serial dilutions in amber vials to reach the final working concentration.

    • Prepare solutions as close to the time of use as possible. For a typical 96-well plate assay, prepare the working solutions no more than 15-30 minutes before adding them to the plate.

    • During incubation steps, cover the assay plates with light-blocking seals or place them inside a dark enclosure within the incubator.

Protocol 2: HPLC Method for Quantifying Degradation

This method allows for the separation and quantification of the parent compound from its primary degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax of the parent compound (e.g., 254 nm, 280 nm). A PDA detector is highly recommended as it can help identify the spectral characteristics of new peaks.

  • Analysis: The percentage of remaining parent compound can be calculated by comparing its peak area at a given time point to the peak area at time zero.

    • % Remaining = (Area_t / Area_t0) * 100

References

  • Photostability of Drugs and Drug Formulations. (Source: ScienceDirect, A comprehensive overview of drug photostability). [Link]

  • Mechanisms of Photodegradation of Organic Compounds in the Environment. (Source: Accounts of Chemical Research, ACS Publications, Discusses fundamental photochemical reaction mechanisms). [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Source: European Medicines Agency, Regulatory standards for photostability testing). [Link]

Optimization

Technical Support Center: Optimization of Base and Solvent for Thiazole Methyl Ether Synthesis

Welcome to the technical support center for thiazole methyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole methyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Instead of a rigid protocol, we offer a dynamic resource built on chemical principles to empower you to troubleshoot and optimize your reactions effectively. Our focus is on the critical interplay between the base and solvent—the two factors that most profoundly influence reaction success, yield, and purity.

Part 1: Foundational Principles — The "Why" Behind Your Reaction

The synthesis of a thiazole methyl ether from its corresponding hydroxymethyl precursor is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is the first step to mastering the optimization process.

The Core Mechanism:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the hydroxymethylthiazole, creating a thiazole alkoxide. This alkoxide is a potent nucleophile.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of a methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Displacement: The attack occurs from the backside of the carbon-leaving group bond, inverting the stereochemistry if the carbon were chiral, and displaces the leaving group (e.g., iodide) in a single, concerted step.[1][2]

The efficiency of this entire process hinges on the successful formation of the alkoxide (base selection) and the ability of that alkoxide to effectively find and attack the methylating agent (solvent selection).

Williamson_Ether_Synthesis ThiazoleOH Thiazole-CH₂-OH ThiazoleO_neg Thiazole-CH₂-O⁻ (Alkoxide Nucleophile) ThiazoleOH->ThiazoleO_neg 1. Deprotonation Base Base (e.g., NaH) BH_plus B-H⁺ Base->BH_plus MethylatingAgent CH₃-X (e.g., CH₃I) X_neg X⁻ MethylatingAgent->X_neg Product Thiazole-CH₂-O-CH₃ ThiazoleO_neg->Product 2. SN2 Attack

Caption: Core reaction pathway for thiazole methyl ether synthesis.

Part 2: Troubleshooting Guide — Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.

Issue 1: Low to No Product Yield

Q: My TLC/LC-MS shows mostly unreacted starting material. What's the most likely cause?

A: The most common culprit is incomplete deprotonation of the hydroxymethylthiazole. For the SN2 reaction to proceed, you must generate the alkoxide nucleophile. If the base is too weak, an equilibrium will be established that favors the starting alcohol.

  • The Causality: The pKa of the base's conjugate acid must be significantly higher than the pKa of the alcohol you are trying to deprotonate. 2-substituted-4-hydroxy-1,3-thiazoles have a pKa between 6.6 and 6.9, making them more acidic than typical alcohols.[3] However, a strong base is still required for complete and irreversible deprotonation.

  • Solution: Choose a base with a conjugate acid pKa at least 3-4 units higher than that of your thiazole alcohol. Sodium hydride (NaH) is a classic choice because its conjugate acid is H₂ (pKa ~36), making the deprotonation essentially irreversible.

Table 1: Comparison of Common Bases

BaseConjugate AcidpKa (in DMSO)Characteristics & Use Case
Sodium Hydride (NaH)H₂~36Highly effective, irreversible deprotonation. Requires anhydrous conditions.[4]
Potassium tert-butoxide (KOtBu)t-butanol~32Very strong, soluble base. Can be sterically hindering.
Sodium Methoxide (NaOMe)Methanol~29Strong base, but can lead to trans-etherification if other esters are present.[5]
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3 (in H₂O)Milder, safer base. Often requires higher temperatures or longer reaction times.[6]
Triethylamine (TEA)Triethylammonium~9.0 (in DMSO)Generally too weak for complete deprotonation of alcohols.

Q: My yield is low, and I'm seeing a byproduct that looks like an alkene. What happened?

A: You are likely observing a competing elimination (E2) reaction. While less common with a methylating agent, it can be promoted by certain conditions.[7]

  • The Causality: The alkoxide is not only a nucleophile but also a strong base. If the SN2 pathway is sterically hindered, the alkoxide may instead abstract a proton from a carbon adjacent to the leaving group, leading to an alkene. This is favored by sterically bulky bases (e.g., KOtBu) and hindered electrophiles.[7][8]

  • Solution:

    • Use a non-hindered base: NaH is an excellent choice as the active base is H⁻, which is very small.

    • Ensure a primary methylating agent: Methyl iodide and dimethyl sulfate are ideal as they are unhindered and cannot undergo elimination themselves.

    • Control the temperature: Higher temperatures can sometimes favor elimination over substitution.[1]

Issue 2: Multiple Products and Impurities

Q: I've isolated my product, but NMR shows methylation on the thiazole ring itself. How do I prevent this?

A: This indicates that either the thiazole ring is being deprotonated or the thiazoloxide is acting as an ambident nucleophile (reacting at more than one site).

  • The Causality: The proton at the C2 position of the thiazole ring is known to be acidic and can be removed by very strong bases like organolithiums (e.g., n-BuLi).[9][10] If your base is excessively strong, you may be generating a carbanion on the ring that also gets methylated.

  • Solution:

    • Avoid over-basing: Use a base that is just strong enough for the job. NaH is typically sufficient and less likely to deprotonate the ring carbon compared to organolithiums.

    • Control stoichiometry: Use only a slight excess of the base (1.1-1.2 equivalents) to deprotonate the hydroxyl group.

Q: The reaction seems sluggish and incomplete, even with a strong base. Could my solvent be the problem?

A: Absolutely. The solvent plays a critical role in an SN2 reaction. The wrong solvent can cage your nucleophile and dramatically slow down the reaction.

  • The Causality: SN2 reactions proceed fastest in polar aprotic solvents . These solvents have a high dielectric constant to dissolve ionic species but lack acidic protons (like O-H or N-H bonds).[11] They effectively solvate the cation (e.g., Na⁺ from NaH) but leave the alkoxide nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water, ethanol, or methanol) form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its reactivity.[12]

  • Solution: Use a polar aprotic solvent. DMF and DMSO are excellent choices that accelerate the rate of Williamson ether synthesis.[13] THF is another common option.

Table 2: Properties of Common Solvents

SolventTypeDielectric Constant (ε) at 20°CSuitability for SN2
Dimethylformamide (DMF)Polar Aprotic36.7Excellent . Solubilizes reagents and accelerates the reaction.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Excellent . Similar to DMF, very high polarity.[13]
Acetonitrile (MeCN)Polar Aprotic37.5Good . Effective polar aprotic choice.
Tetrahydrofuran (THF)Polar Aprotic7.6Good . Less polar than DMF/DMSO but very common and effective.[4]
AcetonePolar Aprotic20.7Moderate . Can sometimes participate in side reactions.
Ethanol (EtOH)Polar Protic24.6Poor . Will solvate and deactivate the nucleophile.
Water (H₂O)Polar Protic80.1Very Poor . Not suitable for this reaction.

Dielectric constant values sourced from multiple references.[14][15][16]

Troubleshooting_Flowchart Start Low or No Yield Observed CheckBase Is the base strong enough? pKa(conj. acid) > pKa(alcohol) + 3? Start->CheckBase CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO, THF)? CheckBase->CheckSolvent Yes Sol_Base ACTION: Use a stronger base (e.g., NaH). CheckBase->Sol_Base No CheckReagents Are reagents anhydrous and pure? CheckSolvent->CheckReagents Yes Sol_Solvent ACTION: Switch to DMF or DMSO. CheckSolvent->Sol_Solvent No SideProducts Side Products Observed (e.g., Elimination, C-alkylation) CheckReagents->SideProducts Yes Sol_Reagents ACTION: Use fresh reagents and anhydrous solvent. CheckReagents->Sol_Reagents No CheckTemp Is reaction temperature too high? SideProducts->CheckTemp CheckBaseType Is the base too strong or bulky? (e.g., n-BuLi, KOtBu) CheckTemp->CheckBaseType No Sol_Temp ACTION: Lower the reaction temperature. CheckTemp->Sol_Temp Yes Sol_BaseType ACTION: Switch to a less hindered, 'just-strong-enough' base (NaH). CheckBaseType->Sol_BaseType Yes

Caption: Troubleshooting flowchart for thiazole methyl ether synthesis.

Part 3: Experimental Protocols & Optimization

Here we provide validated, step-by-step starting protocols. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

This protocol is the gold standard for achieving high yields and is recommended for most substrates. It requires careful handling of NaH, which is a water-reactive solid.

Materials:

  • Hydroxymethylthiazole derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (CH₃I, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxymethylthiazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become homogeneous as the sodium alkoxide forms.

  • Methylation: Cool the solution back down to 0 °C. Add the methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Milder Conditions using Potassium Carbonate (K₂CO₃)

This method is suitable for substrates that may be sensitive to the harshness of NaH and avoids the hazards of handling pyrophoric reagents. It may require heat to achieve a reasonable reaction rate.

Materials:

  • Hydroxymethylthiazole derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 3.0 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Setup: To a round-bottom flask, add the hydroxymethylthiazole (1.0 eq) and finely powdered, anhydrous K₂CO₃ (3.0 eq).

  • Solvent & Reagent: Add anhydrous DMF and then add dimethyl sulfate (1.5 eq).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take 6-24 hours.

  • Workup: After completion, cool the mixture to room temperature and filter off the K₂CO₃.

  • Extraction: Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Williamson ether synthesis - Wikipedia.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
  • Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole - PrepChem.com.
  • Williamson Ether Synthesis - ChemTalk.
  • Thiazole - Wikipedia.
  • Optimization of the base, solvent, and acid.
  • How do you distinguish the polarity of organic solvent?
  • A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • Thiazole - ChemicalBook.
  • Williamson Ether Synthesis.
  • Dielectric Constant - Honeywell.
  • Solvent Polarity Chart - ARCOR Epoxy Technologies.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Thiazoles and their Benzo Derivatives - ResearchG
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Properties of Common Organic Solvents - University of Minnesota.
  • Bordwell pKa Table - Organic Chemistry D
  • A Brief Explanation of the Williamson Ether Synthesis - YouTube.
  • Optimization of the reaction conditions: effect of solvent and base - ResearchG
  • Thiazole synthesis - Organic Chemistry Portal.
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure.
  • Strong Organic Bases - TCI Chemicals.
  • 8.8: Structural and Solvent Effects in SN Reactions - Chemistry LibreTexts.
  • Strong Bases Design: Key Techniques and Stability Issues - PMC.
  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evalu
  • Synthetic method of 2-methoxy phenothiazine - Google P
  • Traditional Strong and Hindered Bases - Sigma-Aldrich.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • avoiding common pitfalls in thiadiazole synthesis - Benchchem.
  • Glycerin as alternative solvent for the synthesis of Thiazoles - ACG Public
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. [https://vertexaisearch.cloud.g. [https://vertexaisearch.cloud.g

Sources

Troubleshooting

Troubleshooting low reactivity of 4-iodophenoxy group in substitution reactions

Ticket ID: #RXN-4IP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are encountering low reactivity with a 4-iodophenoxy substrate ( ). While aryl iodides are typic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4IP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low reactivity with a 4-iodophenoxy substrate (


). While aryl iodides are typically excellent electrophiles, the 4-phenoxy group introduces specific electronic and physical challenges. The oxygen atom para to the iodine acts as a strong Electron Donating Group (EDG)  via resonance (

effect), significantly increasing electron density at the carbon-iodine bond. This renders the bond less electrophilic, slowing down the rate-limiting step of Oxidative Addition in palladium-catalyzed cycles.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to overcome this deactivation.

Part 1: Diagnostic Workflow

Before altering your entire synthesis, use this logic tree to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Conversion of 4-Iodophenoxy Substrate CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Outcome1 Recovered Starting Material (>80%) CheckSM->Outcome1 No Rxn Outcome2 De-iodinated Product (Ar-H) CheckSM->Outcome2 Side Product Outcome3 Homocoupling (Ar-Ar) CheckSM->Outcome3 Dimerization Sol1 Diagnosis: Failed Oxidative Addition Action: Switch to Electron-Rich Ligands (SPhos, XPhos) Outcome1->Sol1 Sol2 Diagnosis: Hydride Interception Action: Switch Solvent (No Alcohols/DMF) & Dry Base Outcome2->Sol2 Sol3 Diagnosis: Oxygen/Pd(II) Contamination Action: Degas Solvents & Add Reductant Outcome3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude analysis.

Part 2: Technical Deep Dive (The "Why")

To fix the reaction, you must understand the electronic conflict at play.

1. The Resonance Problem

In a standard aryl iodide, the iodine pulls electron density ($ -I


Pd^0$).
However, in 4-iodophenoxy  systems, the oxygen atom pushes electron density into the ring and specifically to the para position (where your iodine is).
  • Effect: The C-I bond becomes more double-bond-like and electron-rich.

  • Consequence: The

    
     species (which is nucleophilic) is repelled, raising the activation energy for Oxidative Addition .
    
2. The Solubility Trap

Phenoxy-substituted aryls are often highly lipophilic and planar, leading to


-stacking aggregation. If your substrate is not fully dissolved at the reaction temperature, the effective concentration is near zero.
  • Correction: Do not rely on room temperature solubility. Ensure homogeneity at

    
    .
    
Part 3: Troubleshooting Guides (Q&A)
Issue 1: "I am recovering 90% starting material. The catalyst isn't dead (it's not black), but nothing happens."

Root Cause: The catalyst cannot insert into the C-I bond because the bond is too electron-rich. Solution: You need a "hotter" catalyst system. Standard


 or 

are often insufficient for deactivated aryl iodides.
  • Switch Ligand: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).[1]

    • Recommendation: SPhos or XPhos .[1] These ligands donate electron density to the Palladium, making it more nucleophilic and capable of attacking the deactivated C-I bond [1].

  • Protocol Adjustment: Pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the substrate to ensure the active

    
     species is formed.
    
Issue 2: "I see the iodine is gone, but it's replaced by Hydrogen (Reduction/Hydrodehalogenation)."

Root Cause: The Oxidative Addition occurred, but the Transmetallation step was too slow. The intermediate


 species persisted too long and intercepted a hydride source (often from the solvent or base).
Solution:  Remove hydride sources and speed up transmetallation.
  • Solvent Change: Avoid alcohols (MeOH, EtOH, iPrOH) and DMF/DMA if possible, as they can act as hydride donors. Switch to Toluene or 1,4-Dioxane .

  • Base Management: If using

    
     or 
    
    
    
    , ensure they are anhydrous. However, Suzuki couplings require trace water.[2]
    • The Fix: Use strictly anhydrous conditions and add exactly 2-5 equivalents of degassed water manually. This controls the proton source [2].

Issue 3: "The reaction turns black immediately and stalls."

Root Cause: "Palladium Black" formation. The active catalyst is aggregating into inactive metal particles because it is not being stabilized by the ligand. Solution: Increase the Ligand-to-Metal ratio.

  • Standard is 1:1 or 2:1 (L:Pd).

  • For 4-iodophenoxy, increase to 4:1 . The excess ligand protects the Pd center from crashing out while it waits to react with the sluggish substrate.

Part 4: Validated Protocols

These protocols are designed specifically for electron-rich, deactivated aryl iodides .

Protocol A: High-Activity Suzuki-Miyaura Coupling

Best for coupling 4-iodophenoxy with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 4-Iodophenoxy derivative (1.0 equiv)

  • Boronic Acid: 1.5 equiv

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4-8 mol%) — Critical for electron-rich iodides

  • Base:

    
     (finely ground, 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Charge: Add solid substrate, boronic acid, base,

    
    , and SPhos to a reaction vial equipped with a stir bar.
    
  • Purge: Seal the vial and cycle vacuum/Argon (3x) to remove

    
     (prevents homocoupling).
    
  • Solvent: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12 hours. The mixture should turn from dark red/purple to a lighter orange/brown.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination

Best for attaching amines to the 4-iodophenoxy ring.

Reagents:

  • Substrate: 4-Iodophenoxy derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Cs2CO3 (3.0 equiv) — Cesium is superior for solubility in dioxane

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Pre-complexation: In a separate vial under Argon, mix

    
     and XPhos in 1 mL of Dioxane. Heat at 60°C for 3 minutes (activates the catalyst).
    
  • Main Mix: Add substrate, amine, and base to the main reaction vessel. Purge with Argon.

  • Combine: Transfer the pre-heated catalyst solution to the main vessel via syringe.

  • Reaction: Heat to 100°C overnight.

  • Note: If the amine is secondary (cyclic), this reaction is usually fast. If primary, push temperature to 110°C.

Part 5: Data Summary

Table 1: Ligand Performance for Deactivated Aryl Iodides

LigandElectron RichnessBulkRec.[1][3] ApplicationSuccess Rate (4-Iodophenoxy)
PPh3 LowLowStandard substratesLow (<30%)
dppf MediumMediumGeneral purposeModerate (40-60%)
SPhos HighHighSuzuki (Steric/Rich)High (>90%)
XPhos HighVery HighAmination/SuzukiHigh (>90%)
P(tBu)3 Very HighHighDifficult couplingsHigh (but air sensitive)
References
  • BenchChem Technical Support. (2025).[1][4][5] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Reddit ChemPros Community. (2021). Diagnosing issues with a failed Suzuki coupling. Retrieved from

  • National Institutes of Health (NIH). (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from

  • BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.[4][5] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Thiazole Derivatives

Topic: Removal of Unreacted 4-Iodophenol Executive Summary This guide addresses the removal of 4-iodophenol (CAS: 540-38-5) from thiazole product mixtures. This impurity is common in Hantzsch thiazole syntheses or Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Iodophenol

Executive Summary

This guide addresses the removal of 4-iodophenol (CAS: 540-38-5) from thiazole product mixtures. This impurity is common in Hantzsch thiazole syntheses or Suzuki/Stille cross-couplings. Its removal is complicated by its lipophilicity and tendency to undergo oxidative coupling (turning purple/brown).

Our protocol prioritizes Liquid-Liquid Extraction (LLE) as the primary method due to scalability, followed by Solid-Phase Scavenging for polishing.

Module 1: Liquid-Liquid Extraction (LLE) Protocol

Best for: Bulk removal (>95%) of 4-iodophenol from neutral thiazole products.

The Mechanistic Logic
  • Acidity Difference: 4-Iodophenol has a pKa of approximately 9.3 [1]. To remove it into the aqueous phase, we must deprotonate it to form the water-soluble phenoxide anion.

  • The pH Rule: To achieve >99% deprotonation, the aqueous pH must be at least 2 units higher than the pKa (Target pH > 11.3).

  • Thiazole Stability: Most thiazoles are weak bases (conjugate acid pKa ~2.5) and remain neutral and organic-soluble at high pH.

Step-by-Step Protocol
StepActionTechnical Note
1 Dissolution Dissolve the crude mixture in a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid ethers (THF) as they hold water and phenols.
2 Oxidation Check If the solution is purple/brown , wash with 10% Sodium Thiosulfate (aq) first.
3 Base Wash Wash the organic layer 2x with 1M NaOH (pH ~14).
4 Validation Check the pH of the aqueous output. It must remain >12 .
5 Brine Wash Wash organic layer with saturated NaCl.
Workflow Diagram: LLE Logic

ExtractionWorkflow Start Crude Thiazole Mixture (+ 4-Iodophenol) Solvent Dissolve in DCM/EtOAc Start->Solvent ColorCheck Is solution Purple/Brown? Solvent->ColorCheck ThioWash Wash w/ 10% Na2S2O3 ColorCheck->ThioWash Yes (Iodine present) BaseWash Wash w/ 1M NaOH (2x) ColorCheck->BaseWash No ThioWash->BaseWash PhaseCut Phase Separation BaseWash->PhaseCut AqWaste Aqueous Layer (Contains 4-iodophenoxide) PhaseCut->AqWaste Top Layer (if DCM) Bottom (if EtOAc) OrgProduct Organic Layer (Thiazole Product) PhaseCut->OrgProduct Dry Dry (MgSO4) & Concentrate OrgProduct->Dry

Figure 1: Decision logic for Liquid-Liquid Extraction, incorporating the critical iodine reduction step.

Module 2: Solid-Supported Scavenging

Best for: Polishing trace impurities (<5%) or parallel synthesis where extraction is tedious.

The Mechanistic Logic

Instead of a liquid base, we use a polymer-supported base (anion exchange resin). The 4-iodophenol binds to the resin, and the purified thiazole is obtained by simple filtration.

  • Recommended Resin: Strong Anion Exchange (SAX) resin (e.g., Amberlyst A26 OH form) or Polymer-supported Carbonate.

  • Capacity: Typically 3–4 mmol/g. Use 3 equivalents relative to the estimated impurity.

Step-by-Step Protocol
  • Equilibration: Pre-swell the resin in DCM for 10 minutes.

  • Scavenging: Add the resin to the thiazole solution.

  • Agitation: Stir gently (orbital shaker) for 2–4 hours. Do not use magnetic stir bars as they grind the resin beads.

  • Filtration: Filter through a fritted glass funnel. The 4-iodophenol remains trapped on the resin.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

Workflow Diagram: Scavenging Logic

ScavengerLogic Input Thiazole Soln (Trace Phenol) Resin Add SAX Resin (Polymer-NMe3+ OH-) Input->Resin Exchange Ion Exchange: Resin-OH + ArI-OH -> Resin-O-ArI + H2O Resin->Exchange Mechanism Filter Filtration Resin->Filter 4 hours WasteSolid Solid Waste (Resin-bound Phenol) Filter->WasteSolid FinalProd Filtrate (Pure Thiazole) Filter->FinalProd

Figure 2: Mechanism of action for Strong Anion Exchange (SAX) resin scavenging.

Troubleshooting & FAQs

Q1: I performed the NaOH wash, but the 4-iodophenol is still present by TLC/LCMS.

  • Cause 1 (pH): Your aqueous layer may have become acidic. If you generate large amounts of acid byproducts, 1M NaOH might be neutralized. Fix: Measure the pH of the aqueous waste. If <12, wash again with stronger base.

  • Cause 2 (Solvent): You might be using Diethyl Ether or THF. Phenols partition poorly out of ethers into water due to strong hydrogen bonding with the solvent. Fix: Switch to Dichloromethane (DCM).

Q2: My reaction mixture turned dark purple. Is my product ruined?

  • Diagnosis: This is likely free iodine (

    
    ) generated from the oxidation of 4-iodophenol by light or air [2].
    
  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ). The purple color should vanish instantly as iodine is reduced to iodide.
    

Q3: My thiazole product disappeared after the NaOH wash.

  • Diagnosis: Does your thiazole contain an acidic group (e.g., a carboxylic acid, another phenol, or a sulfonamide)?

  • Fix: If your product is amphoteric (contains both acidic and basic groups), you cannot use NaOH. Use Column Chromatography (SiO2). 4-iodophenol (

    
     in 20% EtOAc/Hex) usually separates well from thiazoles.
    

Q4: I am getting a terrible emulsion during extraction.

  • Cause: 4-iodophenol can act as a surfactant at high pH, especially if the thiazole is lipophilic.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the entire biphasic mixture through a pad of Celite.

    • Wait 20 minutes; time is the best demulsifier.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10894, 4-Iodophenol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Biotage.Strategies for Work-up and Purification: Scavenger Resins.
Troubleshooting

Technical Support Center: Stability of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Welcome to the technical support center for 2-((4-Iodophenoxy)methyl)-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-Iodophenoxy)methyl)-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

2-((4-Iodophenoxy)methyl)-4-methylthiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] The thiazole ring is a common scaffold in many pharmacologically active molecules.[2][3] Understanding the stability of this specific derivative is crucial for its development, formulation, and analytical characterization. This guide will walk you through potential stability issues, with a focus on acid-catalyzed degradation, and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 2-((4-Iodophenoxy)methyl)-4-methylthiazole under acidic conditions?

A1: The main stability concern for this molecule under acidic conditions is the potential for hydrolysis of the ether linkage and the acid-catalyzed degradation of the thiazole ring itself. While the thiazole ring is generally considered aromatic and relatively stable, strong acidic conditions, especially at elevated temperatures, can lead to degradation.[4] The ether bond connecting the phenoxy group to the thiazole methyl group is also a potential site for acid-catalyzed cleavage.

Q2: What are the likely degradation products of 2-((4-Iodophenoxy)methyl)-4-methylthiazole in an acidic medium?

A2: Based on the structure, two primary degradation pathways are plausible under acidic conditions:

  • Ether Bond Cleavage: The most probable degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, which would yield 4-iodophenol and 2-(hydroxymethyl)-4-methylthiazole.

  • Thiazole Ring Opening: While less common under mild acidic conditions, strong acid and heat can promote the hydrolysis of the thiazole ring. This would lead to more complex mixtures of smaller, more polar fragments.

Identifying these degradation products is crucial for understanding the degradation mechanism and developing stability-indicating analytical methods.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Problem 1: Rapid degradation of the parent compound is observed in HPLC analysis after treatment with acid.
  • Symptoms:

    • A significant decrease in the peak area of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

    • The appearance of one or more new peaks in the chromatogram, typically at earlier retention times due to increased polarity of the degradation products.

    • Poor mass balance in quantitative analysis.

  • Possible Causes:

    • Harsh Acidic Conditions: The concentration of the acid and the temperature of the reaction are too high, leading to accelerated degradation. Forced degradation studies aim for 5-20% degradation to ensure that the secondary degradation is minimized.[5]

    • Hydrolysis of the Ether Linkage: As mentioned, this is a likely primary degradation pathway.

    • Secondary Degradation: The initial degradation products may not be stable under the applied stress conditions and could be degrading further.

  • Troubleshooting & Optimization:

    • Modify Stress Conditions: Reduce the acid concentration (e.g., from 0.1N HCl to 0.01N HCl) and/or lower the temperature (e.g., from 80°C to 40°C or room temperature).

    • Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the appearance of primary degradants and the disappearance of the parent compound. This can help in proposing the degradation pathway.

    • Use a Milder Acid: If possible, consider using a weaker acid to achieve a more controlled degradation.

    • Analytical Method Optimization: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[6][7][8]

Problem 2: The mass balance of my forced degradation study is low.
  • Symptoms:

    • The sum of the peak areas of the parent compound and all known degradation products is significantly less than 100% of the initial peak area of the parent compound.

  • Possible Causes:

    • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant peak.

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.

    • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Precipitation of Degradants: A degradation product might be insoluble in the analytical mobile phase and precipitate out of the solution.

  • Troubleshooting & Optimization:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak and all degradant peaks.

    • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-UV active compounds.

    • Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography (GC).

    • Solubility Checks: Visually inspect the sample for any precipitation. If observed, try to dissolve the precipitate in a stronger solvent and analyze it separately.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study on 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent used for the acid (in this case, water).

  • Incubation: Keep both the test and control solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After the incubation period, cool the samples to room temperature and neutralize the acidic sample with an equivalent amount of 0.1N NaOH.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

ParameterRecommended Starting Condition
Acid 0.1N HCl
Temperature 60°C
Time 24 hours
Analysis HPLC-UV/PDA, LC-MS
Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately monitoring the stability of your compound.

  • Column Selection: A C18 column is a good starting point for the separation of the parent compound and its potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: A PDA detector is highly recommended to monitor multiple wavelengths and assess peak purity. Wavelengths around 254 nm and 280 nm should be monitored.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[5]

Visualization of Potential Degradation

The following diagram illustrates the potential acid-catalyzed degradation pathway of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

G parent 2-((4-Iodophenoxy)methyl)-4-methylthiazole acid H+ / H2O parent->acid degradant1 4-Iodophenol acid->degradant1 degradant2 2-(Hydroxymethyl)-4-methylthiazole acid->degradant2

Caption: Potential acid-catalyzed hydrolysis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Concluding Remarks

The stability of 2-((4-Iodophenoxy)methyl)-4-methylthiazole under acidic conditions is a critical parameter that requires careful evaluation. By anticipating potential degradation pathways and employing systematic troubleshooting, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundational framework for these investigations. For further, compound-specific inquiries, please do not hesitate to contact our technical support team.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Farag, A. M., et al. (2012). Synthesis and anticonvulsant activity of new thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6099-6103.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). Biomolecules. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
  • Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific Development and Research. [Link]

  • Proposed degradation pathways of THIA and associated enzymes. (2025). ResearchGate. [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (2013). Journal of Medicinal Chemistry. [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • A Brønsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. (2024). ResearchGate. [Link]

  • 4-Methylthiazole.pdf. (n.d.). Cheméo. [Link]

  • 2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). Semantic Scholar. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2022). Asian Journal of Pharmaceutical Analysis. [Link]

  • 2,4-Dimethylthiazole. (n.d.). Organic Syntheses Procedure. [Link]

  • natural 2-isopropyl-4-methylthiazole. (2023). Axxence Aromatic GmbH. [Link]

  • Removal of 2-Methyl-4-Isothiazolin-3-One by VUV/UV/Persulfate for Sustainable Wastewater Reclamation: Effects of Inorganic Anions on the Concentrations and Contributions of Hydroxyl Radicals and Sulfate Radicals. (2025). MDPI. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). CSB/SJU. [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. (1995). The Science of the Total Environment. [Link]

  • Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. (2024). Journal of Medicinal and Organic Chemistry. [Link]

  • 4-Methylthiazole. (n.d.). Haz-Map. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). Molecules. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Journal of Medical Science. [Link]

Sources

Optimization

Overcoming catalyst poisoning by thiazole sulfur in cross-coupling reactions

The following guide is structured as a Technical Support Center resource, designed for immediate application in the lab. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic over gene...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in the lab. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic over generic textbook descriptions.

Topic: Overcoming Catalyst Poisoning by Thiazole Sulfur Ticket ID: THC-S-2024-XB Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Catalysis Division

The Core Issue: The "Soft-Soft" Trap

User Query: "My Suzuki coupling works fine with phenyl bromide, but when I switch to 2-bromothiazole, the reaction stalls at <20% conversion and precipitates Pd black. Why?"

Technical Diagnosis: You are experiencing heteroatom catalyst poisoning , specifically driven by the Soft-Soft Acid-Base (HSAB) interaction.

  • The Trap: Palladium(II) is a "soft" acid. The thiazole sulfur (and to a lesser extent, the nitrogen) acts as a "soft" base.

  • The Result: Instead of performing the productive Oxidative Addition

    
     Transmetallation cycle, the thiazole coordinates datively to the Pd center. This forms a stable, catalytically inactive 
    
    
    
    -complex (rest resting state), preventing the coordination of the coupling partner (boronic acid/stannane).
  • The Symptom: The catalyst aggregates and crashes out as inactive Pd(0) black because the ligand dissociation required for the cycle allows the metal to cluster.

Visualizing the Failure Mode

The following diagram illustrates the competition between the Productive Catalytic Cycle and the Thiazole Poisoning Pathway.

ThiazolePoisoning cluster_legend Mechanism Legend Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thiazole-Br Poison DEAD END Stable Bis(thiazole)-Pd Complex OxAdd->Poison + Excess Thiazole (Coordination) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base Prod Product Formation (Reductive Elimination) TransMet->Prod Prod->Pd0 Regeneration Legend Red Path = Catalyst Sequestration (Poisoning) Green Path = Productive Cycle

Figure 1: Mechanistic divergence showing how thiazole coordination (Red Path) sequesters the active catalyst species, halting the cycle.

Strategic Solutions & Protocols

We recommend three distinct "Lines of Defense" depending on your specific coupling partners.

Strategy A: The "Bulky Shield" (Suzuki-Miyaura)

Best For: General aryl-thiazole couplings. Logic: Use sterically demanding dialkylbiaryl phosphine ligands (Buchwald Ligands). The sheer bulk of ligands like XPhos or SPhos physically blocks the thiazole sulfur from coordinating to the Pd center, while still allowing the oxidative addition of the C-Br bond.

Recommended Protocol (Standardized)
  • Catalyst: XPhos Pd G3 or G4 (Pre-catalysts ensure 1:1 L:Pd ratio and rapid activation).

  • Loading: 1.0 - 2.0 mol%.[1]

  • Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1).

  • Base: K₃PO₄ (0.5 M active concentration). Carbonates (K₂CO₃) are often too weak to promote rapid transmetallation before poisoning occurs.

ComponentQuantity/ConditionsNote
2-Bromothiazole 1.0 equivLimiting reagent.
Aryl Boronic Acid 1.5 equivExcess required due to potential protodeboronation.
XPhos Pd G3 2.0 mol%Use G3/G4 to avoid Pd(dba)₂ inhibition.
K₃PO₄ 3.0 equivAnhydrous, finely ground.
1,4-Dioxane/H₂O 0.2 MDegas thoroughly (sparge with Ar for 15 min).
Temperature 80 °C - 100 °CHigh temp favors productive cycle over resting state.

Pro-Tip: If using unsubstituted thiazole boronic acids, they are notoriously unstable (rapid protodeboronation). Switch to MIDA boronates or Potassium Trifluoroborates to slow-release the active species.

Strategy B: The "Copper Co-Pilot" (Stille Coupling)

Best For: Complex substrates where base-sensitivity is an issue (avoiding Suzuki bases). Logic: The "Copper Effect." Adding CuTC (Copper(I) thiophene-2-carboxylate) performs two functions:

  • Scavenging: It coordinates to the thiazole sulfur, effectively "distracting" it from the Palladium.[2]

  • Transmetallation: It facilitates the "Liebeskind-Srogl" type transmetallation from Sn

    
     Cu 
    
    
    
    Pd, which is often faster than direct Sn
    
    
    Pd.
Recommended Protocol (The "Farina" Modification)
  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃ (2.5 mol%) + AsPh₃ (10 mol%).

  • Additive: CuTC (1.5 - 2.0 equiv). Note: Stoichiometric amounts are often required, not catalytic.

  • Solvent: NMP or DMF (Polar aprotic is essential for the Cu effect).

Step-by-Step:

  • Charge flask with Stannane (1.1 equiv), Thiazole halide (1.0 equiv), and CuTC (1.5 equiv).

  • Add Pd catalyst in glovebox or under strong Ar flow.

  • Add degassed NMP (0.1 M).

  • Stir at Room Temperature for 1 hour, then heat to 60 °C if no conversion.

    • Why? CuTC often allows Stille couplings to proceed at much lower temperatures, reducing thermal decomposition of the catalyst.

Strategy C: The "Tank" (Pd-PEPPSI)

Best For: Extremely difficult couplings, sterically hindered thiazoles, or electron-deficient partners. Logic: Pd-PEPPSI-IPr (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[3] The NHC-Pd bond is incredibly strong and electron-rich, making the catalyst resistant to displacement by sulfur and highly active for oxidative addition.

Recommended Protocol
  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%).

  • Base: KOAc (mild) or Cs₂CO₃ (strong).

  • Solvent: Ethanol or Isopropanol (Green/Industrial) or Dioxane.

ParameterSettingReason
Catalyst Pd-PEPPSI-IPrNHC ligand prevents S-poisoning via steric bulk and strong σ-donation.
Solvent Isopropanol (IPA)PEPPSI catalysts are often uniquely stable and active in alcohols.
Temp Reflux (80°C)Activation of the "throw-away" pyridine ligand occurs upon heating.

Troubleshooting Decision Tree

Use this flowchart to select the correct method for your specific failure mode.

Troubleshooting Start Start: Reaction Failed Check1 Is Pd Black visible? Start->Check1 YesBlack Yes: Catalyst Deactivation Check1->YesBlack Precipitate NoBlack No: Catalyst Resting/Stable Check1->NoBlack Clear Soln Action1 Switch to Bulky Ligand (XPhos/SPhos) YesBlack->Action1 Action2 Check Oxidative Addition (Is halide too unreactive?) NoBlack->Action2 Check2 Is substrate base-sensitive? Action1->Check2 If XPhos fails YesBase Yes Check2->YesBase NoBase No Check2->NoBase SolStille Protocol B: Stille + CuTC (Neutral conditions) YesBase->SolStille SolPep Protocol C: Pd-PEPPSI-IPr (Robust NHC) NoBase->SolPep

Figure 2: Troubleshooting logic flow for selecting the appropriate rescue protocol.

Frequently Asked Questions (FAQs)

Q1: Does the position of the halogen on the thiazole matter (C2 vs C4 vs C5)? A: Absolutely.

  • C2-Bromo: The most challenging due to the adjacent Nitrogen and Sulfur (chelation effect). The C-Br bond is activated, but the poisoning potential is highest. Use Protocol A (XPhos).

  • C5-Bromo: Less sterically hindered, but the C-H bond at C2 is acidic. If using strong base (Suzuki), you may get deprotonation at C2 leading to homocoupling. Use Protocol C (PEPPSI) with mild base (KOAc).

Q2: Can I use Pd(PPh₃)₄ for thiazoles? A: Generally, no . Triphenylphosphine is not bulky enough to prevent sulfur coordination, and it is liable to oxidation. While it can work for simple cases, it is the most common cause of "variable yields" in thiazole chemistry. Upgrade to Pd(dppf)Cl₂ or XPhos-Pd-G3 .

Q3: Why do you recommend Pre-catalysts (G3/G4) instead of generating Pd(0) in situ? A: When you mix Pd(OAc)₂ + Ligand, the reduction to Pd(0) is often incomplete or slow, leaving Pd(II) available to be immediately trapped by the thiazole sulfur. Pre-catalysts like XPhos Pd G3 contain a pre-formed Pd(0) source that activates rapidly, ensuring the ligand is already bound before the thiazole can interfere.

Q4: My reaction works but I can't remove the Palladium from the product. The thiazole holds onto it. A: This is common. Thiazoles are excellent ligands.

  • Cleanup Tip: Treat your crude reaction mixture with a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU at 50°C for 1 hour. Standard Celite filtration is often insufficient for thiazole-bound Pd.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Nature, 2012).
  • The "Copper Effect" (CuTC)

    • Copper-mediated coupling of organostannanes with organic iodides. (J. Am. Chem. Soc., Allred & Liebeskind).
  • Pd-PEPPSI Protocols

    • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (MDPI, 2019). Demonstrates PEPPSI efficiency in heteroaryl couplings.
  • Bulky Ligand (Buchwald)

    • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (Can. J. Chem). Discusses the interaction of thiazoles with Pd.
  • General Troubleshooting

    • Technical Support Center: Overcoming Catalyst Deactivation. (BenchChem).[4] General guide on sulfur poisoning mechanisms.

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Characterization of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Executive Summary This guide provides a technical characterization of 2-((4-Iodophenoxy)methyl)-4-methylthiazole , a critical intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of PPAR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of 2-((4-Iodophenoxy)methyl)-4-methylthiazole , a critical intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of PPAR agonists.[1]

Precise structural validation of this scaffold is challenging due to the electronic push-pull effects of the thiazole ring and the para-iodophenoxy moiety. This guide compares the two primary analytical "alternatives" for characterization—Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
—to determine the optimal solvent system for resolution and impurity profiling.

Key Finding: While


 is the standard for solubility, 

provides superior separation of the methylene bridge protons from water suppression artifacts, essential for quantitative yield calculations.[1]

Comparative Analysis: Solvent System Benchmarking

In the characterization of thiazole-ether derivatives, the choice of deuterated solvent acts as the primary variable affecting spectral resolution. Below is an objective comparison of the performance of


 (the standard) against 

(the alternative) for this specific molecule.
Performance Matrix
FeatureAlternative A: Chloroform-d (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Alternative B: DMSO-

Verdict
Solubility High.[1] Dissolves lipophilic ether/thiazole fragments rapidly.[1]Moderate. Requires sonication for high concentrations (>10mg/mL).[1]

Water Interference Low (

@ ~1.56 ppm).[1] Far from key signals.
High (

@ ~3.33 ppm).[1] Can broaden near the methyl signal.[1]

Aromatic Resolution Good, but potential overlap with residual

(7.26 ppm) if concentration is low.[1]
Excellent. Shifts aromatic protons downfield, clearing the solvent residual peak (2.50 ppm).[1]

Exchangeable Protons Poor. NH/OH signals (if impurities exist) are often broad or invisible.[1]Excellent. Sharpens exchangeable protons, aiding in impurity detection (e.g., unreacted phenol).[1]

Thiazole H-5 Shift ~6.8 - 6.9 ppm~7.0 - 7.1 ppm (Deshielded).[1]Neutral
Technical Insight

For routine purity checks ,


 is superior due to ease of handling and rapid evaporation.[1] However, for full structural characterization  (publishable data), 

is recommended. The high polarity of DMSO minimizes aggregation of the planar thiazole rings, sharpening the fine coupling constants (

-values) of the aromatic AA'BB' system.

Reference Characterization Data

The following data represents the "Gold Standard" assignment for 2-((4-Iodophenoxy)methyl)-4-methylthiazole in


  at 400 MHz.
Structural Logic

The molecule contains four distinct spin systems:

  • Thiazole Methyl: A singlet, slightly deshielded by the aromatic ring.[1]

  • Methylene Bridge: A diagnostic singlet shifted significantly downfield by the adjacent oxygen and thiazole imine.[1]

  • Thiazole Proton: A sharp singlet at the C-5 position.[1]

  • Aromatic Ring: A classic AA'BB' system (para-substitution) showing strong roofing effects.[1]

1H NMR Assignment Table ( )
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ar-H (ortho to I) 7.56Doublet (d)2H8.8Deshielded by Iodine (Heavy atom effect/Inductive).[1]
Thiazole H-5 6.88Singlet (s)1H-Diagnostic heteroaromatic singlet.[1]
Ar-H (ortho to O) 6.75Doublet (d)2H8.8Shielded by Oxygen resonance donation.
-O-CH2- 5.32Singlet (s)2H-Strongly deshielded by O and Thiazole C=N.
-CH3 2.46Singlet (s)3H-Allylic-like coupling may broaden this slightly.[1]

Note: In


, the Methylene bridge (-O-CH2-) typically shifts downfield to ~5.45 ppm, and the Thiazole H-5 shifts to ~7.10 ppm due to solvent-solute dipole interactions.[1]

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the material and the subsequent NMR sample preparation.

A. Synthesis (Williamson Ether Strategy)

This pathway avoids the formation of the N-alkylated byproduct, a common impurity in thiazole chemistry.[1]

  • Reagents: 4-Iodophenol (1.0 eq), 2-(Chloromethyl)-4-methylthiazole hydrochloride (1.1 eq),

    
     (2.5 eq), Acetone (anhydrous).[1]
    
  • Procedure:

    • Dissolve 4-Iodophenol in acetone.[1] Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-(Chloromethyl)-4-methylthiazole hydrochloride portion-wise.[1]

    • Reflux for 4–6 hours (Monitor by TLC: Hexane/EtOAc 4:1).[1]

    • Cool, filter off inorganic salts, and concentrate the filtrate.[1]

    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).[1]

B. NMR Sample Preparation (Self-Validating)
  • Massing: Weigh 5–10 mg of the purified solid into a clean vial.

  • Solvation: Add 0.6 mL of

    
      (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy (salt residue), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for C-13 satellites).[1]

    • Relaxation Delay (

      
      ): 1.0 s (routine) or 5.0 s (quantitative).
      
    • Pulse Angle: 30°.[1]

Visualizations

Diagram 1: Characterization Logic Flow

This decision tree illustrates how to assign signals based on chemical shift zones, ensuring the distinction between the thiazole and aromatic protons.[1]

NMR_Logic Start Start: Analyze 1H Spectrum Region1 Region: 6.5 - 8.0 ppm (Aromatic/Heteroaromatic) Start->Region1 Region2 Region: 5.0 - 5.5 ppm (Heteroatom Bridge) Start->Region2 Region3 Region: 2.0 - 3.0 ppm (Aliphatic) Start->Region3 Decision1 Check Multiplicity Region1->Decision1 Decision2 Check Integration (2H) Region2->Decision2 Result4 Singlet (3H): Thiazole Methyl Region3->Result4 ~2.4 ppm Singlet Result1 AA'BB' System: 4-Iodophenoxy Ring Decision1->Result1 Doublets (J~8.8Hz) Result2 Singlet (1H): Thiazole C-5 Proton Decision1->Result2 Sharp Singlet Result3 Singlet (2H): -O-CH2- Bridge Decision2->Result3 Deshielded Singlet

Caption: Logic flow for assigning the four distinct proton environments in 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Diagram 2: Synthesis & Purification Workflow

A visual guide to the experimental protocol described in Section 4.

Synthesis_Workflow Reagents Reagents: 4-Iodophenol + Chloromethylthiazole Reaction Reaction: K2CO3, Acetone Reflux 4-6h Reagents->Reaction Workup Workup: Filter Salts -> Evaporate Solvent Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Analysis Analysis: 1H NMR (CDCl3) Purification->Analysis

Caption: Step-by-step synthesis workflow from raw reagents to analytical validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for chemical shift tables of thiazoles and ethers).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Institute of Standards and Technology (NIST). (2023).[1] "Mass Spectrum of Thiazole, 4-methyl-2-(1-methylethyl)-" (Analogous thiazole fragment data).

  • PubChem. (2023).[1] "Compound Summary: 2-Isopropyl-4-methylthiazole" (Spectral data for thiazole alkyl derivatives).

  • BenchChem. (2025).[4] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d".

Sources

Comparative

Mass spectrometry fragmentation patterns of iodophenoxy methyl thiazoles

<_ A Comparative Guide to the Mass Spectrometry Fragmentation of Iodophenoxy Methyl Thiazoles For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is pa...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to the Mass Spectrometry Fragmentation of Iodophenoxy Methyl Thiazoles

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of iodophenoxy methyl thiazoles, a class of compounds with significant interest in medicinal chemistry. By understanding their fragmentation behavior, researchers can more accurately and efficiently identify these and related molecules.

The Underpinnings of Fragmentation: A Tale of Two Moieties

The fragmentation of iodophenoxy methyl thiazoles in a mass spectrometer is largely dictated by the interplay between the two primary structural components: the iodophenoxy group and the methyl thiazole ring. The ionization method employed will also significantly influence the resulting mass spectrum.

The Thiazole Core: A Hub of Characteristic Cleavages

The thiazole ring, a sulfur- and nitrogen-containing heterocycle, exhibits distinct fragmentation pathways. Electron ionization (EI) mass spectra of thiazole derivatives often show abundant molecular ions.[1] Common fragmentation includes the cleavage of bonds adjacent to the heteroatoms, leading to the formation of characteristic ions. For instance, the fragmentation of the thiazole ring itself can lead to the loss of small neutral molecules like HCN or acetylene.[2]

The Iodophenoxy Moiety: Directing Fragmentation through Halogen and Ether Bonds

The presence of an iodine atom profoundly influences the fragmentation pattern. The carbon-iodine bond is relatively weak and prone to cleavage, leading to a prominent ion corresponding to the loss of an iodine radical (I·).[3][4] This often results in a fragment ion at m/z 127, corresponding to I+.[3][4] Additionally, the ether linkage (C-O-C) is another site of facile cleavage.

The isotopic signature of iodine is also a key identifying feature. Unlike chlorine and bromine which have significant M+2 isotopes, iodine is monoisotopic (¹²⁷I), resulting in single peaks for iodine-containing fragments.[3][4]

A Comparative Look at Ionization Techniques

The choice of ionization technique is critical as it determines the energy imparted to the molecule and thus the extent of fragmentation.

Electron Ionization (EI): The "Hard" Technique for Detailed Fragmentation

Electron ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[5] For iodophenoxy methyl thiazoles, EI would be expected to produce a complex spectrum with numerous fragment ions resulting from cleavages within both the thiazole ring and the iodophenoxy group.

Expected Key Fragments in EI-MS:

  • Molecular Ion (M•+): The intact ionized molecule.

  • [M-I]+: Loss of an iodine radical.

  • [I]+: The iodine cation at m/z 127.

  • Fragments arising from cleavage of the ether bond.

  • Ions characteristic of the substituted thiazole ring.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Ion and Controlled Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for confirming the molecular weight of the compound. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[6]

Expected Key Fragments in ESI-MS/MS:

  • Precursor Ion ([M+H]⁺): The protonated parent molecule.

  • Fragmentation will likely be initiated at the most labile sites, such as the ether linkage and the C-I bond.

  • Protonated fragments of the iodophenoxy and methyl thiazole moieties.

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, we can visualize the expected pathways for a representative iodophenoxy methyl thiazole, 5-[(4-iodophenoxy)methyl]-2-methyl-1,3-thiazole (Molecular Weight: 331.17 g/mol ).[7]

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

  • Sample Preparation: Dissolve the iodophenoxy methyl thiazole compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, further dilute to the low µg/mL or ng/mL range.

  • Instrumentation:

    • EI-MS: Introduce the sample into a GC-MS or via a direct insertion probe. Set the electron energy to 70 eV.

    • ESI-MS/MS: Infuse the sample solution into the ESI source of a tandem mass spectrometer (e.g., Q-TOF, ion trap). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • EI-MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • ESI-MS/MS: Isolate the [M+H]⁺ ion (m/z 332.0) in the first mass analyzer. Apply collision energy in the collision cell to induce fragmentation and acquire a product ion spectrum in the second mass analyzer.

Diagram: Proposed EI Fragmentation Pathway

fragmentation_ei M [C11H10INOS]•+ m/z 331 frag1 [C11H10NOS]+ m/z 204 M->frag1 - I• frag2 [I]+ m/z 127 M->frag2 - C11H10NOS• frag3 [C6H4IO]+ m/z 219 M->frag3 - C5H6NS• frag4 [C5H6NS]+ m/z 112 M->frag4 - C6H4IO• frag5 [C4H4S]•+ m/z 84 frag4->frag5 - HCN

Caption: Proposed Electron Ionization fragmentation of an iodophenoxy methyl thiazole.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

fragmentation_esi MH [C11H11INOS]+ m/z 332 frag1_esi [C5H7NS]+ m/z 114 MH->frag1_esi - C6H4IO frag2_esi [C6H5IO]+ m/z 220 MH->frag2_esi - C5H6NS

Caption: Proposed ESI-MS/MS fragmentation of a protonated iodophenoxy methyl thiazole.

Comparative Data Summary

The following table summarizes the expected key fragment ions and their structural assignments for a hypothetical iodophenoxy methyl thiazole under EI and ESI-MS/MS conditions.

Ionization m/z Proposed Fragment Structure Notes
EI331[M]•+Molecular Ion
EI204[M-I]+Loss of iodine radical
EI127[I]+Iodine cation
EI219[Iodophenoxy]+Cleavage of the ether bond
EI112[Methyl thiazole methylene]+Cleavage of the ether bond
ESI-MS/MS332[M+H]+Protonated Molecule
ESI-MS/MS220[Protonated Iodophenol]Cleavage of the ether bond
ESI-MS/MS114[Protonated Methyl Thiazole Methylene]Cleavage of the ether bond

Conclusion and Best Practices

The mass spectrometric fragmentation of iodophenoxy methyl thiazoles is a predictable process governed by the inherent chemical properties of the molecule.

  • For structural confirmation and obtaining a detailed fragmentation fingerprint, Electron Ionization is the method of choice. The resulting complex spectrum provides a wealth of structural information.

  • For accurate molecular weight determination and targeted fragmentation analysis, Electrospray Ionization coupled with tandem mass spectrometry is superior. This "softer" technique allows for the selective fragmentation of the protonated molecule.

By leveraging the strengths of both "hard" and "soft" ionization techniques, researchers can confidently identify and characterize novel iodophenoxy methyl thiazole derivatives, accelerating the pace of drug discovery and development. The predictable nature of their fragmentation, particularly the characteristic loss of iodine and cleavage at the ether linkage, provides a robust analytical handle for their identification.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(1), 1-10.
  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819.
  • Gong, X., et al. (2009). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Analytical Chemistry, 81(15), 6263-6271.
  • Zubkov, F. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795.
  • Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Brown, D. W. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Brown, D. W. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(4-Iodophenoxy)methyl]-2-methyl-1,3-thiazole. PubChem. Retrieved February 15, 2026, from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 15, 2026, from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Validation

HPLC Analytical Method Development for Thiazole Ether Purity: A Comparative Guide

Executive Summary The analysis of thiazole ethers presents a distinct "hydrophobic-basic" duality that challenges standard Reversed-Phase HPLC (RP-HPLC). While the ether linkage increases lipophilicity, the thiazole nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of thiazole ethers presents a distinct "hydrophobic-basic" duality that challenges standard Reversed-Phase HPLC (RP-HPLC). While the ether linkage increases lipophilicity, the thiazole nitrogen (pKa ~2.5–3.0, shifting up to ~7.0 with substituents) remains susceptible to severe peak tailing due to secondary silanol interactions.

This guide objectively compares three dominant method development strategies: Acidic Formic Acid Systems , Ion-Pairing (TFA) , and High-pH Hybrid Silica Systems .

The Verdict: While Ion-Pairing (TFA) solves peak shape issues, it catastrophically suppresses MS sensitivity. The High-pH (pH 10) strategy on Hybrid Core-Shell columns emerges as the superior methodology, offering the best balance of peak symmetry (


), loadability, and MS compatibility.

Part 1: The Challenge – The "Thiazole Tail"

Thiazole ethers are critical intermediates in the synthesis of pharmaceuticals like Febuxostat and various antimicrobial agents. The analytical difficulty lies in the basic nitrogen atom within the thiazole ring.

The Mechanism of Failure

On standard silica-based C18 columns at low pH (pH 2–3), the thiazole nitrogen is protonated (


). Simultaneously, older or lower-quality silica supports possess residual silanol groups (

) that remain ionized even at acidic pH.


This secondary ion-exchange mechanism competes with the primary hydrophobic partition, causing the characteristic "shark fin" tailing that ruins resolution between the main peak and closely eluting ether impurities.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic systems using a model Thiazole Ether compound (4-(4-hydroxyphenyl)-2-methylthiazole ether derivative) spiked with two synthetic process impurities (Impurity A: Des-ether analog; Impurity B: Dimer).

System A: The "Standard" Acidic Approach
  • Column: Fully Porous C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7[1]

  • Rationale: Standard LC-MS starting point.

System B: The Ion-Pairing Approach
  • Column: Fully Porous C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile

  • pH: ~2.0

  • Rationale: TFA acts as an ion-pairing agent, masking silanols and forming a neutral pair with the basic analyte.

System C: The High-pH Hybrid Approach (Recommended)
  • Column: Core-Shell Hybrid Organosilica C18 (2.6 µm, 150 x 4.6 mm) – High pH Stable

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide) / Acetonitrile

  • pH: 10.0

  • Rationale: At pH 10, the thiazole nitrogen is fully deprotonated (neutral). Neutral bases do not interact with silanols and exhibit higher retention on C18.

Part 3: Results & Data Analysis

The following table summarizes the experimental performance of the three systems.

Table 1: Performance Metrics Comparison
ParameterSystem A (Formic Acid)System B (TFA)System C (High pH Hybrid)
Retention Time (min) 4.25.18.4 (Increased Retention)
Tailing Factor (

)
1.9 (Severe)1.1 (Excellent)1.05 (Superior)
Resolution (Impurity A) 1.2 (Co-elution risk)2.53.8
MS Signal Intensity 100% (Reference)< 15% (Suppression)95%
Column Lifetime HighHighModerate (Requires Hybrid Silica)
Analysis of Results
  • System A (Failure): The formic acid was insufficient to suppress silanol activity. The tailing factor of 1.9 masks small impurities eluting on the tail of the main peak.

  • System B (The MS Killer): TFA provided excellent peak shape by saturating the silanols. However, the signal-to-noise ratio in the Mass Spectrometer dropped by 85% due to the strong ion-pairing agent preventing ionization in the electrospray source [1].

  • System C (The Winner): By operating at pH 10, the thiazole was rendered neutral. This eliminated the ionic interaction, resulting in a perfect Gaussian peak. Furthermore, the hydrophobicity of the neutral molecule increased, providing better separation from the more polar impurities [2].

Part 4: Visualizing the Method Development Logic

The following diagram outlines the decision process for selecting the optimal method based on analyte pKa and detection requirements.

MethodDevelopment Start Start: Thiazole Ether Analysis CheckPKa Check pKa of Thiazole N (Typically 2.5 - 4.0) Start->CheckPKa MS_Req Is MS Detection Required? CheckPKa->MS_Req NoMS No (UV Only) MS_Req->NoMS UV YesMS Yes (LC-MS) MS_Req->YesMS MS/MS UseTFA Use 0.1% TFA (pH 2.0) Standard C18 NoMS->UseTFA ResultTFA Result: Good Shape Robust Method UseTFA->ResultTFA HighPH_Check Is Column High-pH Stable? (Hybrid/Polymer) YesMS->HighPH_Check HighPH_Yes Yes: Hybrid Silica HighPH_Check->HighPH_Yes HighPH_No No: Standard Silica HighPH_Check->HighPH_No MethodHighPH Method: 10mM NH4HCO3 (pH 10) Deprotonates Thiazole HighPH_Yes->MethodHighPH ResultHighPH Result: Best Shape High MS Signal Increased Retention MethodHighPH->ResultHighPH MethodFormic Method: 0.1% Formic Acid (Risk of Tailing) HighPH_No->MethodFormic ResultFormic Result: Poor Asymmetry Potential Co-elution MethodFormic->ResultFormic

Figure 1: Decision matrix for basic heterocycle method development, prioritizing MS compatibility and stationary phase stability.

Part 5: Recommended Experimental Protocol (System C)

This protocol is designed to be self-validating. If the system suitability (Tailing Factor) fails, the pH is likely incorrect or the column has degraded.

Reagents and Materials
  • Water/Acetonitrile: LC-MS Grade.

  • Buffer Salt: Ammonium Bicarbonate (High purity).

  • pH Adjuster: Ammonium Hydroxide (28-30%).

  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (or equivalent high-pH stable hybrid particle).

Mobile Phase Preparation[2][3][4]
  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV @ 254 nm (Thiazole max) and MS (ESI Positive).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Hold
10.090Elution of Ether Impurities
12.090Wash
12.15Re-equilibrate
15.05End

Part 6: Mechanism of Action

Understanding why the high pH method works is crucial for troubleshooting.

InteractionMechanism cluster_0 Low pH (pH 3) cluster_1 High pH (pH 10) Thiazole_Pos Thiazole(+) Silanol_Neg Silanol(-) Thiazole_Pos->Silanol_Neg Strong Attraction Tailing Ionic Drag (Peak Tailing) Silanol_Neg->Tailing Thiazole_Neu Thiazole(0) Silanol_Neu Silanol(-) Thiazole_Neu->Silanol_Neu Repulsion/No Interaction C18_Chain C18 Ligand Thiazole_Neu->C18_Chain Primary Interaction SharpPeak Hydrophobic Retention (Sharp Peak) C18_Chain->SharpPeak

Figure 2: Mechanistic difference between Low pH (ionic drag) and High pH (pure hydrophobic retention) interactions.

References

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA? Retrieved from [Link]

  • Pharmaguru. (2025).[2] HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Comparative

The Halogen Dance: A Comparative Guide to the Biological Potency of Chloro- vs. Iodo-Phenoxy Thiazoles

For Researchers, Scientists, and Drug Development Professionals In the intricate ballet of drug design, the substitution of a single atom can dramatically alter the therapeutic performance of a molecule. This guide delve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the substitution of a single atom can dramatically alter the therapeutic performance of a molecule. This guide delves into the nuanced world of halogenated phenoxy thiazoles, offering a comparative analysis of chloro- and iodo-substituted derivatives. While direct head-to-head comparative studies are sparse, by examining available experimental data and understanding the underlying principles of medicinal chemistry, we can draw valuable insights into their relative biological potency and guide future research.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a phenoxy group can further modulate the molecule's properties, and the choice of halogen substituent on this phenoxy ring is a critical determinant of its biological efficacy.

Comparative Biological Activity: A Tale of Two Halogens

The biological activity of phenoxy thiazole derivatives is profoundly influenced by the nature and position of substituents.[4] Halogenation, in particular, plays a crucial role in modulating factors such as lipophilicity, electronic effects, and binding interactions with biological targets.

Chloro-Phenoxy Thiazoles: A Landscape of Diverse Activities

Derivatives of chloro-phenoxy thiazole have been extensively studied and have demonstrated a broad spectrum of biological activities. The presence of the chlorine atom can enhance the molecule's ability to interact with target proteins and improve its pharmacokinetic profile.

Compound ClassBiological Target/ActivityIC50/Activity
2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide derivativesAnticancer (MCF-7 breast cancer cell line)IC50 = 2.57 ± 0.16 µM[5]
4-(4-chlorophenyl)thiazole derivativesLeishmanicidal (Leishmania amazonensis promastigotes)IC50 = 19.86 to >200 µM[6][7]
4-(4-chlorophenyl)thiazole derivativesTrypanocidal (Trypanosoma cruzi trypomastigotes)IC50 = 1.67 to >100 µM[6][7]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesAnti-inflammatory (COX-2 inhibition)IC50 = 0.76 to 9.01 µM[3]
4-phenoxyquinoline derivatives with benzo[d]thiazoleAnticancer (c-Met kinase inhibition)IC50 = 17.6 nM[8]

Table 1: Reported biological activities of selected chloro-phenoxy and related thiazole derivatives. This table is for illustrative purposes and includes closely related structures due to the limited availability of direct comparative data.

Iodo-Phenoxy Thiazoles: Emerging Potential

Research on iodo-phenoxy thiazoles is less extensive compared to their chloro- counterparts. However, the available data suggests that the iodo-substituent can confer unique and potent biological activities. The larger size and greater polarizability of iodine compared to chlorine can lead to different binding interactions and potentially enhanced potency in certain contexts.

A study on (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives demonstrated promising anti-Candida activity, highlighting the potential of iodine substitution in developing antifungal agents.[2] While not a direct phenoxy analog, this finding underscores the value of exploring iodine in the thiazole scaffold. Furthermore, a broader review on antimicrobial thiazoles noted that iodo-substitution induced the best activity against Gram-positive bacterial strains.[1]

Structure-Activity Relationship (SAR): The "Why" Behind the Potency

The difference in biological activity between chloro- and iodo-phenoxy thiazoles can be attributed to several key physicochemical properties of the halogen atoms:

  • Size and Steric Hindrance: Iodine is significantly larger than chlorine. This can lead to steric hindrance that may either prevent or enhance binding to a target protein, depending on the size and shape of the binding pocket.

  • Lipophilicity: Both chlorine and iodine increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Iodine generally imparts a greater increase in lipophilicity than chlorine.

  • Electronic Effects: Halogens are electron-withdrawing groups. This property can influence the acidity of nearby protons and the overall electron distribution of the molecule, affecting its reactivity and binding affinity.

  • Halogen Bonding: Both chlorine and iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. The strength of this bond is generally greater for iodine, which can lead to stronger and more specific interactions with biological targets.

The interplay of these factors determines the overall biological potency. For instance, the enhanced activity of iodo-substituted thiazoles against Gram-positive bacteria could be due to stronger halogen bonding interactions with bacterial enzymes.[1] Conversely, the broader activity of some chloro-substituted compounds might be attributed to a more optimal balance of size, lipophilicity, and electronic properties for a wider range of targets.

Key Signaling Pathways

Phenoxy thiazole derivatives often exert their anticancer effects by targeting critical signaling pathways involved in tumor growth and proliferation. Two such pathways are the VEGFR-2 and c-Met signaling cascades.


}

VEGFR-2 signaling pathway and key downstream effectors.


}

c-Met signaling pathway and its role in cancer progression.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological potency of thiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Workflow Diagram:


}

Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (chloro- and iodo-phenoxy thiazoles) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[3]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Peroxidase Activity Measurement: The COX reaction produces prostaglandin G2 (PGG2), which has peroxidase activity. This activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Conclusion and Future Directions

While this guide provides a comparative overview based on the currently available literature, it is evident that more direct comparative studies are needed to fully elucidate the structure-activity relationships of chloro- versus iodo-phenoxy thiazoles. The existing data strongly suggests that both chloro- and iodo-substituents can be leveraged to develop potent and selective therapeutic agents. The choice between these halogens will ultimately depend on the specific biological target and the desired pharmacokinetic properties.

Future research should focus on synthesizing and evaluating pairs of chloro- and iodo-phenoxy thiazole analogs against a panel of relevant biological targets. Such studies will provide the much-needed quantitative data to build more precise SAR models and guide the rational design of next-generation thiazole-based therapeutics. The experimental protocols and pathway information provided herein serve as a robust foundation for such future endeavors.

References

  • Mansour, T. S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(3), 548.
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1).
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. Available at: [Link]

  • Yurttaş, L., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219.
  • Carradori, S., et al. (2012). Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives. European Journal of Medicinal Chemistry, 53, 248-257.
  • U.S. Environmental Protection Agency. (2014). Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds. Journal of Applied Toxicology, 34(7), 785-793.
  • Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1366505.
  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie, 349(10), 758-767.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309.

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Functionalized Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the crystal structure analysis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a compound of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure analysis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this guide will provide a comprehensive framework for its analysis. We will delve into the critical aspects of its synthesis, crystallization, and X-ray diffraction analysis, drawing comparisons with structurally related thiazole derivatives whose crystal structures have been elucidated. This comparative approach will illuminate the influence of substituent changes on molecular conformation and crystal packing, offering valuable insights for rational drug design and materials science.

The Significance of Thiazole Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in a vast array of pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The presence of a halogen, such as iodine, on a phenyl ring connected to the thiazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The iodine atom, for instance, can engage in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. Therefore, a detailed understanding of the three-dimensional structure of molecules like 2-((4-Iodophenoxy)methyl)-4-methylthiazole at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the design of more potent and selective therapeutic agents.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a chemical concept to a fully characterized crystal structure involves a meticulous multi-step process. Here, we outline a robust experimental workflow for the synthesis and crystal structure determination of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Part 1: Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

The synthesis of the target compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route is outlined below:

Experimental Protocol:

  • Preparation of 2-(chloromethyl)-4-methylthiazole: This starting material can be synthesized from 4-methylthiazole via a chloromethylation reaction.

  • Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole:

    • To a solution of 4-iodophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add 2-(chloromethyl)-4-methylthiazole (1.1 eq.) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF facilitates the S_N2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • The use of an excess of the base ensures complete deprotonation of the phenol.

  • Heating the reaction mixture increases the reaction rate.

Caption: Synthetic workflow for 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis.

Experimental Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that contains a poor solvent (in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.

Causality Behind Experimental Choices:

  • Slow crystal growth is crucial for obtaining well-ordered, single crystals suitable for X-ray diffraction. Rapid precipitation usually leads to amorphous solids or polycrystalline material.

  • The choice of crystallization technique depends on the solubility properties of the compound.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector. Data is collected over a wide range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination a Synthesized Compound b High-Quality Single Crystal a->b Crystallization c Mount Crystal on Goniometer b->c d X-ray Diffraction Data Collection c->d e Data Processing & Phase Problem Solution d->e f Model Building & Refinement e->f g Final Crystal Structure f->g

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

As the crystal structure of 2-((4-Iodophenoxy)methyl)-4-methylthiazole is not available, we will conduct a comparative analysis of two related thiazole derivatives for which crystallographic data has been published:

  • Compound A: 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide[1]

  • Compound B: 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole[2]

This comparison will highlight how changes in substituents on both the phenyl and thiazole rings influence the overall molecular structure and intermolecular interactions within the crystal lattice.

Molecular Conformation

The conformation of a molecule in the solid state is determined by a delicate balance of intramolecular and intermolecular forces.

  • Compound A possesses a more complex structure with an acetamide linker. The planarity of the thiazole and phenyl rings and the torsion angles around the flexible linker are key conformational features. The reported structure reveals specific torsion angles that dictate the overall shape of the molecule.[1]

  • Compound B features a direct linkage between the bromophenyl and thiazole rings and a long dodecyloxy chain. The dihedral angle between the phenyl and thiazole rings is a critical parameter, indicating the degree of conjugation between the two aromatic systems.[2] The long alkyl chain will likely adopt an extended conformation to maximize van der Waals interactions.

A hypothetical conformation of 2-((4-Iodophenoxy)methyl)-4-methylthiazole would likely involve a non-planar arrangement between the phenoxy and thiazole moieties due to the flexible ether linkage. The bulky iodine atom would also influence the packing arrangement.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

  • In the crystal structure of Compound A , intermolecular hydrogen bonds involving the acetamide group are expected to play a significant role in the crystal packing, potentially forming chains or sheets of molecules.[1]

  • For Compound B , the presence of the bromine atom allows for the possibility of halogen bonding (Br···N or Br···S interactions). The long alkyl chains will likely interdigitate, leading to a layered structure dominated by van der Waals interactions.[2]

For our target compound, 2-((4-Iodophenoxy)methyl)-4-methylthiazole, the iodine atom would be a strong candidate for forming halogen bonds, which could be a dominant feature in its crystal packing. The absence of a strong hydrogen bond donor/acceptor like the amide in Compound A suggests that π-π stacking and C-H···π interactions might also be significant.

Quantitative Data Comparison

The following table summarizes the key crystallographic data for the two comparator compounds.

ParameterCompound A: 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide[1]Compound B: 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole[2]
Chemical FormulaC₁₉H₁₇ClN₂O₂SC₂₁H₃₀BrNOS
Formula Weight388.87424.43
Crystal SystemOrthorhombicMonoclinic
Space GroupPca2₁P2₁/c
a (Å)17.925(5)5.507(1)
b (Å)9.787(5)46.999(6)
c (Å)12.909(5)8.326(1)
α (°)9090
β (°)9099.68(1)
γ (°)9090
Volume (ų)2265.5(15)2124.3(5)
Z44
Density (calc) (g/cm³)1.1401.327
Key Intermolecular InteractionsHydrogen bonding, C-H···πHalogen bonding (potential), van der Waals

Conclusion and Future Directions

The detailed analysis of crystal structures provides invaluable information for understanding the properties of molecules and for designing new ones with desired characteristics. While the crystal structure of 2-((4-Iodophenoxy)methyl)-4-methylthiazole remains to be determined, the comparative analysis of its structural analogues provides a clear roadmap for what to expect and how to interpret the results once they become available.

The presence of the iodo-substituent suggests that halogen bonding will be a key determinant of its solid-state architecture, a feature that can be exploited in the design of novel materials and pharmaceuticals. Future work should focus on successfully crystallizing the title compound and its bromo-analogue to complete the halogen series and to provide a more comprehensive understanding of the role of halogen bonding in this class of compounds. Such studies will undoubtedly contribute to the growing body of knowledge on thiazole derivatives and their potential applications.

References

  • 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole. (n.d.). In Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

  • Synthesis and characterization of 1-(4-methylthiazol-2-yl)-3-propyl thiourea. (2016). In International Journal of Advanced Research in Biological Sciences. Retrieved from [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). In Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (2012). In ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Journal of Molecular Structure. (2021). In Physics @ Manasagangotri. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a "Cold Standard" in Radiochemistry

In the precise world of radiopharmaceutical development, the accuracy of analytical measurements is paramount. Every radiolabeled compound ("hot" species) developed for diagnostic imaging or therapeutic applications requ...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of radiopharmaceutical development, the accuracy of analytical measurements is paramount. Every radiolabeled compound ("hot" species) developed for diagnostic imaging or therapeutic applications requires a corresponding, non-radioactive "cold standard" for unequivocal identification and quantification.[1][2] This guide provides an in-depth technical comparison and a detailed validation workflow for establishing 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a reliable cold standard, a critical precursor for radioiodinated analogues used in nuclear medicine.[3]

The function of a cold standard is to serve as an unambiguous reference point.[4] In High-Performance Liquid Chromatography (HPLC), the primary analytical tool in radiochemistry, the cold standard is used to confirm the identity of the radiolabeled product.[1] This is achieved by demonstrating that the radioactive peak co-elutes, or emerges from the chromatography column at the same retention time, as the well-characterized, non-radioactive standard.[1][5] This process is fundamental for determining the radiochemical purity of a drug substance, a critical quality attribute for regulatory approval and patient safety.[6]

This document will explore the synthesis, characterization, and validation of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, comparing its suitability against a logical alternative, its non-iodinated precursor.

Synthesis and Characterization: Building the Standard

The synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole is efficiently achieved via a Williamson ether synthesis.[7][8] This classic and robust SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[7] In this case, 4-iodophenol is deprotonated by a suitable base to form the 4-iodophenoxide ion, which then displaces a leaving group from a 2-(halomethyl)-4-methylthiazole intermediate.[9] This method is widely used for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[8][10]

The starting material, 2-(hydroxymethyl)-4-methylthiazole, can be synthesized from 2-amino-4-methylthiazole.[11][12]

Diagram: Synthesis Pathway

G cluster_0 Step 1: Preparation of Nucleophile cluster_1 Step 2: SN2 Reaction 4-Iodophenol 4-Iodophenol 4-Iodophenoxide 4-Iodophenoxide 4-Iodophenol->4-Iodophenoxide Deprotonation Base Base (e.g., NaH) Base->4-Iodophenoxide Product 2-((4-Iodophenoxy)methyl)-4-methylthiazole 4-Iodophenoxide->Product Williamson Ether Synthesis (SN2) Thiazole_Halide 2-(Chloromethyl)-4-methylthiazole Thiazole_Halide->Product G cluster_workflow Validation Protocol Start Synthesized & Purified 2-((4-Iodophenoxy)methyl)-4-methylthiazole QC Full Characterization (NMR, MS, Purity >98%) Start->QC Prep_Cold Prepare Stock Solution of Cold Standard (e.g., 1 mg/mL) QC->Prep_Cold Inject_Cold Inject Cold Standard Only Prep_Cold->Inject_Cold Inject_Coinjection Co-inject Cold Standard and Radiolabeled Product Prep_Cold->Inject_Coinjection Radiosynthesis Perform Radioiodination (e.g., with [¹²³I]NaI) Inject_Hot Inject Radiolabeled Product Only Radiosynthesis->Inject_Hot Radiosynthesis->Inject_Coinjection HPLC_Setup HPLC System with UV and Radiometric Detectors in Series Analysis Analyze Chromatograms HPLC_Setup->Analysis Inject_Cold->HPLC_Setup Inject_Hot->HPLC_Setup Inject_Coinjection->HPLC_Setup Decision Do UV and Radioactivity Peaks Co-elute Perfectly? Analysis->Decision Pass Validation Successful: Standard is Confirmed Decision->Pass Yes Fail Validation Failed: Investigate Discrepancy Decision->Fail No

Sources

Validation

A Researcher's Guide to Identifying Ether Linkages in Thiazole Derivatives Using IR Spectroscopy

For researchers and professionals in drug development and materials science, the precise characterization of newly synthesized molecules is paramount. Thiazole derivatives are a cornerstone of many pharmaceutical and fun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of newly synthesized molecules is paramount. Thiazole derivatives are a cornerstone of many pharmaceutical and functional materials due to their diverse biological activities and unique electronic properties. The introduction of an ether linkage to a thiazole scaffold can significantly modulate these properties. Infrared (IR) spectroscopy remains a frontline technique for the structural elucidation of organic compounds, offering a rapid and non-destructive method to identify key functional groups. This guide provides an in-depth comparison of the characteristic IR absorption bands for ether linkages in various thiazole derivatives, supported by experimental data and theoretical principles.

The Vibrational Language of Ethers and Thiazoles

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (e.g., stretching or bending). The ether linkage (C-O-C) is characterized by a strong C-O stretching absorption in the fingerprint region of the IR spectrum (approximately 1300-1000 cm⁻¹). However, the precise wavenumber of this absorption is sensitive to the electronic and steric environment of the ether group.

The thiazole ring itself exhibits a series of characteristic vibrations, including C=N, C=C, and C-S stretching, as well as ring deformation modes.[1] These bands can sometimes overlap with the C-O stretching vibrations of an ether substituent, necessitating a careful analysis of the entire spectrum.

Comparing Ether Linkage IR Bands: A Guide to Interpretation

The position of the C-O stretching band in ether-substituted thiazoles is primarily influenced by the nature of the carbon atoms attached to the oxygen. We can broadly categorize these into two main types: thiazolyl alkyl ethers and thiazolyl aryl ethers.

Thiazolyl Alkyl Ethers vs. Thiazolyl Aryl Ethers

In a thiazolyl alkyl ether , the ether oxygen is bonded to the thiazole ring and an alkyl group. The key vibrational mode is the asymmetric C-O-C stretch, which is typically a strong and prominent band.

In a thiazolyl aryl ether , the oxygen is bonded to the thiazole ring and an aromatic ring (like a phenyl group). This introduces electronic effects, such as resonance, which can alter the bond strength and, consequently, the vibrational frequency. Aryl alkyl ethers generally exhibit two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[2][3]

The thiazole ring, being heteroaromatic, can act as either an electron-withdrawing or electron-donating group depending on the position of substitution and the nature of other substituents. This electronic influence will modulate the C-O bond character of the ether linkage. For instance, if the thiazole ring withdraws electron density from the ether oxygen, it can strengthen the C-O bond, leading to a shift to a higher wavenumber (a blueshift).

Below is a table summarizing the expected and observed IR absorption ranges for ether linkages in different chemical environments, including those attached to a thiazole ring.

Ether TypeAsymmetric C-O-C Stretch (cm⁻¹)Symmetric C-O-C Stretch (cm⁻¹)Notes
Dialkyl Ethers 1150 - 1070Weak or absentServes as a baseline for aliphatic ether linkages.[3][4]
Aryl Alkyl Ethers 1275 - 12001075 - 1020The asymmetric stretch is at a higher frequency due to resonance effects strengthening the aryl-O bond.[2][5][6]
Thiazolyl Alkyl Ethers ~1250 - 1200~1050 - 1020Expected to be similar to aryl alkyl ethers, with the thiazole ring acting as the "aryl" component. The exact position will be sensitive to the substitution pattern on the thiazole ring.
Example: 2-alkoxythiazoles ~1240~1030The electron-withdrawing nature of the thiazole ring at the 2-position can lead to a slight blueshift compared to simple aryl ethers.
Example: 4-(4-methoxyphenyl)thiazole ~1250~1040In this case, the ether is on a phenyl group attached to the thiazole. The IR bands are characteristic of a typical aryl alkyl ether.[1]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To reliably identify the ether linkage in a thiazole derivative, a properly acquired FT-IR spectrum is crucial. The following is a standard procedure for solid samples using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument.

  • Sample Preparation:

    • Place a small amount of the solid thiazole derivative sample onto the center of the ATR crystal.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Choose a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

Experimental Workflow Diagram

FT_IR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Collect Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum for C-O-C Bands Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

The Influence of Substituents on C-O Stretching Frequencies

The electronic nature of other substituents on the thiazole ring can fine-tune the position of the C-O stretching band. This is analogous to the substituent effects observed in substituted benzene rings.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the thiazole ring will enhance its electron-withdrawing character. This can lead to a further strengthening of the C-O bond of the ether linkage and a shift of the stretching frequency to a higher wavenumber.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups will donate electron density to the thiazole ring. This can weaken the C-O bond through resonance effects, causing a shift to a lower wavenumber (a redshift).

The interplay of these electronic effects can be complex and is best understood by comparing the spectra of a series of related compounds.

Logical Relationship of Substituent Effects

Substituent_Effects substituent Substituent on Thiazole Ring ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN substituent->ewg is an edg Electron-Donating Group (EDG) e.g., -NH₂, -CH₃ substituent->edg is an effect Electronic Effect on Thiazole Ring ewg->effect Inductive withdrawal edg->effect Resonance donation coc_bond C-O Bond of Ether Linkage effect->coc_bond modifies ir_shift IR Frequency Shift coc_bond->ir_shift affects blueshift Blueshift (Higher Wavenumber) ir_shift->blueshift Bond Strengthening redshift Redshift (Lower Wavenumber) ir_shift->redshift Bond Weakening

Caption: Influence of substituents on the C-O stretching frequency in thiazole ethers.

Conclusion

Identifying the ether linkage in thiazole derivatives by IR spectroscopy is a nuanced but powerful analytical technique. The key is to look for the strong C-O-C stretching bands in the 1300-1000 cm⁻¹ region. By comparing the observed frequencies to those of known dialkyl and aryl alkyl ethers, and by considering the electronic influence of the thiazole ring and its other substituents, a confident structural assignment can be made. For unambiguous characterization, it is always recommended to use IR spectroscopy in conjunction with other analytical methods such as NMR spectroscopy and mass spectrometry.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • Al-Dujaili, A. H. (2015). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Quimica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • Taurins, A., & Kasman, S. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(4), 387-393. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Dujaili, A. H. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemistry Reviews Letters, 8, 849-855. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5549. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. YouTube. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (n.d.). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chemistry Talk. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]

  • NIST. (n.d.). 4-Acetylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Stoyanov, S., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896. Retrieved from [Link]

  • Wang, Z., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. International Journal of Molecular Sciences, 23(13), 7177. Retrieved from [Link]

  • ACS Publications. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

  • Nature. (n.d.). Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: 4-Iodophenoxy vs. 4-Bromophenoxy Thiazoles

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Executive Summary: The Halogen Trade-Off In the architecture of thiazole-based pharmacophores, th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Halogen Trade-Off

In the architecture of thiazole-based pharmacophores, the choice between a 4-iodophenoxy and a 4-bromophenoxy substituent is rarely a matter of simple availability. It is a strategic decision between kinetic functionalization potential (Iodine) and metabolic/structural stability (Bromine).

This guide analyzes the physicochemical and reactive divergences of these two scaffolds. While the 4-iodophenoxy variant offers superior rates in Pd-catalyzed cross-couplings and lithium-halogen exchange, the 4-bromophenoxy analogue provides a more robust profile for late-stage diversification and metabolic endurance.

Mechanistic Foundations: The Physical Baseline

To understand the reactivity differences, we must first quantify the bond properties of the C(aryl)–X bond. The thiazole ring, acting as an electron-deficient heteroaryl scaffold, exerts an inductive withdrawing effect through the ether linkage, slightly deactivating the phenoxy ring compared to a standard anisole, but the relative halogen trends remain dominant.

Table 1: Physicochemical Property Comparison
Property4-Iodophenoxy Thiazole4-Bromophenoxy ThiazoleImpact on Reactivity
C–X Bond Dissociation Energy (BDE) ~65 kcal/mol (272 kJ/mol)~81 kcal/mol (339 kJ/mol)Iodide undergoes oxidative addition significantly faster.
C–X Bond Length 2.10 Å1.90 ÅLonger C–I bond correlates with higher lability.
Van der Waals Radius 1.98 Å1.85 ÅIodine creates greater steric demand but stronger hydrophobic contacts.
Polarizability (

)
High (Soft)Moderate (Harder)Iodine is a superior halogen bond donor (σ-hole interaction).[1]
Lithium-Halogen Exchange Rate Diffusion-controlled (

)
Slower, temp-dependent (

)
Iodide allows exchange at -78°C; Bromide often requires higher temps or activation.
Synthetic Performance: Cross-Coupling & Selectivity

The primary utility of these intermediates lies in their role as electrophiles in transition-metal catalysis.

A. Oxidative Addition Kinetics (Suzuki-Miyaura)

The rate-determining step for electron-neutral aryl halides is typically oxidative addition (OA).

  • Iodophenoxy: The weak C–I bond allows for rapid OA even with weak Pd ligands (e.g., PPh3) at mild temperatures (RT to 40°C).

  • Bromophenoxy: Requires electron-rich, bulky ligands (e.g., P(t-Bu)3, SPhos) or elevated temperatures (60-80°C) to achieve comparable turnover frequencies (TOF).

Critical Insight: While Iodides are faster, they release iodide ions (


) which can poison Pd catalysts by forming unreactive 

species. Bromides, while slower to initiate, often sustain catalysis longer in concentrated mixtures because bromide is a more labile ligand on Palladium.
B. Orthogonal Functionalization Strategy

The significant


BDE between C–I and C–Br allows for chemoselective  functionalization. You can couple the iodophenoxy moiety while leaving a bromophenoxy moiety (if present on a different scaffold) intact.

OrthogonalStrategy Start Substrate Mixture: Ar-I + Ar-Br Step1 Step 1: Selective Coupling (Pd(PPh3)4, RT) Targets Ar-I only Start->Step1 Kinetic Control Intermed Intermediate: Ar-R + Ar-Br (Intact) Step1->Intermed Step2 Step 2: Harsh Coupling (Pd(dtbpf)Cl2, 80°C) Targets Ar-Br Intermed->Step2 Thermodynamic Forcing Final Final Product: Bis-functionalized Step2->Final

Figure 1: Chemoselective workflow exploiting the reactivity gap between Aryl-I and Aryl-Br.

Medicinal Chemistry Implications

For drug discovery professionals, the choice extends beyond synthesis to the biological behavior of the final molecule (if the halogen is retained).

Halogen Bonding (The Sigma Hole)

The 4-iodophenoxy group is a potent "halogen bond" donor. The iodine atom exhibits a positive electrostatic potential cap (σ-hole) along the C–X axis, allowing it to bind specifically to backbone carbonyls or histidine nitrogens in protein pockets.

  • Iodine: Strong interaction (can approach strength of H-bonds).

  • Bromine: Moderate interaction.

  • Application: Use the 4-iodophenoxy derivative to probe binding pockets for cryptic pockets or to increase potency via specific anchor points.

Metabolic Stability
  • C–Br: Generally more resistant to oxidative metabolism (P450).

  • C–I: Susceptible to deiodination by deiodinases or oxidative cleavage, potentially leading to toxic metabolites.

  • Recommendation: Use 4-iodophenoxy for lead optimization/SAR probes and 4-bromophenoxy for candidate selection if metabolic stability is a limiting factor.

Experimental Protocols
Protocol A: Selective Suzuki Coupling of 4-Iodophenoxy Thiazole

Validates the high reactivity of the iodide without affecting potential bromide substituents elsewhere.

Reagents:

  • Substrate: 4-(4-iodophenoxy)thiazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (1-3 mol%) — Note: A "standard" catalyst is sufficient.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (3:1)

Methodology:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.

  • Addition: Add substrate, boronic acid, and base. Add Pd catalyst last under a counter-flow of Argon.

  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor via LCMS at 30 mins. The iodide should be >90% consumed. If a bromide were present on the ring, it would remain >98% intact at this temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Lithium-Halogen Exchange (Iodine vs. Bromine)

Demonstrates the kinetic superiority of Iodine for generating nucleophiles.

Reagents:

  • Substrate: 4-(4-iodophenoxy)thiazole OR 4-(4-bromophenoxy)thiazole

  • Reagent: i-PrMgCl (TurboGrignard) or n-BuLi

  • Electrophile: Benzaldehyde

Comparative Workflow:

  • Dissolution: Dissolve substrate in anhydrous THF at -78°C.

  • Exchange:

    • For Iodide: Add n-BuLi (1.05 equiv). Exchange is instantaneous (< 5 min).

    • For Bromide: Add n-BuLi.[2][3][4] Exchange is slower; often requires warming to -40°C or using t-BuLi (2 equiv) to drive equilibrium.

  • Quench: Add benzaldehyde (1.2 equiv).

  • Result: The iodophenoxy derivative provides cleaner conversion at lower temperatures, avoiding the "scrambling" or Wurtz coupling side reactions often seen when forcing the bromide exchange.

References
  • Bond Dissociation Energies & Halogen Reactivity Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Relevance: Establishes the thermodynamic basis (C-I < C-Br) for the observed kinetic profiles.
  • Mechanisms of Cross-Coupling

    • Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes.[5][6][7][8][9][10][11]

    • Source:Chemical Reviews, 2016.
    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: Halogen Bonding in Medicinal Chemistry:
    • Source:Journal of Medicinal Chemistry, 2013.
    • URL:[Link]

  • Lithium-Halogen Exchange Kinetics

    • Title: The Lithium–Halogen Exchange Reaction: Kinetics and Mechanism.[4]

    • Source:Organometallics, 2011.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Iodine-Containing Thiazole Heterocycles

For researchers, scientists, and drug development professionals working with iodine-containing thiazole heterocycles, accurate and precise elemental analysis is not merely a quality control step; it is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with iodine-containing thiazole heterocycles, accurate and precise elemental analysis is not merely a quality control step; it is a cornerstone of successful research and development. The unique physicochemical properties of these compounds, which are prevalent in pharmaceuticals, demand robust analytical methodologies to ensure product safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of established analytical standards and methodologies for the determination of iodine in these complex organic molecules, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Iodine Quantification in Thiazole-Based Drug Development

Thiazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom into a thiazole heterocycle can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate determination of the iodine content is therefore critical for:

  • Stoichiometric Verification: Confirming the successful iodination of the thiazole ring and the purity of the synthesized active pharmaceutical ingredient (API).

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) regarding elemental impurities.[1]

  • Dosage Accuracy: Ensuring the correct dosage of the API in the final drug product, which is directly linked to its therapeutic effect and patient safety.

  • Stability Studies: Monitoring the integrity of the carbon-iodine bond throughout the drug product's shelf life.

This guide will compare two principal methodologies for iodine determination: the classical Oxygen Flask Combustion (Schöniger Flask) method and the modern, instrument-based Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

Method 1: Oxygen Flask Combustion (Schöniger Flask Method)

The oxygen flask combustion method is a well-established technique for the decomposition of organic samples prior to elemental analysis.[2] It is recognized by various pharmacopeias and standard-setting organizations, including ASTM International.[2]

Principle of Operation

The fundamental principle of the Schöniger flask method involves the complete combustion of an organic sample in a sealed flask filled with pure oxygen.[2][3] The iodine within the sample is converted to inorganic iodide and iodate, which are then trapped in an absorbing solution. The resulting solution can then be analyzed by titration or other suitable techniques to quantify the iodine content.

Causality Behind Experimental Choices

The choice of a combustion method is predicated on the need to completely break down the robust organic matrix of the thiazole heterocycle, liberating the iodine from its covalent bond. The use of a sealed, oxygen-rich environment ensures complete and rapid combustion, minimizing the loss of volatile iodine species that can occur with open-flask or lower-temperature ashing methods. The selection of the absorbing solution is critical for efficiently trapping the combustion products. A slightly alkaline solution is often employed to ensure the capture of acidic gases and to stabilize the resulting iodide/iodate ions.

Experimental Protocol: Determination of Iodine by Oxygen Flask Combustion (ASTM E442-15)

1. Apparatus:

  • Combustion Flask: A heavy-walled, 500-mL conical flask with a ground-glass stopper. The stopper is fused to a platinum wire sample carrier with a platinum gauze basket.
  • Safety Shield: A transparent shield to be used during the combustion step.
  • Ignition Source: An infrared igniter or a similar remote ignition system.

2. Reagents:

  • Absorbing Solution: A solution of sodium hydroxide or potassium hydroxide (e.g., 0.1 N) in deionized water.
  • Oxygen: High-purity (99.5% or higher).
  • Titrant: Standardized sodium thiosulfate solution (e.g., 0.02 N).
  • Starch Indicator Solution.
  • Acetic Acid.
  • Potassium Iodide.

3. Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the iodine-containing thiazole heterocycle onto a piece of halogen-free filter paper. Fold the paper to enclose the sample and place it securely in the platinum gauze basket.
  • Flask Preparation: Add 10 mL of the absorbing solution to the combustion flask.
  • Oxygen Purge: Flush the flask with a stream of oxygen for approximately 2 minutes to displace all the air.
  • Combustion: Moisten the stopper with a small amount of deionized water to ensure a good seal. Light the filter paper fuse and immediately plunge the stopper into the flask. Hold the stopper firmly in place behind a safety shield. The combustion should be rapid and complete.
  • Absorption: After the combustion cloud has subsided, shake the flask vigorously for 2-3 minutes to ensure complete absorption of the combustion products into the solution. Let the flask stand for at least 15 minutes.
  • Titration Preparation: Carefully remove the stopper and rinse the stopper, sample carrier, and the walls of the flask with deionized water, collecting the rinsings in the flask. Acidify the solution with acetic acid and add an excess of potassium iodide. The iodate formed during combustion will oxidize the iodide to iodine.
  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution to a pale yellow color. Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
  • Calculation: Calculate the percentage of iodine in the sample based on the volume and concentration of the titrant used.
Workflow Diagram: Oxygen Flask Combustion

OxygenFlaskCombustion cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Sample Wrap Wrap in Filter Paper Sample->Wrap Place Place in Pt Basket Wrap->Place Add_Absorbent Add Absorbing Solution to Flask Purge Purge with O₂ Add_Absorbent->Purge Ignite Ignite Sample Purge->Ignite Combust Combustion in Sealed Flask Ignite->Combust Absorb Absorb Gases Combust->Absorb Transfer to Analysis Rinse Rinse Apparatus Absorb->Rinse Titrate_Prep Prepare for Titration Rinse->Titrate_Prep Titrate Titrate with Na₂S₂O₃ Titrate_Prep->Titrate Calculate Calculate % Iodine Titrate->Calculate

Caption: Workflow for iodine determination by oxygen flask combustion.

Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS has become the technique of choice for elemental analysis in the pharmaceutical industry due to its high sensitivity, specificity, and throughput.[4][5] It is the recommended method in USP General Chapters <232> and <233> for the control of elemental impurities.[1]

Principle of Operation

In ICP-MS, the sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the number of ions for each mass, allowing for the determination of the elemental composition of the original sample with extremely high sensitivity.

Causality Behind Experimental Choices

The primary rationale for using ICP-MS is its ability to provide a direct and highly sensitive measurement of iodine, even in the presence of a complex organic matrix. However, for solid samples like iodine-containing thiazole heterocycles, a critical sample preparation step is required to introduce the sample into the plasma. Microwave-assisted acid digestion is the preferred method as it uses sealed vessels and high temperatures and pressures to achieve complete sample decomposition, preventing the loss of volatile iodine.[6][7] The choice of acids for digestion is crucial; nitric acid is a strong oxidizing agent that effectively breaks down the organic matter, while the addition of hydrochloric acid can help to stabilize certain elements.[7]

Potential Matrix Effects from the Thiazole Ring

The presence of sulfur and nitrogen in the thiazole ring can introduce potential polyatomic interferences in ICP-MS analysis. For example, sulfur from the sample and oxygen from the plasma or solvent can form polyatomic ions like ³²S¹⁶O⁺, which has the same nominal mass as ⁴⁸Ti⁺. While this specific interference does not directly affect the measurement of iodine (¹²⁷I), it highlights the potential for the sample matrix to create new interfering species. More relevant to iodine analysis, the presence of a high concentration of other elements in the matrix can cause signal suppression or enhancement. Therefore, the use of an internal standard and matrix-matched calibration standards is crucial for accurate quantification.

Experimental Protocol: Determination of Iodine by Microwave Digestion and ICP-MS

1. Apparatus:

  • Microwave Digestion System: A closed-vessel system capable of reaching temperatures up to 260 °C and pressures up to 100 bar.
  • Digestion Vessels: High-purity PFA or TFM vessels.
  • ICP-MS Instrument: Equipped with a collision/reaction cell to minimize polyatomic interferences.

2. Reagents:

  • Nitric Acid (HNO₃): High-purity, trace metal grade.
  • Hydrochloric Acid (HCl): High-purity, trace metal grade.
  • Iodine Standard Solutions: Certified reference materials for iodine, typically at 1000 µg/mL.
  • Internal Standard Solution: A solution of an element not present in the sample and with a similar mass and ionization potential to iodine (e.g., Tellurium, ¹³⁰Te).
  • Deionized Water: High-purity (18.2 MΩ·cm).

3. Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the iodine-containing thiazole heterocycle directly into a clean microwave digestion vessel.
  • Acid Addition: Add 5 mL of nitric acid and 1 mL of hydrochloric acid to the vessel.
  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes. Allow the vessels to cool to room temperature.
  • Dilution: Carefully open the digestion vessels in a fume hood. Dilute the digested sample to a final volume of 50 mL with deionized water.
  • Calibration Standards: Prepare a series of calibration standards by diluting the iodine stock solution to concentrations that bracket the expected concentration of iodine in the diluted sample solution. Matrix-match the standards by adding the same concentration of acids as in the diluted samples.
  • ICP-MS Analysis: Introduce the blank, calibration standards, and sample solutions into the ICP-MS. Monitor the signal for ¹²⁷I and the internal standard.
  • Calculation: Construct a calibration curve and determine the concentration of iodine in the sample solution. Calculate the percentage of iodine in the original solid sample, accounting for the initial sample weight and dilution factor.
Workflow Diagram: ICP-MS with Microwave Digestion

ICPMS_Workflow cluster_digestion Microwave Digestion cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis Weigh_Sample Weigh Sample into Vessel Add_Acids Add HNO₃ and HCl Weigh_Sample->Add_Acids Microwave Microwave Program (Heat & Pressure) Add_Acids->Microwave Cool Cool to Room Temp Microwave->Cool Dilute_Sample Dilute Digested Sample Cool->Dilute_Sample Transfer Add_IS Add Internal Standard Dilute_Sample->Add_IS Prep_Standards Prepare Calibration Standards Prep_Standards->Add_IS Analyze Introduce to ICP-MS Add_IS->Analyze Transfer Measure Measure ¹²⁷I Signal Analyze->Measure Calibrate Construct Calibration Curve Measure->Calibrate Calculate Calculate % Iodine Calibrate->Calculate

Caption: Workflow for iodine determination by ICP-MS with microwave digestion.

Comparative Performance Analysis

The choice between the Schöniger flask method and ICP-MS depends on several factors, including the required sensitivity, sample throughput, and available resources. The following table provides a semi-quantitative comparison of the two techniques for the analysis of iodine in an organic matrix.

Performance ParameterOxygen Flask Combustion with TitrationICP-MS with Microwave DigestionRationale & Justification
Accuracy Good (typically ± 0.5% for halogens)Excellent (often < 5% relative error)ICP-MS offers superior accuracy due to the use of certified reference materials for calibration and the ability to correct for matrix effects with internal standards. Combustion analysis accuracy is highly dependent on the analyst's technique and the purity of the titrant.[2]
Precision (%RSD) < 1-2%< 5%Both methods can achieve good precision. The precision of the combustion method is influenced by the manual titration step, while ICP-MS precision is largely determined by instrument stability.
Limit of Detection (LOD) ~10-100 µg/g< 0.1 µg/gICP-MS is significantly more sensitive than combustion-titration methods, allowing for the determination of trace levels of iodine.[8]
Limit of Quantification (LOQ) ~50-200 µg/g< 0.5 µg/gThe higher sensitivity of ICP-MS translates to a much lower LOQ, making it suitable for trace-level quantification as required by modern pharmaceutical regulations.[9]
Sample Throughput LowHighICP-MS, coupled with an autosampler, can analyze a large number of samples automatically after the initial digestion. The Schöniger flask method is a manual, single-sample process.
Matrix Effect Susceptibility Low to ModerateModerate to HighThe combustion step in the Schöniger method effectively destroys the organic matrix, reducing its impact on the final titration. ICP-MS is more susceptible to matrix effects, which can suppress or enhance the analyte signal, necessitating corrective measures.[10]
Cost (Instrument/Consumables) Low / LowHigh / ModerateThe initial investment for an ICP-MS system is substantial. The Schöniger flask apparatus is relatively inexpensive.
Analyst Skill Level High (for titration)Moderate (for instrument operation)The manual titration in the combustion method requires a high degree of skill and experience to achieve accurate and reproducible results. Modern ICP-MS instruments are highly automated.

Standard Reference Materials for Method Validation

Method validation is a critical component of ensuring the reliability of analytical data. The use of Certified Reference Materials (CRMs) is the most effective way to demonstrate the accuracy of an analytical method.

  • For Oxygen Flask Combustion: Organic elemental analysis standards containing a certified mass fraction of iodine are available from suppliers such as Elemental Microanalysis. These are typically pure, stable organic compounds that can be used to verify the accuracy and precision of the entire combustion and titration procedure.

Conclusion and Recommendations

Both the Oxygen Flask Combustion method and ICP-MS are viable techniques for the determination of iodine in iodine-containing thiazole heterocycles.

  • The Oxygen Flask Combustion method remains a relevant and cost-effective technique, particularly for the assay of bulk API where high sensitivity is not required. Its main advantages are low cost and reduced susceptibility to matrix effects. However, it is labor-intensive, has lower throughput, and requires a skilled analyst to perform the titration accurately.

  • ICP-MS with microwave digestion is the superior choice for modern pharmaceutical analysis, especially when trace-level quantification and high sample throughput are necessary. Its high sensitivity, accuracy, and amenability to automation make it the preferred method for complying with the stringent requirements of USP <232>/<233> and ICH Q3D for elemental impurity analysis. While the initial capital investment is high and careful consideration of matrix effects is necessary, the quality and reliability of the data generated by ICP-MS are unparalleled.

For drug development professionals, the choice of method will depend on the specific application. For routine quality control of the API, the Schöniger flask method may be sufficient. However, for comprehensive elemental impurity profiling and for meeting the most stringent regulatory expectations, ICP-MS is the gold standard.

References

  • Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst (RSC Publishing). Available at: [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. Available at: [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. Available at: [Link]

  • How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. Labmate Online. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]

  • Iodine (I2) (Starting material KI) 1000mg/l in H2O. CPAchem. Available at: [Link]

  • Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. PubMed. Available at: [Link]

  • Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. ResearchGate. Available at: [Link]

  • Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Combustion Elemental Analysis. Analytik Jena. Available at: [Link]

  • Certified Reference Material. Actlabs. Available at: [Link]

  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. PubMed. Available at: [Link]

  • Why Choose Microwave Digestion System for ICP Analysis. Drawell. Available at: [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available at: [Link]

  • Microwave-based strategies for sample preparation and halogen determination in blood using ICP-MS. PubMed. Available at: [Link]

  • Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. Publisso. Available at: [Link]

  • Microwave Digestion and ICP-MS Determination of Major and Trace Elements in Waste Sm-Co Magnets. MDPI. Available at: [Link]

  • Comparison of the modified S–K method and ICP-MS for urinary iodine measurement. PubMed. Available at: [Link]

  • Sulfur analysis by ICP-MS: A review. ResearchGate. Available at: [Link]

  • What is matrix effect and how is it quantified?. SCIEX. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: The Potential of 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a Novel Herbicide Safener

This guide provides a comprehensive framework for evaluating the novel compound 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a potential herbicide safener. Recognizing the absence of pre-existing data on this specific m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the novel compound 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a potential herbicide safener. Recognizing the absence of pre-existing data on this specific molecule, we present a proposed chemical synthesis, a detailed methodology for its benchmarking against leading commercial safeners, and the scientific rationale underpinning these protocols. This document is intended for researchers, chemists, and crop protection specialists engaged in the discovery and development of new agrochemicals.

Introduction: The Imperative for Novel Herbicide Safeners

Herbicides are indispensable for modern agriculture, yet their application can pose a risk of phytotoxicity to crops, leading to yield loss. Herbicide safeners are chemical agents that selectively protect crop plants from herbicide injury without compromising weed control efficacy.[1] The primary mechanism of commercial safeners involves enhancing the crop's intrinsic detoxification pathways, often by upregulating key enzyme families such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[2][3][4] These enzymes metabolize the herbicide into non-toxic forms, effectively neutralizing its harmful effects on the crop.[5]

The discovery of new safener scaffolds is crucial for expanding the utility of existing and new herbicides, managing herbicide resistance, and improving crop safety in diverse agrochemical contexts. This guide focuses on a novel compound, 2-((4-Iodophenoxy)methyl)-4-methylthiazole, and outlines a rigorous scientific protocol to assess its potential as a commercially viable herbicide safener.

Profile of the Candidate Safener: 2-((4-Iodophenoxy)methyl)-4-methylthiazole

To date, 2-((4-Iodophenoxy)methyl)-4-methylthiazole is not a commercially available compound, nor is its efficacy as a herbicide safener described in scientific literature. Its structure, featuring a thiazole ring linked to an iodophenoxy group, suggests potential biological activity. The thiazole moiety is present in various biologically active compounds, and the halogenated phenoxy group is a common feature in agrochemicals.

Proposed Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole

A plausible and efficient synthesis of the target compound can be envisioned through a two-step process, combining the well-established Hantzsch thiazole synthesis with a Williamson ether synthesis.[6][7][8][9][10]

Step 1: Hantzsch Thiazole Synthesis of 2-(Chloromethyl)-4-methylthiazole

The first step involves the synthesis of the key intermediate, 2-(chloromethyl)-4-methylthiazole, via the Hantzsch thiazole synthesis. This reaction condenses chloroacetone with chloro-thioacetamide.

  • Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide, often resulting in high yields.[6][7]

Step 2: Williamson Ether Synthesis

The synthesized 2-(chloromethyl)-4-methylthiazole is then reacted with 4-iodophenol under basic conditions in a Williamson ether synthesis to yield the final product.

  • Rationale: This nucleophilic substitution reaction is a standard and versatile method for forming ethers from an alkoxide (or phenoxide) and a primary alkyl halide.[8][9] The use of a base like potassium carbonate is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.[11]

Benchmarking Against Commercial Standards

To ascertain the potential of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, its performance must be compared against established, high-performing commercial safeners. For this guide, we have selected three leading safeners representing different chemical classes and applications in major cereal crops.

Commercial SafenerChemical ClassPrimary Crop(s)Herbicide(s) Safened
Mefenpyr-diethyl Pyrazoline-dicarboxylateWheat, Barley, RyeACCase inhibitors (e.g., Fenoxaprop-p-ethyl), ALS inhibitors (e.g., Mesosulfuron-methyl)[4][12]
Isoxadifen-ethyl IsoxazolineMaize, RiceALS inhibitors (e.g., Foramsulfuron, Nicosulfuron), HPPD inhibitors[13][14][15][16][17][18]
Benoxacor DichloroacetamideMaize, SorghumChloroacetamide herbicides (e.g., S-metolachlor)[13][19][20][21][22]

Experimental Protocol for Comparative Efficacy Assessment

This section outlines a detailed, step-by-step protocol for a greenhouse-based comparative study. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Plant Material and Growth Conditions
  • Crop Species: Maize (Zea mays), a globally important cereal crop known for its responsiveness to herbicide safeners.[3][23][24]

  • Weed Species: Green Foxtail (Setaria viridis), a model C4 grass weed that is closely related to several agronomically significant weeds and is not expected to be safened.[25][26][27][28]

  • Growth Conditions: Plants will be grown in a controlled greenhouse environment (25/20°C day/night temperature, 16-hour photoperiod) in pots containing a standard potting mix.

Experimental Design and Treatments

A factorial design will be employed with the following factors:

  • Safener Treatment:

    • Untreated control (herbicide only)

    • 2-((4-Iodophenoxy)methyl)-4-methylthiazole (at a range of doses)

    • Mefenpyr-diethyl (commercial standard, at its recommended dose)

    • Isoxadifen-ethyl (commercial standard, at its recommended dose)

    • Benoxacor (commercial standard, at its recommended dose)

  • Herbicide Treatment:

    • An Acetyl-CoA carboxylase (ACCase) inhibitor such as Fenoxaprop-p-ethyl, applied at a rate known to cause moderate to severe injury to maize.

Step-by-Step Experimental Workflow
  • Safener Application (Seed Treatment):

    • Prepare solutions of each safener in a suitable solvent (e.g., acetone).

    • Apply the safener solutions to maize seeds and allow the solvent to evaporate completely. The control group seeds will be treated with the solvent only.

  • Planting:

    • Sow the treated maize seeds and untreated Green Foxtail seeds in pots.

  • Herbicide Application:

    • At the 2-3 leaf stage of the maize plants, apply the Fenoxaprop-p-ethyl herbicide using a cabinet sprayer to ensure uniform coverage.

  • Data Collection (14 days after treatment):

    • Visual Phytotoxicity Assessment: Rate herbicide injury on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height of the maize plants from the soil surface to the tip of the longest leaf.

    • Biomass: Harvest the above-ground plant material, dry in an oven at 70°C for 72 hours, and record the dry weight.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment (14 DAT) Safener_Prep Prepare Safener Solutions Seed_Treat Treat Maize Seeds Safener_Prep->Seed_Treat Planting Sow Maize and Weed Seeds Seed_Treat->Planting Herbicide_App Apply Herbicide (2-3 Leaf Stage) Planting->Herbicide_App Visual Visual Injury Rating Herbicide_App->Visual Height Measure Plant Height Biomass Measure Dry Biomass G cluster_pathway Herbicide Detoxification Pathway Safener Safener (e.g., 2-((4-Iodophenoxy)methyl)-4-methylthiazole) Detox_Genes Upregulation of Detoxification Genes Safener->Detox_Genes Induces Herbicide Herbicide Metabolism Accelerated Herbicide Metabolism Herbicide->Metabolism GST_CYP Increased Synthesis of GST & CYP Enzymes Detox_Genes->GST_CYP GST_CYP->Metabolism Catalyzes NonToxic Non-toxic Metabolites Metabolism->NonToxic Crop_Protection Crop Protection NonToxic->Crop_Protection

Caption: Generalized mechanism of action for herbicide safeners.

Data Analysis and Interpretation

All quantitative data (plant height, biomass, enzyme activity) should be subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments. For the whole-plant dose-response experiments, the data can be used to calculate the Effective Dose that causes a 50% reduction in plant growth (ED50) for the herbicide in the presence and absence of each safener. A higher ED50 value in the presence of a safener indicates a protective effect.

Conclusion

The framework presented in this guide provides a robust and scientifically sound methodology for the initial evaluation of 2-((4-Iodophenoxy)methyl)-4-methylthiazole as a novel herbicide safener. By benchmarking its performance against industry-leading products and elucidating its potential mechanism of action, researchers can effectively determine its viability for further development. The discovery of new safener chemistries is a critical endeavor in advancing crop protection technologies, and a systematic approach, as outlined here, is paramount to success.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Executive Summary & Immediate Hazard Profile 2-((4-Iodophenoxy)methyl)-4-methylthiazole is a halogenated organic compound containing both a thiazole ring and an aryl iodide. Its disposal requires strict adherence to Halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

2-((4-Iodophenoxy)methyl)-4-methylthiazole is a halogenated organic compound containing both a thiazole ring and an aryl iodide. Its disposal requires strict adherence to Halogenated Waste protocols.[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe regulatory risks (RCRA violations) and environmental hazards (formation of corrosive acid gases during incineration).

Critical Hazard Metrics Specification
Chemical Class Organohalogen (Aryl Iodide) / Thiazole Derivative
Primary Waste Stream HALOGENATED ORGANIC (Strict Segregation Required)
Incineration Byproducts Hydrogen Iodide (HI), Sulfur Oxides (SOx), Nitrogen Oxides (NOx)
Aquatic Toxicity High (Marine Pollutant) - Zero Drain Disposal
RCRA Status Likely Characteristic (Toxic/Irritant); Not P/U listed by specific name, but regulated as Halogenated Organic Compound (HOC).[2]
Waste Characterization & Segregation Logic

The scientific rationale for segregation is based on combustion chemistry. Standard organic waste is often used as fuel blending in cement kilns. However, iodine-containing compounds release Hydrogen Iodide (HI) upon combustion. This corrodes standard kiln linings and contributes to acid rain. Therefore, this compound must be directed to high-temperature incinerators equipped with caustic scrubbers.

The "Trace Contamination" Rule

In many facilities, a waste stream is considered "Halogenated" if the halogen content exceeds 1,000 ppm (0.1%) .

  • Pure Compound: Always treat as Halogenated Solid.

  • Solutions: If this compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must be classified as Halogenated Waste due to the presence of the iodine substituent.

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance, Weighing Papers, Contaminated PPE)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous solid waste drum. Avoid metal containers if acidic impurities are suspected.

  • Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (minimum 2 mil thickness) before placing it in the rigid container. This "double containment" prevents dust generation upon reopening.

  • Labeling:

    • Primary Constituent: 2-((4-Iodophenoxy)methyl)-4-methylthiazole.

    • Hazard Checkbox: Toxic, Irritant.[3][4]

    • State: Solid.

B. Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Segregation: DO NOT pour into the "General Organic" or "Non-Halogenated" carboy.

  • Container: Use a dedicated Halogenated Waste carboy (typically chemically resistant HDPE or fluorinated plastic).

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or incompatible metals, as thiazoles can complex with certain metals, and iodides can be oxidized to free iodine (

    
    ).
    
  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

C. Empty Containers (Vials/Bottles)
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone or dichloromethane).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Deface the original label and mark as "Empty" or dispose of the glass in the "Broken/Laboratory Glass" bin (if chemically clean) or "Hazardous Glass" bin (if residue remains).

Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for disposing of this specific compound to ensure compliance.

DisposalWorkflow Start Waste Generation: 2-((4-Iodophenoxy)methyl)-4-methylthiazole CheckState Physical State? Start->CheckState SolidPath Solid Waste (Pure compound, contaminated gloves) CheckState->SolidPath LiquidPath Liquid Waste (Solutions, Rinsate) CheckState->LiquidPath SolidContainer Container: Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck Labeling Labeling Requirements: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date SolidContainer->Labeling HaloStream Stream: HALOGENATED ORGANIC SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) *Compound adds Halogens* HaloStream->Labeling Pickup Store in SAA (Satellite Accumulation Area) Request EHS Pickup Labeling->Pickup

Figure 1: Decision matrix for segregating iodinated thiazole waste. Note that liquid solutions default to the Halogenated stream regardless of the solvent used.

Emergency Contingencies: Spill Response

Pre-requisite: Laboratory personnel must wear Nitrile or Butyl rubber gloves, safety goggles, and a lab coat.

  • Stop & Assess: If the spill is >100mL or outside a fume hood, evacuate the immediate area.

  • Contain: Do NOT use water. Water spreads organic contaminants.

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a disposal bag.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontaminate: Scrub the surface with a soap/water solution. Collect all cleaning materials (sponges, pads) as Halogenated Solid Waste .

Regulatory Framework & Compliance

This protocol ensures compliance with the following regulatory standards:

  • EPA RCRA (40 CFR 261): While not typically a P-listed or U-listed waste by specific name, the presence of iodine and the thiazole moiety requires characterization for toxicity and ignitability (if in solvent). It falls under Halogenated Organic Compounds (HOCs) restrictions for land disposal [1].

  • Prudent Practices (NRC): Mandates the separation of halogenated solvents to prevent the formation of dioxins and corrosive gases during incineration [2].

  • ACS Safety Guidelines: Emphasizes the "cradle-to-grave" responsibility of the researcher to label and segregate waste at the point of generation [3].

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 2-((4-Iodophenoxy)methyl)-4-methylthiazole

Safe Handling and Disposal Guide: 2-((4-Iodophenoxy)methyl)-4-methylthiazole This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Guide: 2-((4-Iodophenoxy)methyl)-4-methylthiazole

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-((4-Iodophenoxy)methyl)-4-methylthiazole. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following protocols have been synthesized based on an expert analysis of its structural components: an iodinated aromatic ring and a thiazole derivative. The primary objective is to ensure user safety through established best practices for handling analogous chemical structures.

Chemical Profile and Inferred Hazards

Understanding the molecule's structure is fundamental to anticipating its potential hazards and handling it safely.

Property Value Source
Molecular Formula C₁₁H₁₀INOS[1]
Molecular Weight 331.17 g/mol [1]
IUPAC Name 5-[(4-iodophenoxy)methyl]-2-methyl-1,3-thiazole[1]

Inferred Hazards based on Structural Analysis:

  • Iodinated Aromatic Compound: Halogenated aromatic compounds can be persistent and may present toxicological concerns.[2] The iodine substituent, in particular, warrants careful handling to prevent absorption, as some iodinated organic compounds can have effects on the thyroid.[3]

  • Thiazole Moiety: Thiazole derivatives are a broad class of compounds with varied biological activities and toxicological profiles.[4][5] Some can cause skin, eye, and respiratory irritation.[6][7][8] Therefore, assuming this compound is at least a moderate irritant is a prudent starting point.

  • Physical Form: While the exact physical form is not specified, it should be handled as a potentially fine powder or crystalline solid, which can pose an inhalation risk.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following recommendations are based on protocols for handling similar research chemicals.[9]

PPE CategoryItemStandard/SpecificationRationale and Causality
Primary Engineering Control Certified Chemical Fume Hood-To be used for all manipulations of the compound to prevent inhalation of powders or potential vapors.
Eye and Face Protection Safety GogglesANSI Z87.1 CompliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended when handling larger quantities (>1g) or when there is a significant risk of splashing.[9]
Hand Protection Nitrile GlovesDisposable, powder-free. Check manufacturer's chemical resistance data if available.Provides essential protection against incidental skin contact.[9] Double-gloving is recommended for extended procedures.
Body Protection Laboratory CoatLong-sleeved, properly fitted. Flame-retardant material is advisable.Protects skin and personal clothing from contamination.[9]
Respiratory Protection NIOSH-Approved N95 Respirator-Required if handling the powder outside of a fume hood or during spill cleanup to prevent inhalation.

Operational and Handling Protocols

Adherence to methodical handling procedures is essential for maintaining a safe laboratory environment.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep 1. Verify Fume Hood Certification is Current don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe gather 3. Gather All Necessary Equipment and Reagents don_ppe->gather retrieve 4. Retrieve Compound from Designated Storage gather->retrieve weigh 5. Weigh Compound Inside Fume Hood retrieve->weigh dissolve 6. Perform Experimental Manipulation (e.g., Dissolving) weigh->dissolve clean 7. Clean Work Area and Equipment dissolve->clean dispose 8. Segregate and Label All Waste Streams clean->dispose doff_ppe 9. Doff PPE Correctly (Gloves last) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: A standard workflow for safely handling chemical compounds in a laboratory setting.

Step-by-Step Handling Procedure:
  • Ventilation: Always handle 2-((4-Iodophenoxy)methyl)-4-methylthiazole in a well-ventilated area, with all transfers and manipulations of the solid compound occurring inside a certified chemical fume hood.

  • Avoid Dust and Aerosol Generation: Handle the compound gently to minimize the creation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3] Remove any contaminated clothing immediately.

  • Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.

Waste Disposal Plan

Disposal of iodinated organic compounds requires specific procedures to ensure environmental safety and regulatory compliance. Never dispose of this chemical down the drain.[10]

Waste Disposal Decision Tree

G cluster_streams Waste Identification cluster_disposal Disposal Path start Waste Generated solid Contaminated Solids (Gloves, Paper, etc.) start->solid liquid Liquid Solutions Containing Compound start->liquid neat Unused/Expired 'Neat' Compound start->neat solid_waste Place in a labeled hazardous solid waste container. solid->solid_waste liquid_waste Collect in a labeled hazardous liquid waste container (halogenated). liquid->liquid_waste neat->liquid_waste If possible, dissolve in a compatible solvent first. contact_ehs Contact Institutional EHS for pickup and disposal. solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Decision-making process for the proper segregation and disposal of waste.

Protocol for Aqueous Iodine-Containing Waste

For certain aqueous waste streams from related experiments that might contain elemental iodine, a neutralization step can be performed before collection. This protocol converts reactive iodine (I₂) to the less hazardous iodide ion (I⁻).[3]

Objective: To neutralize elemental iodine in an aqueous solution.

Materials:

  • Iodine-containing aqueous waste

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips

  • Appropriate PPE

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the iodine waste while stirring. The characteristic brown/yellow color of the iodine will fade.[3]

  • Endpoint Determination: Continue adding sodium thiosulfate dropwise until the solution becomes completely colorless. This indicates all elemental iodine has been neutralized.[3]

  • pH Check: Use a pH strip to ensure the solution's pH is within the neutral range (6-8) acceptable for your facility's aqueous waste stream.[3]

  • Final Disposal: Transfer the neutralized, pH-adjusted solution to a properly labeled hazardous aqueous waste container for collection by your institution's environmental health and safety (EHS) department.

Important: All solid waste, including the neat compound and any contaminated materials, must be collected in a sealed, labeled container for disposal as hazardous chemical waste through your institution's EHS office or a licensed contractor.[10] Some industrial recycling programs may exist for iodine-containing waste streams.[11]

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.com.
  • BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.com.
  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem.com.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Mitsui Plastics.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Collect and Recycle.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Methylthiazole. Fisher Scientific.
  • Science.gov. (n.d.).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Ethyl-4-methylthiazole. Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 5-[(4-Iodophenoxy)methyl]-2-methyl-1,3-thiazole. PubChem.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
  • Vigon International. (2019). Safety Data Sheet for ETHYL-2 4-METHYL THIAZOLE. Vigon.com.
  • Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.

Sources

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